tert-Butyl (7-bromoheptyl)carbamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-bromoheptyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIPAHIGAUNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (7-bromoheptyl)carbamate
CAS Number: 142356-34-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (7-bromoheptyl)carbamate, a bifunctional linker molecule crucial in the field of targeted protein degradation. This document details its chemical and physical properties, provides a representative synthesis protocol and purification methods, and discusses its primary application in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information
This compound is a synthetic organic compound featuring a terminal bromoalkane and a tert-butoxycarbonyl (Boc) protected amine, connected by a seven-carbon aliphatic chain. This structure allows for sequential chemical modifications, making it a valuable building block in medicinal chemistry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, characterization, and use in chemical synthesis. A certificate of analysis for a commercial batch confirms a purity of ≥97.0% by ¹H NMR, with the spectrum being consistent with the expected structure.[1]
| Property | Value | Reference(s) |
| CAS Number | 142356-34-1 | [2][3] |
| Molecular Formula | C₁₂H₂₄BrNO₂ | [2][3] |
| Molecular Weight | 294.23 g/mol | [2][3] |
| Purity (Typical) | ≥95% - ≥97.0% | [1][2] |
| Appearance | White to off-white solid | [1] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [2][4] |
| logP (Calculated) | 3.8565 | [2] |
| Hydrogen Bond Donors | 1 | [2][4] |
| Hydrogen Bond Acceptors | 2 | [2][4] |
| Rotatable Bonds | 7 | [2] |
| Exact Mass | 293.09904 u | [4] |
Synthesis and Purification
Experimental Protocol: Synthesis
Step 1: Boc-Protection of 7-aminoheptan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-aminoheptan-1-ol (1.0 eq.) in a suitable solvent system such as a mixture of water and acetone.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude tert-butyl (7-hydroxyheptyl)carbamate.
Step 2: Bromination of the Hydroxyl Group
-
Reaction Setup: Dissolve the crude tert-butyl (7-hydroxyheptyl)carbamate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a brominating agent, such as phosphorus tribromide (PBr₃, 0.4 eq.) or carbon tetrabromide (CBr₄, 1.2 eq.) and triphenylphosphine (PPh₃, 1.2 eq.), dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C. Extract the mixture with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol
The crude this compound is typically purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel slurry in a low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
Applications in Drug Development
The primary and most significant application of this compound is as a bifunctional linker in the synthesis of PROTACs.[5]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The seven-carbon alkyl chain of this compound provides a flexible and appropriate length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The bifunctional nature of this linker allows for a modular and convergent synthesis of PROTACs.
The typical synthetic strategy involves:
-
Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine.
-
Conjugation: The newly formed amine or the terminal bromide can then be reacted with a suitable functional group on either the target protein ligand or the E3 ligase ligand to form a stable covalent bond, typically an amide or an ether linkage. The other end of the linker is then conjugated to the second ligand.
The diagram below illustrates the logical workflow for the synthesis of a PROTAC using an alkyl linker like this compound.
Signaling Pathways
Currently, there is no evidence to suggest that this compound itself directly participates in or modulates any specific signaling pathways. Its role is that of a synthetic tool, a structural component to link two active molecules. The impact on signaling pathways is determined by the target protein that the final PROTAC is designed to degrade. For example, if a PROTAC utilizing this linker targets a kinase involved in a cancer signaling pathway, the degradation of that kinase will modulate the downstream signaling cascade. The linker's main contribution is to enable this degradation by optimally positioning the two ends of the PROTAC molecule.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is intended for research use only. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical tool for researchers in drug discovery, particularly those working on targeted protein degradation. Its bifunctional nature and optimal chain length make it a versatile linker for the synthesis of PROTACs. This guide has provided essential data and protocols to aid in the effective use of this compound in the laboratory. Further research into PROTACs utilizing this and similar linkers will continue to advance the field of targeted therapeutics.
References
An In-depth Technical Guide to tert-Butyl (7-bromoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (7-bromoheptyl)carbamate, a crucial bifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in the broader context of targeted protein degradation.
Core Compound Data
This compound is a key building block in the development of PROTACs, molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] Its structure features a seven-carbon alkyl chain that provides a flexible spacer, a terminal bromo group for covalent attachment to a ligand, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group allows for orthogonal synthesis strategies, where the amine can be deprotected under acidic conditions for subsequent reactions.
A primary application of this molecule is as a linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value |
| Molecular Weight | 294.23 g/mol [1] |
| Molecular Formula | C₁₂H₂₄BrNO₂[1] |
| CAS Number | 142356-34-1[1] |
| Appearance | Colorless semi-solid or liquid |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO |
| Storage | Store at room temperature[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound as a linker. These protocols are based on established synthetic strategies and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a Boc-Protected PROTAC Intermediate
This protocol describes the alkylation of an E3 ligase ligand (e.g., Pomalidomide) with this compound.
Materials:
-
Pomalidomide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.5 eq).[2]
-
Stir the reaction mixture at 60 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
After completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with water and extract with DCM (3 x).[2]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected PROTAC intermediate.
Protocol 2: Boc Deprotection and Final PROTAC Synthesis
This protocol outlines the removal of the Boc protecting group and subsequent coupling to a protein of interest (POI) ligand.
Materials:
-
Boc-protected PROTAC intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
POI ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
Part A: Boc Deprotection
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
Part B: Final Coupling
-
In a reaction vial, dissolve the POI ligand (1.0 eq) and the deprotected amine salt (1.1 eq) in anhydrous DMF.[2]
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[2]
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing this compound.
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action: A Signaling Pathway
The synthesized PROTAC molecule, incorporating the this compound linker, facilitates the degradation of a target protein through the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
References
tert-Butyl (7-bromoheptyl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl (7-bromoheptyl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional linker molecule of significant utility in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed protocol for its synthesis and purification, explores its characteristic reactivity, and discusses its primary applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Safety and handling procedures are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile chemical building block.
Introduction and Molecular Overview
This compound (CAS No. 142356-34-1) is a key synthetic intermediate characterized by its linear seven-carbon aliphatic chain functionalized with a terminal bromide and a tert-butyloxycarbonyl (Boc) protected amine.[1] This unique structure confers bifunctional reactivity; the primary alkyl bromide serves as an electrophilic site for nucleophilic substitution, while the Boc-protected amine provides a stable, masked nucleophile that can be revealed under specific acidic conditions.[2][3] This "orthogonal" nature, where one functional group can be reacted selectively in the presence of the other, makes it an invaluable tool in multi-step synthetic strategies.[4]
Its principal application lies in its use as a flexible linker in the construction of heterobifunctional molecules, most notably PROTACs.[5] In this context, the heptyl chain acts as a spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.[4][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 142356-34-1 | [1][5] |
| Molecular Formula | C₁₂H₂₄BrNO₂ | [1][6] |
| Molecular Weight | 294.23 g/mol | [1][6] |
| IUPAC Name | tert-butyl N-(7-bromoheptyl)carbamate | [7] |
| Synonym(s) | (7-Bromoheptyl)carbamic acid tert-butyl ester | [1] |
| Boiling Point | 355 °C (predicted) | [7] |
| Density | 1.166 g/cm³ (predicted) | [7] |
| Refractive Index | 1.473 (predicted) | [7] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [1][7] |
| LogP | 3.8565 | [1] |
| SMILES | O=C(OC(C)(C)C)NCCCCCCCBr | [1] |
Synthesis and Purification
The most direct synthesis of this compound involves the selective N-protection of 7-bromoheptan-1-amine using di-tert-butyl dicarbonate (Boc₂O). The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to the mild reaction conditions and high yields typically achieved.[8][9]
Rationale for Synthetic Approach
The choice of Boc₂O as the protecting agent is strategic. It reacts chemoselectively with the primary amine of the starting material under basic conditions. The Boc group is exceptionally stable to most nucleophiles and bases, ensuring it remains intact during subsequent modifications at the alkyl bromide terminus.[10] Its removal is straightforward, typically requiring only mild acidic conditions, which preserves the integrity of other sensitive functional groups in a complex molecule.[8][11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Boc-protection methodologies.[8][12]
Materials:
-
7-bromoheptan-1-amine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask charged with 7-bromoheptan-1-amine hydrochloride (1.0 eq), add anhydrous dichloromethane (DCM).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride salt and act as a base for the protection reaction. Stir for 15 minutes.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.
Chemical Reactivity and Applications
The synthetic value of this compound is derived from its two distinct reactive sites, allowing for sequential chemical transformations.
Reactivity Profile
-
Nucleophilic Substitution at the Alkyl Bromide: The terminal primary bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., phenols, amines, thiols, carboxylates) to form new carbon-heteroatom or carbon-carbon bonds.[2] This reaction is fundamental to attaching the linker to one of the binding ligands in PROTAC synthesis.
-
Deprotection of the Boc-Amine: The Boc group is stable under basic and nucleophilic conditions but is easily cleaved under acidic conditions.[11] Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, efficiently removes the Boc group, liberating the free primary amine.[8] This newly exposed amine is then available for reaction with electrophiles, such as activated carboxylic acids (amide bond formation), to attach the second ligand.[3]
Core Application: PROTAC Synthesis
A primary and powerful application is the use of this compound as a flexible linker in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.[4] The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
Caption: Conceptual workflow for PROTAC synthesis using the bifunctional linker.
Spectroscopic Characterization (Predicted)
While specific spectra are best obtained experimentally, the expected spectroscopic signatures for this compound can be predicted based on its structure and data from analogous compounds.[13][14]
-
¹H NMR:
-
δ ≈ 3.40 (t, 2H, -CH₂Br)
-
δ ≈ 3.10 (q, 2H, -CH₂NH-)
-
δ ≈ 1.85 (p, 2H, -CH₂CH₂Br)
-
δ ≈ 1.50 - 1.25 (m, 8H, remaining alkyl chain protons)
-
δ ≈ 1.44 (s, 9H, -C(CH₃)₃)
-
A broad singlet corresponding to the N-H proton may also be visible.
-
-
¹³C NMR:
-
δ ≈ 156.0 (C=O, carbamate)
-
δ ≈ 79.0 (-C(CH₃)₃)
-
δ ≈ 40.5 (-CH₂NH-)
-
δ ≈ 33.8 (-CH₂Br)
-
δ ≈ 32.5, 29.9, 28.8, 28.4, 28.0, 26.3 (alkyl chain and t-butyl methyl carbons)
-
-
FT-IR (ATR):
-
~3350 cm⁻¹ (N-H stretch)
-
~2975, 2930, 2855 cm⁻¹ (C-H aliphatic stretch)
-
~1690 cm⁻¹ (C=O carbamate stretch)
-
~1160 cm⁻¹ (C-O stretch)
-
~650 cm⁻¹ (C-Br stretch)
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not universally available, guidelines can be established from data on similar carbamates and alkyl halides.[15][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[17] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[17]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyl (7-aminoheptyl)carbamate, 99733-18-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. echemi.com [echemi.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Amine Protection / Deprotection [bzchemicals.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to tert-Butyl (7-bromoheptyl)carbamate
Abstract: This technical guide provides a comprehensive overview of tert-butyl (7-bromoheptyl)carbamate, a bifunctional linker molecule critical in contemporary drug discovery and chemical biology. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary application in the formation of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction
This compound (CAS No. 142356-34-1) is a key synthetic building block widely utilized in the development of targeted therapeutics. Its structure is characterized by a seven-carbon aliphatic chain, which provides a flexible spacer, a terminal bromine atom, and a tert-butoxycarbonyl (Boc) protected amine. This unique bifunctional nature, with two distinct reactive sites, makes it an ideal linker for conjugating different molecular entities.
The primary application for this compound is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The heptyl chain of this compound serves as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The terminal bromide allows for nucleophilic substitution to attach one ligand, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for coupling to the second ligand.
Chemical Structure and Properties
The chemical structure and fundamental properties of this compound are summarized below.
Molecular Formula: C₁₂H₂₄BrNO₂[2]
SMILES: O=C(OC(C)(C)C)NCCCCCCCBr
IUPAC Name: tert-butyl N-(7-bromoheptyl)carbamate
Chemical Structure:
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 142356-34-1 | [1] |
| Molecular Weight | 294.23 g/mol | [2] |
| Experimental Data | ||
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
| Boiling Point | 355 °C | |
| Flash Point | 169 °C | |
| Computed Properties | ||
| XLogP3 | 3.7 | |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 9 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via N-Boc protection of 7-bromoheptan-1-amine. This method is based on standard procedures for the protection of primary amines.
3.1. Materials and Reagents
-
7-bromoheptan-1-amine hydrochloride (or free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexane (for elution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
3.2. Synthetic Procedure
-
In a round-bottom flask, dissolve 7-bromoheptan-1-amine (1.0 eq) in dichloromethane (approx. 0.1 M solution). If starting from the hydrochloride salt, use a biphasic system of DCM and aqueous NaHCO₃ solution or add triethylamine (2.2 eq) to the DCM solution to neutralize the salt.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (if triethylamine was used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
3.3. Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.
3.4. Characterization The structure of the final compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include: δ ~4.5 (br s, 1H, NH), 3.40 (t, 2H, CH₂Br), 3.10 (q, 2H, CH₂NH), 1.85 (p, 2H, CH₂CH₂Br), 1.44 (s, 9H, C(CH₃)₃), and 1.55-1.25 (m, 8H, remaining CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals include: δ ~156.0 (C=O), 79.0 (C(CH₃)₃), 40.8 (CH₂NH), 33.9 (CH₂Br), 32.7, 30.0, 28.8, 28.4 (C(CH₃)₃), 28.0, 26.4.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₂H₂₅BrNO₂ [M+H]⁺: 294.11; found: 294.1.
Diagrams and Workflows
The following diagrams illustrate the synthesis and application of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow of PROTAC synthesis and action.
Applications in Drug Development
The principal role of this compound is as a versatile aliphatic linker in the construction of PROTACs. The length and flexibility of the heptyl chain are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
The synthetic utility arises from its orthogonal protecting group strategy:
-
Bromo Terminus: The terminal alkyl bromide serves as an electrophile, readily undergoing nucleophilic substitution reactions with nucleophiles such as phenols, amines, or thiols present on a target protein ligand.
-
Boc-Protected Amine Terminus: The Boc group is stable to a wide range of reaction conditions, including those used for the initial coupling at the bromo-terminus. It can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the primary amine. This amine is then available for acylation or reductive amination to attach the E3 ligase ligand, completing the PROTAC synthesis.
This sequential and controlled assembly makes this compound and similar bifunctional linkers invaluable tools for medicinal chemists in the rational design and synthesis of targeted protein degraders.
References
Determining the Solubility of tert-Butyl (7-bromoheptyl)carbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-bromoheptyl)carbamate is a bifunctional molecule commonly employed as a linker in the synthesis of complex chemical entities, including Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a terminal bromoalkyl group and a Boc-protected amine, allows for sequential chemical modifications. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. Poor solubility can lead to challenges in reaction kinetics, handling, and achieving desired concentrations for screening and biological assays.
This technical guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines standardized experimental protocols for its determination and provides a predicted solubility profile based on its structural characteristics and data from analogous compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄BrNO₂[1][2] |
| Molecular Weight | 294.23 g/mol [1][2] |
| Appearance | Varies (often a liquid or semi-solid) |
| CAS Number | 142356-34-1[1] |
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its structural features: the nonpolar seven-carbon alkyl chain and the bulky tert-butyl group, and the polar carbamate moiety. The long alkyl chain and the Boc group contribute significantly to its lipophilicity, suggesting good solubility in nonpolar and moderately polar organic solvents. Based on data for structurally similar compounds, the following qualitative predictions can be made.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents effectively solvate both the nonpolar alkyl chain and the polar carbamate group. Analogous compounds show good solubility in these solvents.[3] |
| Polar Protic | Methanol, Ethanol | Moderate | The carbamate group can engage in hydrogen bonding, but the long alkyl chain limits overall solubility compared to more polar aprotic solvents. |
| Nonpolar | Toluene, Hexanes, Heptanes | Moderate to Low | The significant nonpolar character should drive solubility, but the polar carbamate group may limit high solubility. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are powerful solubilizing agents for a wide range of organic molecules, including those with mixed polarity.[4] |
Quantitative Solubility Data
Precise quantitative solubility data must be determined experimentally. The following table is provided for researchers to populate with their own findings, generated using the protocols detailed in this guide. Solubility is typically measured at a standard temperature, such as 25°C.
Table 2: Experimental Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | |||
| Chloroform | |||
| Ethyl Acetate | |||
| Methanol | |||
| Ethanol | |||
| Toluene | |||
| Dimethyl Sulfoxide | |||
| Add other solvents as needed |
Experimental Protocols
To ensure accurate and reproducible results, a systematic approach to solubility determination is required. The following protocols outline methods for both qualitative and quantitative assessment.
Workflow for Quantitative Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
Detailed Protocol for Quantitative Solubility (Gravimetric Method)
This method determines solubility by measuring the mass of solute dissolved in a known volume of solvent at equilibrium.
-
Preparation : Add an excess amount of this compound to a vial (e.g., a 2 mL glass vial). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition : Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Sealing : Tightly seal the vial to prevent any solvent evaporation during equilibration.
-
Equilibration : Place the vial in a temperature-controlled environment (e.g., 25°C) on an orbital shaker or rotator. Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24-48 hours.[5]
-
Separation : After the equilibration period, remove the vial and allow it to stand undisturbed until the excess solid has fully settled. Centrifugation at a low speed can be used to accelerate this process.
-
Sampling : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Ensure no solid particles are transferred.
-
Analysis : Transfer the supernatant to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Calculation : Weigh the vial containing the dried residue. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved solute.
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant taken (mL)
-
Solubility (mol/L) = (Mass of residue (g) / Molecular Weight ( g/mol )) / Volume of supernatant taken (L)
-
Role in PROTAC Synthesis
This compound serves as a versatile aliphatic linker in the construction of PROTACs. A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The diagram below illustrates the logical relationship in a PROTAC's mechanism of action, where the linker is the central connection.
Caption: Role of the Linker in the PROTAC Mechanism.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for quantitative analysis, researchers and drug development professionals can generate the critical data needed to effectively utilize this versatile linker in their synthetic and developmental workflows.
References
An In-depth Technical Guide to (7-Bromoheptyl)carbamic acid tert-butyl ester: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (7-Bromoheptyl)carbamic acid tert-butyl ester, a critical bifunctional linker molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, physicochemical properties, synthesis, and its pivotal role in the rapidly advancing field of targeted protein degradation.
Chemical Identity and Synonyms
(7-Bromoheptyl)carbamic acid tert-butyl ester is most commonly known in the scientific literature and commercial catalogs as tert-Butyl (7-bromoheptyl)carbamate . For clarity and comprehensive database searching, a list of its identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | tert-butyl N-(7-bromoheptyl)carbamate |
| Primary Synonym | This compound |
| CAS Number | 142356-34-1[1] |
| Molecular Formula | C12H24BrNO2[1][2] |
| Molecular Weight | 294.23 g/mol [1][2] |
| SMILES | CC(C)(C)OC(=O)NCCCCCCCBr |
| InChI | InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-9-7-5-4-6-8-10-13/h4-10H2,1-3H3,(H,14,15) |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data.
| Property | Value | Source |
| Appearance | White to slightly yellow solid or liquid | [3] |
| Purity | ≥95% | [2] |
| Boiling Point | 355.6±25.0 °C (Predicted) | [3] |
| Density | 1.166±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [4] |
| Storage Temperature | 2-8°C, protected from light | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the primary amine of a 7-bromoheptylamine precursor with a tert-butyloxycarbonyl (Boc) group. A general and robust experimental protocol is detailed below.
Experimental Protocol: Boc Protection of 7-Bromoheptan-1-amine
Materials:
-
7-Bromoheptan-1-amine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 7-bromoheptan-1-amine hydrochloride (1.0 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Application in PROTAC Synthesis
This compound is a bifunctional linker, a cornerstone in the modular synthesis of PROTACs. The bromo- functionality provides a reactive handle for nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for amide bond formation. This allows for the sequential coupling of a target protein ligand and an E3 ligase ligand.
PROTAC Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis using this compound
The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing this compound. This workflow can be adapted depending on the specific functionalities of the target protein and E3 ligase ligands.
Caption: General experimental workflow for PROTAC synthesis.
Detailed Experimental Protocol: Representative PROTAC Synthesis
Step 1: Coupling of a Phenolic Ligand to the Linker
-
Dissolve the phenolic ligand (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the Ligand-Linker-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the Ligand-Linker-Boc intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt, which is often used directly in the next step.
Step 3: Final Amide Coupling
-
Dissolve the second ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the crude amine salt from Step 2 (1.1 equivalents) in DMF to the activated ester solution.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
This guide provides essential information for the understanding and utilization of (7-Bromoheptyl)carbamic acid tert-butyl ester in modern drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers developing novel therapeutics based on targeted protein degradation.
References
The Strategic Role of tert-Butyl (7-bromoheptyl)carbamate as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce a stable and productive ternary complex. This technical guide provides a comprehensive overview of the role of tert-Butyl (7-bromoheptyl)carbamate, a versatile alkyl linker precursor, in the design and synthesis of potent PROTACs. While specific examples of PROTACs synthesized directly from this compound are not extensively detailed in publicly available literature, this guide will utilize data from PROTACs employing structurally analogous C7 alkyl linkers to illustrate the core principles of its application, synthesis, and biological evaluation.
Introduction to PROTAC Technology and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] This "event-driven" pharmacology allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[]
The Ubiquitin-Proteasome System (UPS) is a fundamental cellular process for protein homeostasis. It involves a cascade of enzymatic reactions carried out by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which ultimately results in the polyubiquitination of substrate proteins.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a passive spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1][5] Its length, composition, and attachment points are critical parameters that must be optimized for each specific target and E3 ligase pair.[5] Alkyl chains, such as the heptyl chain derived from this compound, are a common class of linkers due to their synthetic accessibility and ability to provide the necessary flexibility for productive ternary complex formation.
The length of the alkyl chain is a key determinant of PROTAC efficacy. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex. Conversely, a linker that is too long may result in an unproductive ternary complex where the ubiquitination sites on the POI are not accessible to the E2 enzyme associated with the E3 ligase. Therefore, a systematic evaluation of linker length is often necessary to identify the optimal degrader.
This compound: A Versatile Alkyl Linker Precursor
This compound is a bifunctional linker that provides a seven-carbon aliphatic chain.[6][7] The bromo group serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to a nucleophilic site (e.g., an amine or phenol) on either the warhead or the E3 ligase ligand. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal deprotection and subsequent coupling to the other binding moiety, providing a controlled and stepwise approach to PROTAC synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H24BrNO2 | [6] |
| Molecular Weight | 294.23 g/mol | [6] |
| CAS Number | 142356-34-1 | [6] |
| Appearance | Solid | [8] |
| SMILES | O=C(OC(C)(C)C)NCCCCCCCBr | [7] |
Synthesis of PROTACs Using Alkyl Bromide Linkers
The synthesis of a PROTAC using an alkyl bromide linker like this compound typically involves a nucleophilic substitution reaction. The following is a generalized experimental protocol for the coupling of an amine-containing molecule (warhead or E3 ligase ligand) to the linker.
Experimental Protocol: N-Alkylation with this compound
Materials:
-
Amine-containing warhead or E3 ligase ligand
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium iodide (NaI) (optional, to increase reactivity)
Procedure:
-
To a solution of the amine-containing compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).
-
(Optional) Add NaI (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
-
The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine for subsequent coupling to the other PROTAC component.
Biological Evaluation of PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
Experimental Protocol: Western Blot for Protein Degradation
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
Case Study: Impact of a C7 Alkyl Linker on PROTAC Efficacy
Table 2: Representative Degradation Data for PROTACs with Varying Alkyl Linker Lengths (Hypothetical Data for Illustrative Purposes)
| PROTAC ID | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-C5 | 5 | Target X | Cell Line A | 500 | 85 |
| PROTAC-C7 | 7 | Target X | Cell Line A | 150 | 95 |
| PROTAC-C9 | 9 | Target X | Cell Line A | 300 | 90 |
| PROTAC-C12 | 12 | Target X | Cell Line A | >1000 | 60 |
This hypothetical data illustrates a common trend where an optimal linker length exists for maximal degradation, with both shorter and longer linkers resulting in reduced efficacy.
Signaling Pathways and Logical Relationships
The specific signaling pathway targeted by a PROTAC is dependent on the warhead used. For example, a PROTAC targeting a kinase involved in a cancer signaling pathway will lead to the downregulation of that pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its seven-carbon alkyl chain provides a flexible linker of a length that has been shown to be effective in mediating the degradation of target proteins. The orthogonal protecting group strategy allows for a controlled and efficient synthesis of these complex heterobifunctional molecules. While the optimal linker is always target- and E3 ligase-dependent, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of PROTACs incorporating this and other similar alkyl linkers. The continued exploration of linker space, including variations in length, rigidity, and polarity, will undoubtedly lead to the development of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Physicochemical Data of Boc-Protected Bromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-protected bromoheptane, with a primary focus on tert-butyl (7-bromoheptyl)carbamate. This versatile bifunctional molecule is of significant interest in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the prevalence of this compound in research and commercial availability, a greater depth of data is available for this isomer. Information on other positional isomers is limited in publicly accessible literature; therefore, this guide will provide general methodologies applicable to their synthesis and characterization where specific data is unavailable.
Physicochemical Data
Quantitative data for Boc-protected bromoheptane isomers is sparse in the literature. The following tables summarize the available information, with a focus on this compound. It is important to note that many of the listed properties for isomers other than the 7-bromo derivative are predicted values.
Table 1: General Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 142356-34-1 | [1][2] |
| Molecular Formula | C₁₂H₂₄BrNO₂ | [1][2] |
| Molecular Weight | 294.23 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97.0% | [1] |
Table 2: Computed Physicochemical Properties of Boc-Protected Bromoheptane Isomers
| Compound | TPSA | LogP | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |
| This compound | 38.33 | 3.8565 | 2 | 1 | 7 |
| tert-Butyl (6-bromohexyl)carbamate | 38.3 Ų | 3.1 | 2 | 1 | 6 |
Note: TPSA (Topological Polar Surface Area) and LogP are important predictors of a molecule's pharmacokinetic properties, such as absorption and bioavailability.
Experimental Protocols
The synthesis of Boc-protected bromoheptanes can be achieved through several synthetic routes. The most common methods involve the Boc protection of a corresponding bromoheptylamine or the conversion of a Boc-protected amino alcohol.
Synthesis of this compound from 7-Bromoheptan-1-amine
This is a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
7-Bromoheptan-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-bromoheptan-1-amine in the chosen solvent.
-
Add triethylamine (typically 1.1 to 1.5 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
General Synthesis of Boc-Protected Bromoheptane Isomers
Positional isomers of Boc-protected bromoheptane can be synthesized from the corresponding bromoheptanols or dibromoheptanes.
This two-step synthesis involves the conversion of the hydroxyl group to an amine, followed by Boc protection.
This route involves a selective monosubstitution of a dibromoalkane with an amine equivalent followed by Boc protection.
Spectroscopic Data
The structural confirmation of Boc-protected bromoheptanes is typically achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is consistent with its structure. Key expected signals include:
-
A singlet at approximately 1.44 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.
-
A triplet at approximately 3.40 ppm, corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).
-
A multiplet around 3.10 ppm for the two protons on the carbon adjacent to the carbamate nitrogen (-CH₂NH-).
-
A broad singlet for the N-H proton of the carbamate.
-
A series of multiplets for the remaining methylene protons in the heptyl chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the carbons of the heptyl chain, including the carbon bearing the bromine atom (typically in the range of 30-40 ppm).
Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for:
-
N-H stretching of the carbamate (around 3340 cm⁻¹).
-
C-H stretching of the alkyl groups (around 2850-2980 cm⁻¹).
-
C=O stretching of the carbamate (around 1680-1700 cm⁻¹).
-
N-H bending of the carbamate (around 1520 cm⁻¹).
-
C-Br stretching (in the fingerprint region, typically below 700 cm⁻¹).
Applications in Drug Development: PROTACs
Boc-protected bromoheptanes are valuable bifunctional linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The alkyl bromide moiety of Boc-protected bromoheptane allows for covalent attachment to a ligand for either the target protein or the E3 ligase, typically through a nucleophilic substitution reaction. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a Boc-protected bromoheptane linker generally follows a modular and sequential approach.
References
The Architect's Blueprint: A Technical Guide to Bifunctional Linkers in Modern Drug Development
For Immediate Release
[City, State] – December 29, 2025 – In the intricate world of targeted therapeutics, the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on a central, yet often underappreciated, component: the bifunctional linker. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core principles of bifunctional linker technology. It provides a detailed exploration of their classification, impact on therapeutic efficacy, and the experimental methodologies crucial for their evaluation.
Introduction: The Lynchpin of Targeted Therapies
Bifunctional linkers are the molecular bridges that connect a targeting moiety, such as a monoclonal antibody or a small molecule ligand, to a biologically active payload, like a potent cytotoxin or an E3 ligase recruiter.[1] Far from being passive spacers, these linkers are meticulously engineered to influence the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire conjugate.[1][2] Their design is a critical determinant of clinical success, dictating where and when the payload is released to exert its therapeutic effect.[3]
The judicious selection of a linker is a multifaceted decision, balancing the need for stability in systemic circulation with the requirement for efficient payload release at the site of action.[4] This guide will delve into the nuanced world of linker chemistry, providing the foundational knowledge and practical insights necessary to harness their full potential in the design of next-generation therapeutics.
Classification of Bifunctional Linkers
Bifunctional linkers are broadly categorized based on their payload release mechanism: cleavable and non-cleavable.[3][5] The choice between these two classes is dictated by the desired mechanism of action, the nature of the target, and the properties of the payload.[6]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the target cell.[4] This targeted release mechanism can enhance the therapeutic window and, in some cases, enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[4]
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in tumor cell lysosomes.[7] The valine-citrulline (Val-Cit) dipeptide is a classic example of a cathepsin B-cleavable motif.[7]
-
pH-Sensitive Linkers: These linkers utilize acid-labile functional groups, like hydrazones, that are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are readily cleaved in the reducing intracellular environment, which has a higher concentration of glutathione compared to the bloodstream.[8]
Non-Cleavable Linkers: Systemic Stability and Controlled Release
Non-cleavable linkers provide a more stable connection between the targeting moiety and the payload.[6] Payload release from these linkers is dependent on the complete lysosomal degradation of the antibody or protein-targeting component.[4] This results in the release of the payload with an attached amino acid residue from the targeting protein.[6]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[6] However, the resulting payload-amino acid complex is often less membrane-permeable, which can limit the bystander effect.[6]
Impact of Linker Properties on Therapeutic Performance
The physicochemical properties of the linker, including its length, hydrophilicity, and rigidity, play a pivotal role in the overall performance of the drug conjugate.
-
Length and Flexibility: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex in PROTACs.[5][9] An optimal linker length facilitates the correct orientation of the target protein and the E3 ligase for efficient ubiquitination.[9] In ADCs, linker length can influence steric hindrance and access of the payload to its intracellular target.[5]
-
Hydrophilicity: The hydrophilicity of the linker is crucial for the developability of the conjugate. Hydrophobic payloads can lead to aggregation and poor pharmacokinetic properties.[10] Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can enhance aqueous solubility, reduce aggregation, and improve the overall pharmacokinetic profile.[10]
-
Rigidity: The rigidity of the linker can also impact PROTAC efficacy. While flexible linkers can more easily adopt the necessary conformation for ternary complex formation, this can come at an entropic cost.[9] Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[9]
Quantitative Analysis of Linker Performance
The efficacy of bifunctional linkers is assessed through a variety of quantitative metrics. These data are essential for structure-activity relationship (SAR) studies and the optimization of lead candidates.
In Vitro Cytotoxicity of ADCs
The potency of ADCs is typically measured by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC₅₀ (nM) | Reference |
| Val-Cit-PABC (Cleavable) | MMAE | NCI-N87 (HER2+) | 0.5 | [11] |
| SMCC (Non-cleavable) | DM1 | KPL-4 (HER2+) | 1.2 | [11] |
| Hydrazone (pH-Sensitive) | Doxorubicin | BT-474 (HER2+) | 10.3 | [2] |
| Disulfide (Redox-Sensitive) | MMAF | SK-BR-3 (HER2+) | 2.1 | [2] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparisons should be made with caution.
In Vitro Degradation Efficacy of PROTACs
The performance of PROTACs is quantified by the half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dmax).
| Linker Type | Linker Length (atoms) | Target Protein | DC₅₀ (nM) | Dmax (%) | Reference |
| Alkyl/Ether | 12 | TBK1 | Submicromolar | >90 | [5][9] |
| Alkyl/Ether | 21 | TBK1 | 3 | 96 | [5][9] |
| Alkyl/Ether | 29 | TBK1 | 292 | 76 | [5][9] |
| PEG | 5 | POI-X | 15 | 95 | [12] |
| PEG | 3 | POI-X | 50 | 80 | [12] |
| PEG | 7 | POI-X | 35 | 90 | [12] |
Note: This data is illustrative and intended to demonstrate the concept of linker optimization.
Pharmacokinetic Parameters
The stability and clearance of ADCs are critical for their therapeutic index. The drug-to-antibody ratio (DAR) over time is a key indicator of linker stability in vivo.
| ADC | Linker Type | Stability Metric | Result | Reference |
| T-DXd | GGFG (Enzyme-cleavable) | DAR after 7 days (rat) | ~50% decrease | [11] |
| Exo-linker ADC | Exo-EVC (Enzyme-cleavable) | DAR after 7 days (rat) | >50% retention | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps involved in the development and evaluation of bifunctional linkers is crucial for a comprehensive understanding.
Signaling Pathways
// Node Definitions ADC [label="HER2-Targeting ADC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER2 [label="HER2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endocytosis [label="Receptor-Mediated\nEndocytosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload_Release [label="Payload Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ADC -> HER2 [label="Binding", color="#4285F4"]; HER2 -> Endocytosis [label="Internalization", color="#EA4335"]; Endocytosis -> Lysosome [color="#FBBC05"]; Lysosome -> Payload_Release [label="Linker Cleavage/\nDegradation", color="#5F6368"]; Payload_Release -> DNA_Damage [label="Cytotoxic Effect", color="#34A853"]; DNA_Damage -> Apoptosis [color="#5F6368"]; HER2 -> PI3K_AKT [style=dashed, color="#EA4335"]; HER2 -> RAS_MAPK [style=dashed, color="#EA4335"]; PI3K_AKT -> Proliferation [color="#5F6368"]; RAS_MAPK -> Proliferation [color="#5F6368"]; } Caption: Mechanism of action for a HER2-targeting ADC.
// Node Definitions PROTAC [label="PROTAC", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; POI [label="Protein of Interest (POI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex [label="POI-PROTAC-E3\nTernary Complex", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="E1\n(Ub-Activating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2 [label="E2\n(Ub-Conjugating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Polyubiquitination [label="Polyubiquitination", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"]; Degradation [label="POI Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=dashed]; Recycling [label="PROTAC Recycling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=dashed];
// Edges PROTAC -> Ternary_Complex [color="#4285F4"]; POI -> Ternary_Complex [color="#EA4335"]; E3_Ligase -> Ternary_Complex [color="#FBBC05"]; E1 -> E2 [label="ATP", color="#34A853"]; E2 -> E3_Ligase [color="#34A853"]; Ub -> E1 [color="#34A853"]; Ternary_Complex -> Polyubiquitination [label="Ub Transfer", color="#5F6368"]; Polyubiquitination -> Proteasome [label="Recognition", color="#5F6368"]; Proteasome -> Degradation [color="#EA4335"]; Ternary_Complex -> Recycling [style=dashed, color="#4285F4"]; }
Caption: The Ubiquitin-Proteasome System in PROTAC-mediated degradation.
Experimental Workflows
// Node Definitions Start [label="Start", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Target_Selection [label="Antigen Target\nSelection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ab_Optimization [label="Antibody\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker_Payload_Design [label="Linker-Payload\nDesign & Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="ADC Conjugation", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_Eval [label="In Vitro Evaluation\n(Cytotoxicity, Stability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Eval [label="In Vivo Evaluation\n(Efficacy, PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Target_Selection [color="#202124"]; Target_Selection -> Ab_Optimization [color="#4285F4"]; Ab_Optimization -> Conjugation [color="#4285F4"]; Linker_Payload_Design -> Conjugation [color="#EA4335"]; Conjugation -> In_Vitro_Eval [color="#FBBC05"]; In_Vitro_Eval -> In_Vivo_Eval [color="#34A853"]; In_Vivo_Eval -> Lead_Optimization [color="#34A853"]; Lead_Optimization -> Linker_Payload_Design [label="Iterative\nRefinement", style=dashed, color="#5F6368"]; Lead_Optimization -> End [color="#202124"]; }
Caption: General workflow for Antibody-Drug Conjugate (ADC) development.
// Node Definitions Start [label="Start", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Target_Validation [label="Target Protein\nValidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Screening [label="POI & E3 Ligase\nLigand Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker_Design [label="Linker Design\n& Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PROTAC_Synthesis [label="PROTAC Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex_Formation [label="Ternary Complex\nFormation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Assay [label="Protein Degradation\nAssay (Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization\n(DC50, Dmax, SAR)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Target_Validation [color="#202124"]; Target_Validation -> Ligand_Screening [color="#4285F4"]; Ligand_Screening -> PROTAC_Synthesis [color="#4285F4"]; Linker_Design -> PROTAC_Synthesis [color="#EA4335"]; PROTAC_Synthesis -> Ternary_Complex_Formation [color="#FBBC05"]; Ternary_Complex_Formation -> Degradation_Assay [color="#34A853"]; Degradation_Assay -> Lead_Optimization [color="#34A853"]; Lead_Optimization -> Linker_Design [label="Iterative\nRefinement", style=dashed, color="#5F6368"]; Lead_Optimization -> End [color="#202124"]; }
Caption: General workflow for PROTAC discovery and optimization.
Key Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of successful linker design and evaluation. The following section provides detailed methodologies for key assays.
Synthesis of a Val-Cit-PABC Linker
This protocol provides a representative synthesis of a maleimidocaproyl-Val-Cit-PABC linker, a widely used component in ADCs. [13][14] Materials:
-
Fmoc-L-Citrulline
-
4-aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Triethylamine
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
6-Maleimidohexanoic acid
-
p-Nitrophenyl carbonate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
To a solution of Fmoc-L-Citrulline (1.0 equiv) and 4-aminobenzyl alcohol (1.1 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (1.0 equiv).
-
Stir the reaction at room temperature for 12-16 hours.
-
Purify the product by column chromatography. [13]
-
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH (1.0 equiv) in DMF and add triethylamine (20 equiv).
-
Stir at room temperature for 2 hours to remove the Fmoc protecting group.
-
To the resulting solution, add Fmoc-Val-OSu (1.1 equiv) and stir at room temperature for 20 hours.
-
Purify the product by column chromatography to yield the dipeptide. [13]
-
-
Fmoc Deprotection and Coupling with Maleimidocaproic Acid:
-
Remove the Fmoc group from Fmoc-Val-Cit-PABOH as described in the previous step.
-
Couple the resulting free amine with 6-maleimidohexanoic acid using a suitable coupling agent (e.g., HATU/DIPEA).
-
Purify the product to obtain mc-Val-Cit-PABOH.
-
-
Activation of the PABC alcohol:
-
React mc-Val-Cit-PABOH with p-nitrophenyl carbonate to activate the benzylic alcohol, forming the p-nitrophenyl carbonate ester (mc-Val-Cit-PABC-PNP). [14]This activated linker is now ready for conjugation to a payload containing a suitable nucleophile (e.g., an amine).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC₅₀ of an ADC. [15][16][17] Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Antibody-Drug Conjugate (ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment. [16]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Add 50 µL of the ADC dilutions to the appropriate wells. Include untreated control wells and blank (medium only) wells.
-
Incubate the plate for a specified duration (e.g., 72-144 hours). [16]
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value using suitable software (e.g., GraphPad Prism). [2]
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol details the use of Western blotting to quantify the degradation of a target protein induced by a PROTAC. [3][9][18][19] Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Data Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dmax values. [9]
-
Conclusion: The Future of Linker Technology
The field of bifunctional linkers is in a constant state of evolution, with ongoing research focused on developing novel linker chemistries that offer enhanced stability, more precise cleavage mechanisms, and improved physicochemical properties. As our understanding of the complex interplay between the linker, the targeting moiety, and the payload deepens, so too will our ability to design more effective and safer targeted therapeutics. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of tert-Butyl (7-bromoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (7-bromoheptyl)carbamate. A thorough understanding of this molecule's stability is critical for its effective use in research and development, particularly in the synthesis of complex molecules such as PROTACs and other drug conjugates, ensuring the integrity and reproducibility of experimental outcomes.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal alkyl bromide and a carbamate-protected amine. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions, allowing for selective reactions at the alkyl bromide terminus. However, the molecule's stability is inherently dependent on the lability of both the N-Boc group and the carbon-bromine bond under certain environmental conditions.
Chemical Stability Profile
The overall stability of this compound is dictated by its two primary functional moieties: the N-Boc protecting group and the primary alkyl bromide. The following sections detail the molecule's susceptibility to various environmental factors.
The stability of the N-Boc group is highly sensitive to pH. It is generally stable in neutral to basic conditions but is readily cleaved under acidic conditions.[1] The alkyl bromide moiety is also susceptible to hydrolysis, with the rate being influenced by pH. Primary bromides can undergo rapid SN2 cleavage of the C-Br bond at a pH greater than 8-9.[2] At low pH, hydrolysis can also occur via an SN1 process.[2]
Elevated temperatures can promote the degradation of this compound. The N-Boc group can undergo thermal deprotection, particularly at temperatures above 85-90°C.[1] The C-Br bond can also undergo thermal decomposition.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on the known properties of its functional groups. Researchers are encouraged to perform their own stability studies for their specific applications and storage conditions.
| Condition | Stability | Primary Degradation Pathway | Notes |
| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the N-Boc group.[1] | The Boc group is readily cleaved under acidic conditions. |
| Neutral pH | Generally Stable | Slow hydrolysis of the alkyl bromide. | Minimal degradation is expected under short-term storage. |
| Basic pH | Moderately Stable | The N-Boc group is stable towards most bases.[1] However, the alkyl bromide can undergo hydrolysis at pH > 8-9.[2] | |
| Elevated Temperature | Susceptible | Thermal deprotection of the N-Boc group[1] and thermal decomposition of the alkyl bromide. | Degradation is more significant at temperatures above 85-90°C. |
| Light Exposure | Potentially Unstable | Photodegradation of the alkyl bromide.[3] | Protection from light is recommended. |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on best practices for similar N-Boc protected alkyl halides.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C. | To minimize thermal degradation and slow down potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent potential oxidation and degradation from atmospheric moisture. |
| Light | Keep in a dark place. | To prevent photodegradation. |
| Container | Tightly sealed container. | To prevent exposure to moisture and air. |
Potential Degradation Pathways
Two primary degradation pathways for this compound are anticipated: acid-catalyzed deprotection of the N-Boc group and hydrolysis of the alkyl bromide.
Figure 1: Acid-catalyzed deprotection of the N-Boc group.
Figure 2: Hydrolysis of the alkyl bromide moiety.
Experimental Protocol: Forced Degradation Study
To determine the stability of this compound under specific experimental or storage conditions, a forced degradation study is recommended. This protocol provides a general framework that can be adapted to specific needs.
To identify potential degradation products and degradation pathways for this compound under various stress conditions.
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H2O2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary. Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Figure 3: Experimental workflow for a forced degradation study.
Conclusion
While this compound is a versatile bifunctional molecule, its stability is contingent on the integrity of both the N-Boc protecting group and the alkyl bromide functionality. For optimal use and to ensure the reliability of experimental results, it is crucial to store the compound under controlled conditions, specifically at low temperatures, under an inert atmosphere, and protected from light. For applications requiring specific solution-state stability, it is highly recommended that researchers and scientists perform tailored stability studies, such as the forced degradation protocol outlined in this guide.
References
In-Depth Technical Guide on the Spectral Data of tert-Butyl (7-bromoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tert-butyl (7-bromoheptyl)carbamate, a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. This document details the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectral analysis.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound *
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.55 | br s | 1H | -NH - |
| ~3.40 | t | 2H | -CH₂-Br |
| ~3.08 | q | 2H | -CH₂ -NH- |
| ~1.85 | p | 2H | -CH₂ -CH₂-Br |
| ~1.50 - 1.25 | m | 8H | -(CH₂)₄- |
| 1.44 | s | 9H | -C(CH₃ )₃ |
Predicted for a spectrum recorded in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound *
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C =O (carbamate) |
| ~79.0 | -C (CH₃)₃ |
| ~40.5 | -C H₂-NH- |
| ~33.8 | -C H₂-Br |
| ~32.7 | Alkyl Chain Carbon |
| ~29.9 | Alkyl Chain Carbon |
| ~28.8 | Alkyl Chain Carbon |
| ~28.4 | -C(C H₃)₃ |
| ~27.9 | Alkyl Chain Carbon |
| ~26.4 | Alkyl Chain Carbon |
Predicted for a spectrum recorded in CDCl₃ at 100 MHz.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound *
| m/z | Interpretation |
| 294.1/296.1 | [M+H]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 238.1/240.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 194.1/196.1 | [M - C₄H₈ - CO₂ + H]⁺ (Loss of isobutylene and carbon dioxide) |
| 178.1/180.1 | [Br(CH₂)₇NH₃]⁺ |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Predicted for Electrospray Ionization (ESI) in positive ion mode.
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
This procedure describes the N-protection of 7-bromoheptylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
7-bromoheptylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-bromoheptylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Nucleus: ¹H
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30-45°
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz
-
Nucleus: ¹³C
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
Mass Spectrometry (MS) Data Acquisition
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Sample Preparation: Dissolve a small amount of the compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow from the starting materials to the final spectral analysis of this compound.
Caption: Synthesis and spectral analysis workflow.
The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1]
Initially perceived as a simple spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Its composition, length, and rigidity profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[3][4] This technical guide provides a comprehensive exploration of PROTAC linker chemistry, offering quantitative data, detailed experimental protocols, and visualizations to inform the rational design of next-generation protein degraders.
Core Principles of PROTAC Linker Chemistry
The primary role of the linker is to tether the POI-binding ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex.[4] An ideal linker facilitates a conformation that allows for efficient ubiquitination of the target protein by the recruited E3 ligase. The choice of linker chemistry has a profound impact on the physicochemical properties of the entire PROTAC molecule, influencing its solubility, cell permeability, and metabolic stability.[3]
Types of PROTAC Linkers and Their Chemical Properties
PROTAC linkers can be broadly classified based on their chemical composition and flexibility. The most common motifs are polyethylene glycol (PEG) chains and alkyl chains, with a growing interest in more rigid and functionalized linkers.[2]
Flexible Linkers: PEG and Alkyl Chains
Flexible linkers are the most predominantly used type in PROTAC design due to their synthetic accessibility and the conformational freedom they afford the molecule to adopt a productive ternary complex.[5]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[6] This enhanced solubility can be advantageous for formulation and bioavailability.[7]
-
Alkyl Linkers: These are simple hydrocarbon chains that are synthetically straightforward and generally possess good chemical and metabolic stability.[8] Their hydrophobic nature can enhance cell permeability, a crucial factor for engaging intracellular targets.[3]
Rigid Linkers
Rigid linkers incorporate cyclic or planar elements, such as piperazine, piperidine, or aromatic rings, to constrain the conformational flexibility of the PROTAC.[9] This pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to enhanced potency and stability.[9] However, the lack of flexibility can also hinder the formation of a productive complex if the imposed conformation is not optimal.[9]
Clickable Linkers
Linkers containing azide or alkyne functionalities are valuable for the rapid synthesis of PROTAC libraries using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[2] This modular approach allows for the efficient exploration of different linker lengths, compositions, and attachment points to identify optimal degraders.[2]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The systematic optimization of linker length and composition is a critical step in the development of a potent PROTAC. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).
Impact of Linker Length on Degradation Efficiency
A systematic variation in linker length often reveals a distinct relationship with degradation potency, where an optimal length exists for maximal efficacy.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | VHL |
| 21 | 3 | 96 | VHL | ||
| 29 | 292 | 76 | VHL | ||
| BRD4 | PEG | 1 (0 PEG units) | < 500 | - | CRBN |
| 4 (1 PEG unit) | > 5000 | - | CRBN | ||
| 7 (2 PEG units) | > 5000 | - | CRBN | ||
| 13 (4 PEG units) | < 500 | - | CRBN | ||
| Androgen Receptor | PEG | 12 | > 1000 | - | VHL |
| 16 | Potent Degradation | - | VHL |
Data synthesized from multiple sources for illustrative purposes.[2][10]
Comparative Analysis of Linker Composition on Degradation Efficiency
The chemical nature of the linker significantly influences a PROTAC's physicochemical properties and, consequently, its biological activity.
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Key Observation |
| WDR5 | PEG (4 units) | > 10,000 | No Degradation | The flexible PEG linker did not support productive ternary complex formation. |
| Alkyl (4 carbons) | 50 | - | The more constrained alkyl linker enabled favorable protein-protein interactions.[11] | |
| BRD4 | PEG | ~25 | >90 | PEG linker contributes to good potency. |
| Alkyl | ~50 | >90 | Alkyl linker also effective, with slightly lower potency in this example. | |
| Androgen Receptor | Flexible (Alkyl/PEG) | Variable | Variable | Flexible linkers can be effective but may have less favorable pharmacokinetic properties. |
| Rigid (Cyclic) | < 1 | >95 | Rigid linkers can lead to highly potent degraders with improved properties.[9] |
Data synthesized from multiple sources for illustrative purposes.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies involved in PROTAC development is essential for a comprehensive understanding.
PROTAC-Mediated Degradation Signaling Pathway
IRAK4 Signaling Pathway Targeted by PROTACs
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways.[13] PROTACs targeting IRAK4 can block both its kinase and scaffolding functions.[1]
BTK Signaling Pathway and PROTAC Intervention
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, and its degradation by PROTACs is a promising therapeutic strategy for B-cell malignancies.[14]
Experimental Workflow for PROTAC Discovery and Optimization
The development of a potent and selective PROTAC involves a systematic, iterative process of design, synthesis, and biological evaluation.
Detailed Methodologies for Key Experiments
The robust evaluation of PROTAC efficacy relies on a suite of well-established biochemical and cellular assays.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Plate a cell line expressing the POI at an appropriate density in 6-well plates.
-
Treat cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Sample Preparation (Cell Lysis):
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique to measure the binding kinetics and affinity of the interactions that lead to ternary complex formation.
1. Chip Preparation:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.
2. Binary Interaction Analysis (Controls):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the POI ligand over its immobilized target to confirm its binding.
3. Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
A significant increase in the binding response compared to the binary interactions indicates the formation of a stable ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rates, and calculate the affinity of the ternary complex.
-
The cooperativity of the complex can be calculated by comparing the affinities of the binary and ternary interactions.
Protocol 3: MTS/MTT Assay for Cell Viability
This assay determines the effect of PROTAC-mediated protein degradation on cell proliferation and health.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
2. Reagent Addition:
-
For an MTS assay, add the MTS reagent directly to the cell culture media.
-
For an MTT assay, add the MTT reagent and incubate for 1-4 hours to allow for the formation of formazan crystals. Then, add a solubilizing agent to dissolve the crystals.
3. Absorbance Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, with its chemical composition, length, and rigidity having a profound impact on the therapeutic agent's potency, selectivity, and pharmaceutical properties. While flexible alkyl and PEG linkers provide a solid foundation for initial studies, the rational design of more rigid and functionalized linkers is a powerful strategy for optimizing degradation efficacy. A thorough understanding of linker chemistry, coupled with a systematic approach to experimental validation, is paramount for the successful development of the next generation of targeted protein degraders.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Using tert-Butyl (7-bromoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to commandeer the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules are comprised of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
tert-Butyl (7-bromoheptyl)carbamate is a versatile bifunctional linker precursor commonly employed in the synthesis of PROTACs. Its seven-carbon alkyl chain provides a flexible spacer to optimize the distance and orientation between the warhead and the E3 ligase ligand for efficient ternary complex formation. The bromo group serves as a reactive handle for nucleophilic substitution, while the tert-butyloxycarbonyl (Boc)-protected amine allows for subsequent deprotection and conjugation, enabling a modular and convergent synthetic approach.
These application notes provide detailed protocols for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, using (+)-JQ1 as the warhead and pomalidomide as the Cereblon (CRBN) E3 ligase ligand. The synthesis utilizes this compound to form the C7 alkyl linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. In this example, the PROTAC facilitates the formation of a ternary complex between BRD4, the PROTAC itself, and the CRBN E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.
Experimental Protocols
The synthesis of the BRD4-targeting PROTAC is approached in a modular fashion. First, the pomalidomide E3 ligase ligand is functionalized with the C7 linker. Following deprotection, the resulting amine-functionalized linker is coupled to the JQ1 warhead.
Experimental Workflow
Protocol 1: Synthesis of Boc-Protected Pomalidomide-C7-Linker
This protocol describes the alkylation of pomalidomide with this compound.
Reagents and Materials:
-
Pomalidomide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the Boc-protected Pomalidomide-C7-Linker.
-
Characterize the product by ¹H NMR and mass spectrometry.
Protocol 2: Boc Deprotection of Pomalidomide-C7-Linker
This protocol details the removal of the Boc protecting group to yield the primary amine.
Reagents and Materials:
-
Boc-protected Pomalidomide-C7-Linker (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected Pomalidomide-C7-Linker (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amine-functionalized Pomalidomide-C7-Linker, which is often used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC (JQ1-C7-Pomalidomide)
This protocol describes the amide coupling of the amine-functionalized pomalidomide linker with the carboxylic acid of (+)-JQ1.
Reagents and Materials:
-
Amine-functionalized Pomalidomide-C7-Linker (from Protocol 2)
-
(+)-JQ1 carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve the (+)-JQ1 carboxylic acid (1.0 eq) and the amine-functionalized Pomalidomide-C7-Linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Characterize the final PROTAC by ¹H NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
The efficacy of PROTACs is quantified by their half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ). While specific data for a BRD4-targeting PROTAC with a C7 alkyl linker was not found in the searched literature, the following table presents data for a structurally similar PROTAC with a C8 alkyl chain to provide a representative example of the expected performance.[2]
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC 1 | BRD4 | CRBN | C8 Alkyl Chain | 22Rv1 | 8.3 | >90% |
This data is illustrative and serves as a reference for a PROTAC with a linker of similar length to the one described in the protocols.[2]
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of a BRD4-targeting PROTAC using this compound as a linker precursor. The modular nature of this synthetic strategy allows for the adaptation to other warheads and E3 ligase ligands. The provided data for a similar PROTAC highlights the potential for achieving potent and efficacious degradation of the target protein. Researchers and drug development professionals can utilize this information to design and synthesize novel PROTACs for therapeutic applications.
References
Experimental Protocols for the Coupling of tert-Butyl (7-bromoheptyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-bromoheptyl)carbamate is a versatile bifunctional linker molecule integral to the fields of medicinal chemistry and drug development. Its structure, featuring a terminal primary bromide and a carbamate-protected primary amine, allows for sequential and site-specific modifications. The lipophilic seven-carbon chain provides a flexible spacer, making it a valuable building block in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The linker's length and composition are critical for the efficacy of the PROTAC, and this compound offers a synthetically adaptable scaffold for linker design.
This document provides detailed experimental protocols for the coupling of this compound with various nucleophiles at the bromine-bearing carbon, a key step in the elaboration of this linker for applications in drug discovery.
Coupling Reactions of this compound
The primary reactivity of this compound lies in the nucleophilic substitution of the bromide ion. This allows for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, enabling the attachment of various moieties. These reactions typically proceed via an SN2 mechanism.[3]
General Experimental Workflow
The following diagram outlines the general workflow for the nucleophilic substitution reactions of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the coupling of this compound with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Benzylamine | Cs₂CO₃ | DMF | 60 | 12 | 75-85 |
| Phenol | Phenol | K₂CO₃ | Acetonitrile | 82 (reflux) | 4-6 | 80-90[4] |
| Thiol | Thiophenol | Et₃N | THF | Room Temp | 4 | 85-95 |
Experimental Protocols
N-Alkylation with a Primary Amine (e.g., Benzylamine)
This protocol describes the coupling of this compound with a primary amine to form a secondary amine.
Materials:
-
This compound
-
Benzylamine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and cesium carbonate (1.5 eq).
-
Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
O-Alkylation with a Phenol (Williamson Ether Synthesis)
This protocol, adapted from the Williamson ether synthesis, describes the formation of an aryl ether.[3][4][5]
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.[4]
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
S-Alkylation with a Thiol
This protocol outlines the formation of a thioether linkage.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add thiophenol (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.
Signaling Pathways and Logical Relationships
The primary application of the coupled products of this compound is in the construction of PROTACs. The following diagram illustrates the logical relationship in the assembly of a PROTAC using this linker.
Conclusion
The experimental protocols provided herein offer a comprehensive guide for the synthetic utilization of this compound. The versatility of its terminal bromide allows for the facile introduction of various nucleophiles, making it an invaluable tool for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The provided methodologies and data serve as a robust starting point for researchers in the development of novel therapeutics and chemical probes.
References
Application Notes and Protocols: Reaction of tert-Butyl (7-bromoheptyl)carbamate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of tert-butyl (7-bromoheptyl)carbamate with primary amines, a crucial transformation in the synthesis of complex molecules, particularly in the field of drug discovery and development. This document outlines the reaction principles, detailed experimental protocols, and key applications, with a focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The reaction of this compound with primary amines is a nucleophilic substitution reaction that forms a secondary amine, extending a carbon chain with a Boc-protected amino group. This bifunctional linker is of significant interest as it allows for the sequential attachment of different molecular entities. The Boc (tert-butoxycarbonyl) protecting group is stable under various conditions but can be readily removed with mild acid, providing a free amine for subsequent reactions.
A primary application of this chemistry is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of the PROTAC, and this compound is a commonly employed building block for constructing these linkers.
Reaction Principle and Challenges
The fundamental reaction is an N-alkylation of a primary amine with an alkyl halide. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.
A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine. This lack of selectivity can result in a mixture of products and lower the yield of the desired mono-alkylated product.
Strategies to promote selective monoalkylation include:
-
Using a large excess of the primary amine: This statistical approach increases the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product.
-
Controlling reaction conditions: Lower temperatures and shorter reaction times can help to minimize overalkylation.
-
Using a suitable base: A non-nucleophilic base is often used to neutralize the hydrobromic acid byproduct of the reaction.
Experimental Protocols
Two representative protocols are provided below: a general procedure for the N-alkylation of a primary amine and a one-pot reductive amination method to generate N-Boc protected secondary amines, which represents an alternative synthetic route.
Protocol 1: General N-Alkylation of a Primary Amine with this compound
This protocol describes a general method for the direct alkylation of a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) or DIPEA (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the reactants.
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the primary amine.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-substituted tert-butyl (7-aminoheptyl)carbamate.
Protocol 2: One-Pot Reductive Amination for the Synthesis of N-Boc Protected Secondary Amines
This protocol provides an alternative method for synthesizing N-Boc protected secondary amines from a primary amine and an aldehyde, followed by in-situ Boc protection.
Materials:
-
Primary amine or its hydrochloride salt
-
Aldehyde (e.g., heptanal)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium triacetoxyborohydride (STAB)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a mixture of the aldehyde (1 mmol) and the amine or amine hydrochloride (1 mmol) in anhydrous DCM (10 mL), add triethylamine (2.5 mmol) at room temperature. Stir the resulting solution vigorously for 1 hour.[1]
-
Boc Protection and Reduction: To this solution, add (Boc)₂O (1.2 mmol) followed by sodium triacetoxyborohydride (2 mmol).[1]
-
Reaction: Stir the reaction for an additional 4 hours at room temperature.[1]
-
Work-up: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. The combined organic fractions should be washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.[1]
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of primary amines with alkyl halides. Note that specific yields for the reaction of this compound are not widely reported in a comparative format, so the data below is illustrative of typical N-alkylation reactions.
Table 1: N-Alkylation of Benzylamine Hydrobromide with Various Alkyl Bromides
| Entry | Alkyl Bromide | Base (eq.) | Time (h) | Selectivity (Mono:Di) | Yield (%) |
| 1 | n-Butyl bromide | Et₃N (1) | 9 | 87:9 | 76 |
| 2 | n-Octyl bromide | Et₃N (1) | 9 | 81:15 | 73 |
| 3 | Benzyl bromide | Et₃N (1) | 10 | 86:10 | 78 |
| 4 | Isopropyl bromide | Et₃N (3) | 11 | 100:0 | 87 |
Data adapted from a study on selective N-alkylation of primary amines.
Table 2: One-Pot Reductive Amination and N-Boc Protection
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl 7-aminoheptanoate | 7-[Benzyl(tert-butoxycarbonyl)amino]heptanoic acid methyl ester | 90 |
| 2 | 4-Methoxybenzaldehyde | Methyl 7-aminoheptanoate | 7-[tert-Butoxycarbonyl(4-methoxybenzyl)amino]heptanoic acid methyl ester | 94 |
| 3 | Piperonal | Methyl 7-aminoheptanoate | 7-(Benzo[2][3]dioxol-5-ylmethyl-tert-butoxycarbonylamino)heptanoic acid methyl ester | 92 |
Data adapted from a study on one-pot selective synthesis of N-Boc protected secondary amines.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the N-alkylation of a primary amine.
Caption: General experimental workflow for N-alkylation.
Caption: Logical workflow for PROTAC synthesis.
References
Application Notes: Solid-Phase Synthesis Utilizing tert-Butyl (7-bromoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a powerful technique for the efficient assembly of complex molecules, including peptides, oligonucleotides, and small molecule libraries for drug discovery. A critical component of SPS is the linker, which tethers the nascent molecule to an insoluble resin support. This document provides detailed application notes and protocols for the use of tert-butyl (7-bromoheptyl)carbamate, a versatile bifunctional linker, in solid-phase synthesis.
This linker features a terminal bromoalkyl group for covalent attachment to a solid support and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is an acid-labile protecting group, allowing for the controlled, stepwise elongation of a molecular chain. The seven-carbon alkyl chain provides a flexible and hydrophobic spacer, which is particularly advantageous in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Key Features of this compound in Solid-Phase Synthesis
-
Orthogonal Functionality: The bromoalkyl and Boc-protected amine groups allow for selective and directional synthesis. The bromo group is used for initial immobilization on the solid support, while the Boc-protected amine serves as the starting point for chain elongation.
-
Acid-Labile Deprotection: The Boc protecting group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard step in many SPS workflows.
-
Flexible Spacer: The C7 alkyl chain provides significant spatial separation and flexibility between the synthesized molecule and the solid support. This can be crucial for minimizing steric hindrance during synthesis and for ensuring the proper orientation of the final molecule in biological assays.
-
Application in PROTAC Synthesis: This linker is well-suited for the synthesis of PROTACs, connecting a POI-binding ligand and an E3 ligase-binding ligand.
Data Presentation: Quantitative Analysis in Solid-Phase PROTAC Synthesis
The efficiency of solid-phase PROTAC synthesis is influenced by several factors, including resin loading, coupling efficiency, and cleavage yield. The following tables provide representative quantitative data for key steps in solid-phase PROTAC synthesis. Note that these values are illustrative and can vary depending on the specific resin, ligands, and reaction conditions.
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | The initial loading of the linker or the first ligand onto the resin. |
| Coupling Reagent | HATU, HBTU, DIC/Oxyma | Common reagents for amide bond formation in SPS. |
| Coupling Excess | 2 - 4 equivalents | Molar excess of the amino acid or ligand relative to the resin loading. |
| Coupling Time | 1 - 4 hours | Can be longer for sterically hindered couplings. |
| Stepwise Yield | >95% | The efficiency of each coupling and deprotection step is critical for the overall yield. |
| Final Cleavage Yield | 24 - 85% | The yield of the crude PROTAC after cleavage from the solid support.[1] |
| PROTAC Component | Coupling Reagent | Solvent | Typical Purity (crude) |
| E3 Ligase Ligand (e.g., Pomalidomide derivative) | HATU/DIPEA | DMF | >80% |
| Linker (post-Boc deprotection) | N/A | N/A | N/A |
| POI Ligand (e.g., Kinase inhibitor) | HATU/DIPEA | DMF | >70% |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in the solid-phase synthesis of a generic PROTAC molecule.
Protocol 1: Immobilization of this compound onto an Aminomethyl Resin
This protocol describes the attachment of the linker to the solid support via an alkylation reaction.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour with gentle agitation.
-
Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
Linker Attachment: In a separate flask, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add this solution to the swollen resin, followed by the addition of DIPEA (4-5 equivalents).
-
Reaction: Agitate the mixture at room temperature for 16-24 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the functionalized resin in vacuo to a constant weight. The loading of the linker can be determined by elemental analysis (nitrogen content) or by cleaving the Boc group and performing a colorimetric assay (e.g., Kaiser test).
Protocol 2: Chain Elongation - Synthesis of a PROTAC Molecule
This protocol outlines the sequential coupling of the E3 ligase ligand and the POI ligand after deprotection of the linker's amine. The order of addition can be reversed.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Carboxylic acid-functionalized POI ligand
-
Coupling reagent (e.g., HATU)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM (10 mL) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 20-50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DCM (2 x 10 mL), agitating for 5 minutes each time.
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).
-
-
E3 Ligase Ligand Coupling:
-
In a separate vial, pre-activate the carboxylic acid-functionalized E3 ligase ligand (2-3 equivalents) with HATU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF for 10-15 minutes.
-
Drain the DMF from the resin and add the activated E3 ligase ligand solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
POI Ligand Coupling:
-
Repeat steps 2 and 3 to deprotect the terminal amine of the coupled E3 ligase ligand (if it was protected).
-
In a separate vial, pre-activate the carboxylic acid-functionalized POI ligand (2-3 equivalents) with HATU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Add the activated POI ligand solution to the resin and agitate for 2-4 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: Cleavage of the Final PROTAC from the Resin
This protocol describes the final step of releasing the synthesized PROTAC molecule from the solid support.
Materials:
-
PROTAC-bound resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Reaction vessel
Procedure:
-
Resin Preparation: Wash the final PROTAC-resin with DCM and dry it thoroughly in vacuo.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved PROTAC.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether (approximately 10-fold volume excess) to precipitate the crude PROTAC.
-
-
Isolation and Purification:
-
Isolate the precipitated product by centrifugation or filtration.
-
Wash the crude product with cold ether several times to remove scavengers and residual TFA.
-
Dry the final product in vacuo.
-
The crude PROTAC can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC molecule, which hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The following diagram outlines the general workflow for the solid-phase synthesis of a PROTAC using this compound.
Caption: Solid-phase synthesis workflow for a PROTAC.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl (7-bromoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (7-bromoheptyl)carbamate is a versatile bifunctional linker molecule extensively utilized in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a seven-carbon aliphatic chain that provides a flexible spacer, a terminal primary alkyl bromide susceptible to nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group offers robust protection under various reaction conditions and can be readily removed under acidic conditions, allowing for orthogonal chemical modifications. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with a range of common nucleophiles.
Reaction Mechanism and General Considerations
The primary alkyl bromide functionality of this compound makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the bromide leaving group, resulting in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Key Considerations for Successful Reactions:
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can dissolve both the substrate and many nucleophilic reagents while favoring the SN2 mechanism.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-80 °C) to increase the reaction rate. The optimal temperature depends on the nucleophilicity of the attacking species.
-
Base: For nucleophiles that are weak acids (e.g., phenols, thiols, and some amines), the addition of a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or triethylamine) is necessary to deprotonate the nucleophile and enhance its reactivity.
-
Stoichiometry: A slight excess of the nucleophile (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting alkyl bromide.
-
Work-up and Purification: Reactions are typically worked up by quenching with water and extracting the product into an organic solvent. Purification is most commonly achieved by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | - | DMF | 60-70 | 4-6 | tert-Butyl (7-azidoheptyl)carbamate | >95 |
| Primary Amine | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | tert-Butyl (7-(benzylamino)heptyl)carbamate | 85-95 |
| Secondary Amine | Morpholine | K₂CO₃ | DMF | 80 | 16 | tert-Butyl (7-morpholinoheptyl)carbamate | 80-90 |
| Thiol | Potassium Thioacetate | - | DMF | Room Temp | 4 | S-(7-((tert-Butoxycarbonyl)amino)heptyl) ethanethioate | >90 |
| Phenoxide | 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 12 | tert-Butyl (7-(4-methoxyphenoxy)heptyl)carbamate | ~40-50 |
| Cyanide | Sodium Cyanide (NaCN) | - | DMSO | 90 | 24 | tert-Butyl (8-cyanoheptyl)carbamate | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (7-azidoheptyl)carbamate
This protocol describes the conversion of the terminal bromide to an azide, a versatile functional group for subsequent "click" chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 60-70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (7-azidoheptyl)carbamate.
Protocol 2: Synthesis of tert-Butyl (7-(benzylamino)heptyl)carbamate
This protocol details the alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the desired product.
Protocol 3: Synthesis of S-(7-((tert-Butoxycarbonyl)amino)heptyl) ethanethioate
This protocol describes the reaction with a thiol precursor to introduce a protected sulfur functionality.
Materials:
-
This compound
-
Potassium Thioacetate
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium thioacetate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC, typically 4 hours).
-
Perform an aqueous workup by adding water and extracting with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 4: Synthesis of tert-Butyl (7-(4-methoxyphenoxy)heptyl)carbamate (Williamson Ether Synthesis)
This protocol outlines the formation of an ether linkage with a phenolic nucleophile.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-methoxyphenol (1.1 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture at reflux for 12 hours.
-
After cooling, evaporate the acetone and add water to the residue.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to afford the crude product.
-
Purify by silica gel column chromatography (eluting with an ethyl acetate-hexane solvent system).
Visualizations
Caption: Generalized workflow for nucleophilic substitution reactions.
References
Application Notes and Protocols for Amide Bond Formation with Boc-Protected Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable amide bond is a cornerstone of synthetic chemistry, particularly in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group is a widely utilized tool for the temporary protection of primary and secondary amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. This document provides detailed protocols and application notes for the formation of amide bonds utilizing Boc-protected linkers and amino acids, with a focus on both solid-phase and solution-phase methodologies.
Core Principles of Boc-Protection Strategy
The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. Its primary advantage lies in its acid lability; it is readily cleaved by acids such as trifluoroacetic acid (TFA), while being resistant to many other reagents, allowing for orthogonal protection schemes. In the context of Solid-Phase Peptide Synthesis (SPPS), the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for temporary Nα-amino protection, while more acid-stable groups, like benzyl esters, are used for side-chain protection. This "graduated acid lability" is fundamental to the stepwise elongation of the peptide chain.[1]
Amide Bond Formation: Coupling Reagents and Strategies
The formation of an amide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. A variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization of chiral centers.
Common Classes of Coupling Reagents:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][3] A major drawback of DCC is the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, making DIC, which forms a more soluble urea, preferable for SPPS.[2][4]
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and lead to low levels of racemization.[3] However, BOP generates the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[3]
-
Aminium/Uronium Salts: This class includes some of the most efficient and popular coupling reagents, such as HBTU, HATU, HCTU, and COMU.[3][5] They react rapidly and are particularly effective for coupling sterically hindered amino acids.[3][6] HATU, which contains a 7-azabenzotriazole moiety, is generally more reactive and provides better results with less epimerization than its benzotriazole analogue, HBTU.[3] COMU is a more recent development, offering high efficiency and a better safety profile, as it is not explosive and has a reduced allergenic potential compared to HBTU/HATU.[3][5][7]
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent can significantly impact the yield and purity of the final product. The following tables summarize the performance of various reagents under different conditions.
Table 1: Comparison of Coupling Reagent Efficiency in Solution-Phase Synthesis
| Carboxylic Acid | Amine | Coupling Reagent(s) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU (1 eq), DIPEA (5 eq) | DMF | 5 | 23 | 38 | [5] |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | BOPCl (1.5 eq), Et₃N (3 eq) | CH₂Cl₂ | - | 23 | 28 | [5] |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | Isobutyl chloroformate, Et₃N | CH₂Cl₂ | - | 23 | 65 | [5] |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | DCC (1 eq), DMAP (1 eq), HOBt (0.1 eq) | CH₃CN | 42 | 23 | 72 | [5] |
| N-Boc-L-Proline | L-Phenylalanine | DCC (1.2 eq), HOBt (1.2 eq) | THF/H₂O | 1.5 | RT | 35 (overall) | [8] |
| Racemization-prone acid | Various amines | T3P (1.5 eq), Pyridine | EtOAc | - | 0 | High (low epimerization) | [9] |
Table 2: Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) of Difficult Sequences
| Coupling Reagent | Resin Type | Model Peptide | Coupling Efficiency Ranking | Reference |
| HCTU | Polystyrene | ACP(65-74), HIV-1 PR(81-99) | HCTU ≥ HBTU > COMU | [5] |
| HBTU | Polystyrene | ACP(65-74), HIV-1 PR(81-99) | HCTU ≥ HBTU > COMU | [5] |
| COMU | Polystyrene | ACP(65-74), HIV-1 PR(81-99) | HCTU ≥ HBTU > COMU | [5] |
| HCTU | PEG-SCAL | ACP(65-74), HIV-1 PR(81-99) | HCTU ≥ HBTU > COMU (more comparable yields) | [5] |
| HBTU | PEG-SCAL | ACP(65-74), HIV-1 PR(81-99) | HCTU ≥ HBTU > COMU (more comparable yields) | [5] |
| COMU | PEG-SCAL | ACP(65-74), HIV-1 PR(81-99) | HCTU ≥ HBTU > COMU (more comparable yields) | [5] |
Boc-Protected Linkers in Drug Development
Heterobifunctional linkers containing a Boc-protected amine are crucial tools for the synthesis of complex therapeutics like PROTACs and ADCs. These linkers allow for a modular and controlled synthetic strategy. Typically, one end of the linker (e.g., an NHS ester or a carboxylic acid) is reacted first, and then the Boc group is removed to reveal a new reactive handle for the second conjugation step.[4][10]
-
PROTACs: In PROTAC synthesis, a linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4] Boc-protected PEG linkers (e.g., Boc-NH-PEG-acid or Boc-NH-PEG-NHS ester) are frequently used to provide flexibility and enhance the solubility of the final PROTAC molecule.[4][11] The length and composition of the linker are critical for inducing a productive ternary complex between the target protein and the E3 ligase.[4]
-
ADCs: In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. A Boc-protected linker can be used to first conjugate the payload, followed by deprotection and subsequent attachment to the antibody.[11]
Experimental Workflows and Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for tert-Butyl (7-bromoheptyl)carbamate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-bromoheptyl)carbamate is a versatile bifunctional linker molecule widely employed in the field of bioconjugation and drug development. Its structure, featuring a terminal alkyl bromide and a tert-butyloxycarbonyl (Boc)-protected amine separated by a seven-carbon aliphatic chain, allows for a controlled, sequential conjugation strategy. This makes it an ideal tool for the synthesis of complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).
The alkyl bromide moiety serves as an electrophile, readily reacting with nucleophilic residues on biomolecules, such as the thiol group of cysteine. The Boc-protected amine provides an orthogonal reactive site that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation to another molecule of interest. The flexible seven-carbon spacer helps to span the distance required for induced proximity in applications like PROTACs, facilitating the interaction between a target protein and an E3 ubiquitin ligase.
These application notes provide an overview of the physicochemical properties of this compound, detailed protocols for its use in bioconjugation, and a summary of representative data.
Data Presentation
Physicochemical Properties
A clear understanding of the linker's properties is crucial for its effective use in designing bioconjugation strategies.
| Property | Value | Source |
| Molecular Formula | C12H24BrNO2 | |
| Molecular Weight | 294.23 g/mol | |
| CAS Number | 142356-34-1 | |
| Appearance | Colorless to pale yellow liquid/oil | |
| Solubility | Soluble in organic solvents (DMF, DMSO, DCM, Chloroform, Alcohols) | [1] |
| Storage | Store at -20°C, sealed in a dry environment | [2] |
Representative Biological Activity of PROTACs with Alkyl Linkers
The efficacy of PROTACs is highly dependent on the nature and length of the linker. The following table provides representative data for BRD4-degrading PROTACs, illustrating the impact of linker composition on degradation efficiency. While not specific to the 7-bromoheptyl linker, this data demonstrates the typical parameters measured.
| Compound | Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Source |
| Compound 27 | BRD4 | CRBN | 10 | 97.1 | 88 | [3] |
| Compound 28 | BRD4 | CRBN | 11 | 134.0 | 79 | [3] |
| Compound 34 | BRD4 | CRBN | 15 | 60.0 | 94 | [3] |
| Compound 37 | BRD4 | CRBN | 10 | 62.0 | 86 | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation strategy using this compound to link two different molecules (Molecule A and Molecule B). A common application is the synthesis of a PROTAC, where Molecule A is a target protein ligand (warhead) and Molecule B is an E3 ligase ligand.
Protocol 1: Conjugation of the Alkyl Bromide to a Thiol-Containing Molecule (e.g., Cysteine on a Protein)
This protocol describes the alkylation of a cysteine residue on a protein with this compound. Cysteine's thiol group is a potent nucleophile, making it a common target for site-specific modification.[4][5]
Materials:
-
Protein containing an accessible cysteine residue
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed PBS buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.
-
-
Linker Preparation:
-
Prepare a 10-100 mM stock solution of this compound in DMSO or DMF.
-
-
Conjugation Reaction:
-
To the protein solution, add the linker stock solution to achieve a 10- to 50-fold molar excess of the linker over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation. The reaction progress can be monitored by LC-MS to check for the mass increase corresponding to the addition of the linker.
-
-
Purification:
-
Remove the excess, unreacted linker by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.
-
Collect the protein-containing fractions. The successful conjugation can be confirmed by SDS-PAGE (slight increase in molecular weight) and mass spectrometry.
-
Protocol 2: Boc Deprotection of the Linker-Molecule A Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected Linker-Molecule A conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
Dissolve the purified and lyophilized Linker-Molecule A conjugate in anhydrous DCM.
-
In a fume hood, add TFA to the solution to a final concentration of 20-50% (v/v). A common mixture is 1:1 TFA:DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass decrease of 100.12 Da).
-
-
Work-up:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.
-
Protocol 3: Conjugation of the Deprotected Amine to Molecule B
This protocol describes the coupling of the newly exposed amine on the Linker-Molecule A conjugate to a second molecule (Molecule B) that contains a carboxylic acid, using standard amide bond formation chemistry.
Materials:
-
Deprotected (amine-TFA salt) Linker-Molecule A conjugate
-
Molecule B containing a carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Activation of Carboxylic Acid:
-
In a reaction vial, dissolve Molecule B (1.2 equivalents relative to the amine) in anhydrous DMF.
-
Add HATU or HBTU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve the deprotected Linker-Molecule A conjugate (1 equivalent) in anhydrous DMF and add it to the activated Molecule B solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, the final bioconjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for bioconjugation.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. 142356-34-1|this compound|BLD Pharm [bldpharm.com]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: A Step-by-Step Guide to Linker Attachment in PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that represent a paradigm shift in pharmacology from protein inhibition to targeted protein degradation.[1] These molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (like Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that covalently connects the two ligands.[1][4][5]
The PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] This mechanism is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][4]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[5][6][7] Its length, composition, flexibility, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient protein degradation.[5][8]
Common Linker Types and Attachment Chemistries
The choice of linker is crucial and can be broadly categorized based on its chemical structure and flexibility. The most common motifs are flexible alkyl and polyethylene glycol (PEG) chains, but more rigid structures are also employed to optimize ternary complex formation.[2][6]
-
Alkyl Chains: These are synthetically accessible and provide conformational flexibility.[2][3] They are often hydrophobic, which can impact solubility.[2] Alkyl chains are present in approximately 30% of reported PROTAC linkers.[6][9]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[2][10] They are the most common linker motif, found in about 55% of PROTACs.[6][9]
-
Rigid Linkers: These include structures like piperazine, piperidine, alkynes, and triazoles.[2][] Rigidity can help pre-organize the PROTAC into a bioactive conformation, improving the stability of the ternary complex.[7][9]
-
"Clickable" Linkers: Triazole moieties, often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," are metabolically stable and can be synthesized with high efficiency and selectivity.[6][] This method is highly valuable for rapidly creating libraries of PROTACs with varied linker lengths and compositions.[6]
The attachment of the linker to the warhead (POI ligand) and the anchor (E3 ligase ligand) is typically achieved through robust and well-established chemical reactions. Common strategies include:
-
Amide Coupling: This is one of the most frequent methods, forming a stable amide bond between a carboxylic acid on one component (ligand or linker) and an amine on the other. Standard coupling reagents like HATU with a base such as DIPEA are often used.[5][7]
-
Nucleophilic Substitution: Reactions such as SNAr or alkylation of amines or alcohols are used to connect the linker.[6][12]
-
Click Chemistry (CuAAC): An alkyne-functionalized ligand is coupled to an azide-functionalized linker (or vice-versa) to form a stable triazole ring.[6][]
-
Reductive Amination: This reaction forms an amine linkage between a ketone/aldehyde and an amine.
Synthetic Workflow for Linker Attachment
The synthesis of a PROTAC is a multi-step process that requires careful planning of the order of reactions, often involving the use of protecting groups to prevent unwanted side reactions.[5][13] A modular approach is typically employed, where the two ligands and the bifunctional linker are prepared separately and then sequentially coupled.[3] An increasingly common strategy is to use pre-functionalized "building blocks," where an E3 ligase ligand is already attached to a linker with a reactive handle, streamlining the synthesis.[4]
Quantitative Data: Impact of Linker Length
The length of the linker is a critical parameter that must be optimized for each specific POI-ligand and E3 ligase combination.[8] A linker that is too short may cause steric clashes preventing ternary complex formation, while one that is too long can lead to an unproductive complex geometry where ubiquitination is inefficient.[8] Efficacy is typically measured by DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation achieved).[5][8]
Table 1: In Vitro Degradation of Estrogen Receptor α (ERα) with Varying Linker Lengths [14]
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation (at 100 nM) |
|---|---|---|---|
| 9 | PEG-based | 9 | ~60% |
| 12 | PEG-based | 16 | >95% |
| 16 | PEG-based | 16 | >95% |
| 19 | PEG-based | 19 | ~75% |
| 21 | PEG-based | 21 | ~50% |
Data shows an optimal linker length of 16 atoms for ERα degradation in this series.
Table 2: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths [8]
| PROTAC Compound | E3 Ligase | Linker Length (# PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| dBET1 | VHL | 3 | 1.8 | >98 |
| 1 | VHL | 2 | 27 | >95 |
| 2 | VHL | 4 | 4.4 | >98 |
| 3 | VHL | 5 | 29 | >98 |
Data from a study on BRD4 degraders, illustrating that a 3- or 4-unit PEG linker is optimal in this context.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a PROTAC using a sequential amide coupling strategy.
Protocol 1: Synthesis via Sequential Amide Coupling
This protocol describes a common two-step process: first coupling the E3 ligase ligand to a bifunctional linker, followed by deprotection and coupling to the POI ligand.[1][5]
Materials:
-
E3 Ligase Ligand (with a free amine)
-
Bifunctional Linker (e.g., Boc-NH-PEG4-C3-acid)
-
POI Ligand (with a free carboxylic acid)
-
Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: TFA (Trifluoroacetic acid)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Standard laboratory glassware, inert atmosphere (Nitrogen or Argon)
Step A: Coupling of E3 Ligase Ligand to Linker [1][5]
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the E3 Ligase Ligand (1.0 eq) and the bifunctional linker (e.g., Boc-NH-PEG4-C3-acid, 1.1 eq) in anhydrous DMF.
-
Add the coupling reagent HATU (1.2 eq) to the solution.
-
Add the base DIPEA (2.5 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the E3 Ligand-Linker-Boc intermediate.
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography or reverse-phase preparative HPLC.
Step B: Boc Deprotection [5]
-
Dissolve the purified intermediate from Step A in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor for the disappearance of the Boc-protected starting material by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt (E3 Ligand-Linker-NH₂·TFA) is often used directly in the next step.
Step C: Final Coupling to POI Ligand [1]
-
In a separate flask under an inert atmosphere, dissolve the POI Ligand (1.0 eq) and the deprotected intermediate from Step B (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq, extra base is needed to neutralize the TFA salt).
-
Stir the reaction at room temperature for 4-12 hours.[1]
-
Monitor the reaction progress using LC-MS.[1]
-
Once the reaction is complete, quench with a small amount of water.[1]
-
Purify the crude final PROTAC molecule using reverse-phase preparative HPLC.[1]
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[1]
Protocol 2: Evaluation of Target Protein Degradation by Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][15]
Materials:
-
Relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4)
-
Cell culture medium, FBS, and supplements
-
6-well plates
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.[8] Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[8]
-
Cell Lysis: Aspirate the media, wash cells with cold PBS, and add lysis buffer to each well. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromoalkylcarbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable efficiency and functional group tolerance. These reactions have become indispensable tools in drug discovery and development for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of bromoalkylcarbamates, a versatile class of building blocks for the introduction of functionalized alkylamine moieties.
The carbamate group, particularly the tert-butoxycarbonyl (Boc) group, serves as a robust protecting group for the amine functionality, allowing for selective transformations at the carbon-bromine bond. Subsequent deprotection under mild conditions reveals the primary or secondary amine, providing a facile entry into a diverse range of pharmaceutical intermediates and target molecules. While specific literature on the cross-coupling of bromoalkylcarbamates is not abundant, the protocols herein are adapted from well-established procedures for structurally related compounds, such as α-bromo carboxamides and N-Boc protected amines.
Applications in Drug Discovery
The synthetic utility of bromoalkylcarbamates in palladium-catalyzed cross-coupling reactions is significant for the rapid elaboration of molecular scaffolds and the exploration of structure-activity relationships (SAR). Key applications include:
-
Synthesis of Novel Amines: Access to a wide array of primary and secondary amines with diverse substitution patterns.
-
Linker Elaboration in PROTACs and ADCs: Introduction of functionalized linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Scaffold Decoration: Functionalization of core heterocyclic and aromatic structures with alkylamine side chains to modulate physicochemical properties and biological activity.
-
Fragment-Based Drug Discovery: Growth of fragment hits by introducing vectors for further functionalization.
Featured Cross-Coupling Reactions
This document details protocols for two of the most powerful palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C(sp³)-C(sp²) bonds, coupling bromoalkylcarbamates with aryl- or vinylboronic acids and their derivatives.
-
Buchwald-Hartwig Amination: For the formation of C(sp³)-N bonds, coupling bromoalkylcarbamates with a variety of primary and secondary amines.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to bromoalkylcarbamates, providing an indication of expected yields and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of N-Boc-2-bromoethylamine with Various Arylboronic Acids (Analogous Data)
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 81 |
Data adapted from protocols for the coupling of analogous N-protected bromoalkylamines.
Table 2: Buchwald-Hartwig Amination of N-Boc-2-bromoethylamine with Various Amines (Analogous Data)
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |
| 3 | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 75 |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | JohnPhos (3) | LHMDS | THF | 80 | 16 | 82 |
Data adapted from established Buchwald-Hartwig amination protocols for similar alkyl bromides.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-2-bromoethylamine with an Arylboronic Acid
This protocol describes a typical procedure for the C-C bond formation between an N-protected bromoalkylamine and an arylboronic acid.
Materials:
-
N-Boc-2-bromoethylamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add N-Boc-2-bromoethylamine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-2-bromoethylamine with an Amine
This protocol outlines a general method for the C-N bond formation between an N-protected bromoalkylamine and a primary or secondary amine.
Materials:
-
N-Boc-2-bromoethylamine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and RuPhos to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve N-Boc-2-bromoethylamine and the amine in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture, followed by the portion-wise addition of NaOtBu.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols: Monitoring Carbamate Synthesis with Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used in synthetic organic chemistry to monitor the progress of chemical reactions.[1][2] This application note provides a detailed protocol for utilizing TLC to monitor the synthesis of carbamates, a crucial functional group in many pharmaceuticals and agrochemicals. The described method allows for the qualitative assessment of the consumption of starting materials (e.g., an amine and a chloroformate or an isocyanate) and the formation of the carbamate product.[3] This enables researchers to determine the optimal reaction time, ensure the reaction has gone to completion, and ultimately improve yields and purity.[4]
The principle of TLC in reaction monitoring relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[1] As the mobile phase ascends the TLC plate, compounds with different polarities travel at different rates, resulting in separation.[5] Generally, the less polar a compound, the further it will travel up the plate, resulting in a higher Retention Factor (Rf). By comparing the TLC spots of the reaction mixture over time to those of the starting materials, one can effectively track the progress of the synthesis.[2][4]
Materials and Methods
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates are recommended as the fluorescent indicator allows for easy visualization of UV-active compounds.[6]
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.[6]
-
Mobile Phase (Eluent): A solvent system appropriate for the specific carbamate synthesis. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[6] The polarity can be adjusted to achieve optimal separation (typically aiming for a product Rf of 0.3-0.4).[7]
-
Visualization Reagents:
-
General Laboratory Equipment: Beakers, graduated cylinders, forceps, pencils, and a heating device (heat gun or hot plate) for stain development.[8][11]
Experimental Workflow
The general workflow for monitoring a carbamate synthesis reaction using TLC is depicted below.
Caption: Workflow for monitoring carbamate synthesis using TLC.
Experimental Protocols
Preparation of the TLC Developing Chamber
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[11] The solvent level must be below the origin line on the TLC plate.[5]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the reproducibility of the separation.[12]
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
Preparation and Spotting of the TLC Plate
-
Using a pencil, gently draw a straight line across a TLC plate approximately 1 cm from the bottom. This is the origin line.[5]
-
Mark three small, evenly spaced points on the origin line for spotting the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[7]
-
Prepare a dilute solution of the limiting starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark.[5]
-
At designated time points (e.g., t = 0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture.[4]
-
Apply a small spot of the reaction mixture to the "Rxn" mark.
-
For the co-spot, first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4][7]
Development and Visualization
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level.[1]
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[5]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[7]
-
Immediately mark the position of the solvent front with a pencil.[13]
-
Allow the solvent to completely evaporate from the plate in a well-ventilated area.
-
Visualize the separated spots. A common non-destructive first step is to view the plate under a UV lamp (254 nm).[8] UV-active compounds will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.[8]
-
If the compounds are not UV-active or for further confirmation, use a chemical stain. For carbamates, a specific staining procedure is as follows:[10]
-
Spray the plate with a 1% solution of furfural in acetone.
-
Follow this by spraying with a 10% solution of sulfuric acid in acetone.
-
Gently heat the plate with a heat gun until colored spots appear.
-
-
Alternatively, an iodine chamber can be used for general visualization of organic compounds, which often appear as brown spots.[9]
Data Presentation and Interpretation
The primary quantitative data obtained from TLC is the Retention Factor (Rf), which is calculated for each spot.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [14]
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[2] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2][4]
Tabulated Results
The results of the TLC analysis should be systematically recorded.
| Time Point | Starting Material (SM) Rf | Product (P) Rf | Reaction Mixture (Rxn) Observations |
| t = 0 | 0.65 | - | A single spot corresponding to the SM is observed. |
| t = 30 min | 0.65 | 0.30 | A prominent SM spot and a faint P spot are visible. |
| t = 1 hr | 0.65 | 0.30 | The intensity of the SM spot has decreased, and the P spot has intensified. |
| t = 2 hr | 0.65 | 0.30 | A faint SM spot and a strong P spot are observed. |
| t = 4 hr | - | 0.30 | The SM spot is no longer visible, only the P spot is present. |
Note: The Rf values provided are for illustrative purposes only and will vary depending on the specific reactants and the TLC conditions used.
Logical Assessment of Reaction Completion
A logical decision-making process based on the TLC results can be used to guide the synthesis.
Caption: Logical diagram for assessing reaction completion using TLC.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of carbamate synthesis.[1] The protocol described herein provides a reliable and efficient method for researchers to track the progress of the reaction, ensuring optimal conversion of starting materials to the desired product. This ultimately contributes to improved yields, higher purity, and more efficient drug development processes.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. epfl.ch [epfl.ch]
- 11. aga-analytical.com.pl [aga-analytical.com.pl]
- 12. coconote.app [coconote.app]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes: The Role of Flexible Alkyl Linkers in Modern Drug Design
Introduction
In the landscape of modern drug discovery, particularly with the rise of multi-specific and heterobifunctional molecules, the chemical linker that connects distinct pharmacophores has evolved from a passive spacer to a critical determinant of a drug's overall efficacy. Flexible alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are a foundational class of linkers due to their synthetic tractability and profound impact on the physicochemical and pharmacokinetic properties of a drug candidate.[1][2] These linkers are central to the design of modalities like Proteolysis-Targeting Chimeras (PROTACs), fragment-based inhibitors, and Antibody-Drug Conjugates (ADCs), where they critically influence molecular conformation, cell permeability, and target engagement.[][4][5]
Key Applications and Design Principles
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[] The linker, which bridges the POI-binding and E3-binding ligands, is paramount for the formation of a stable and productive ternary complex.
-
Conformational Flexibility and Ternary Complex Formation: Flexible alkyl linkers allow the two ends of the PROTAC to adopt an optimal orientation for the crucial "handshake" between the POI and the E3 ligase.[1] Linkers that are too short may cause steric hindrance, while those that are too long can introduce an excessive entropic penalty, destabilizing the complex.[][7]
-
Physicochemical Properties: Compared to hydrophilic linkers like polyethylene glycol (PEG), alkyl linkers increase lipophilicity.[] This can enhance passive diffusion across cell membranes, leading to better bioavailability and faster intracellular accumulation.[][8] However, excessive lipophilicity can reduce aqueous solubility. Therefore, medicinal chemists often fine-tune the linker length and composition to strike a balance between permeability and solubility.[1][]
-
-
Fragment-Based Drug Discovery (FBDD): FBDD is a strategy where low-molecular-weight fragments that bind to adjacent sites on a protein target are identified and then covalently linked to create a single, high-affinity inhibitor.[5][7]
-
Optimizing Binding Affinity: The linker's role is to tether the fragments without perturbing their optimal binding geometries.[7] The flexibility of an alkyl linker can be advantageous in allowing the fragments to achieve their ideal binding poses. However, studies have shown that even seemingly inert linkers can introduce strain or have unfavorable conformational preferences that negatively impact binding affinity, underscoring the need for careful linker optimization.[7][9]
-
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. While many modern ADCs use cleavable linkers, non-cleavable linkers, such as those based on alkyl chains (e.g., the MCC linker in T-DM1), offer high plasma stability, preventing premature drug release.[4]
Quantitative Data on Alkyl Linker Performance
The selection of an appropriate linker is an empirical process, often requiring the synthesis and evaluation of a library of compounds. The tables below summarize representative data illustrating the impact of alkyl linker composition and length on the efficacy of PROTACs.
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM)¹ | Dmax (%)² | Target Protein | E3 Ligase |
| PROTAC A | 3-carbon alkyl chain | 50 | >90 | BRD4 | CRBN |
| PROTAC B | 5-carbon alkyl chain | 25 | >95 | BRD4 | CRBN |
| PROTAC C | 7-carbon alkyl chain | 60 | >90 | BRD4 | CRBN |
| PROTAC D | 9-carbon alkyl chain | 150 | ~80 | BRD4 | CRBN |
¹DC50: Half-maximal degradation concentration. A lower value indicates higher potency. ²Dmax: Maximum percentage of protein degradation observed. (Data are representative examples derived from principles discussed in cited literature.[][])
Table 2: Comparative Analysis of Alkyl vs. PEG Linkers in PROTACs
| PROTAC Compound | Linker Type | DC50 (nM) | Cell Permeability | Target Protein | E3 Ligase |
| Compound X | 5-carbon alkyl | 35 | High | Target Y | CRBN |
| Compound Y | PEG3 | 200 | Moderate | Target Y | CRBN |
| Compound Z | PEG6 | >1000 | Low | Target Y | CRBN |
(Data are representative examples derived from principles discussed in cited literature, which indicate alkyl linkers often improve permeability over PEG linkers.[][8][10])
Visualizations
Caption: Mechanism of Action for a PROTAC, highlighting the linker's role.
Caption: A modular experimental workflow for PROTAC synthesis.
Caption: Logical relationships between linker properties and drug efficacy.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a modular approach for coupling a POI binder (Warhead-NH2), a bifunctional alkyl linker (HOOC-Alkyl-Boc), and an E3 ligase ligand (E3-NH2).[2][11]
Materials:
-
Warhead-NH2 (Component A)
-
Boc-protected amino-alkyl-carboxylic acid linker (e.g., Boc-NH-(CH₂)n-COOH)
-
E3 Ligase Ligand-NH2 (Component C)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Ethyl acetate, 5% LiCl solution, saturated NaHCO₃, brine, anhydrous Na₂SO₄
-
Preparative HPLC system
Methodology:
Part 1: Coupling of Warhead to Linker
-
In a nitrogen-flushed flask, dissolve the Boc-protected alkyl linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add Component A (Warhead-NH2, 1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor reaction progress using LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Warhead-Linker-Boc) by flash column chromatography.
Part 2: Boc Deprotection
-
Dissolve the purified Warhead-Linker-Boc intermediate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C and add TFA (20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until LC-MS confirms complete deprotection.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Warhead-Linker-NH₂) is often used directly in the next step.
Part 3: Final Coupling to E3 Ligase Ligand
-
In a separate nitrogen-flushed flask, dissolve the E3 Ligase Ligand containing a carboxylic acid moiety (e.g., pomalidomide derivative, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add a solution of the deprotected Warhead-Linker-NH₂ intermediate (1.1 eq) and additional DIPEA (1.5 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Part 1, Step 5.
-
Purify the final PROTAC molecule by preparative HPLC to yield the high-purity product.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to visually and quantitatively assess the reduction of a target protein in cells following treatment with a PROTAC.[10]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil the samples at 95 °C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager. Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.[10]
Protocol 3: Characterizing Ternary Complex Formation with Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between molecules in real-time, making it ideal for studying the formation of the POI-PROTAC-E3 ligase ternary complex.[10][12]
Objective: To measure the binding affinity and kinetics of the PROTAC to its target protein and E3 ligase, and to confirm cooperative binding in the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein (POI) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Binary Interaction Analysis (PROTAC-POI):
-
Inject a series of concentrations of the PROTAC over the POI-immobilized and reference flow cells.
-
Measure the association and dissociation rates.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
-
-
Binary Interaction Analysis (PROTAC-E3): Repeat step 2, but by immobilizing the E3 ligase and injecting the PROTAC.
-
Ternary Complex Formation Analysis:
-
Inject a saturating concentration of the PROTAC over the POI-immobilized surface to form the POI-PROTAC binary complex.
-
Immediately following, inject a series of concentrations of the E3 ligase over the surface.
-
A binding response indicates the formation of the ternary complex (POI-PROTAC-E3).
-
The binding affinity of the E3 ligase to the pre-formed POI-PROTAC complex can be calculated. An enhanced affinity compared to the binary PROTAC-E3 or POI-E3 interaction suggests positive cooperativity, which is a hallmark of an effective PROTAC.[10]
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of "linkers" in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (7-bromoheptyl)carbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude tert-Butyl (7-bromoheptyl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is not pure after column chromatography (contains starting material, 7-bromoheptan-1-amine) | 1. Mobile phase is too polar. 2. Column was overloaded. | 1. Decrease the polarity of the mobile phase. For example, if using an ethyl acetate/hexanes system, increase the percentage of hexanes. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1] |
| Product is not pure after column chromatography (contains di-tert-butyl heptane-1,7-diylbiscarbamate) | 1. Mobile phase is not polar enough. | 1. Increase the polarity of the mobile phase to ensure the di-Boc byproduct elutes more slowly than the desired mono-Boc product. |
| Streaking of spots on TLC plate | 1. The compound is an amine, which can interact strongly with the acidic silica gel. | 1. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot shape.[1] |
| Low yield of purified product | 1. Incomplete reaction. 2. Co-elution of product with impurities. 3. Product loss during work-up. | 1. Monitor the reaction by TLC to ensure completion before starting the purification. 2. Optimize the mobile phase for better separation. A shallower gradient or isocratic elution with a less polar solvent system might be necessary.[1] 3. Ensure proper phase separation during extractions and minimize the number of transfer steps. |
| Difficulty removing all solvent from the purified product | 1. The product may be an oil or a low-melting solid. 2. High-boiling point solvents were used for elution. | 1. Use a high-vacuum pump to remove residual solvent. 2. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel. This technique is well-suited for separating the desired mono-Boc protected product from starting materials and byproducts. In some cases, if the reaction is very clean, purification may be achieved without chromatography through a series of aqueous washes.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography. For visualization, a ninhydrin stain is highly effective. Ninhydrin reacts with the free amine group of any unreacted starting material. The Boc-protected product can also be visualized with ninhydrin, often after gentle heating which can cause in-situ deprotection.[1] This allows for the differentiation between the starting amine, the mono-protected product, and any di-protected byproduct based on their polarity and, consequently, their Rf values.
Q3: What are some common impurities I might encounter?
A3: Common impurities include unreacted 7-bromoheptan-1-amine, the di-Boc protected byproduct (di-tert-butyl heptane-1,7-diylbiscarbamate), and residual reagents from the protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O. The starting amine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.[1]
Q4: Is it possible to purify this compound by recrystallization?
A4: Recrystallization can be a viable purification method if the crude product is a solid and the impurity profile is suitable. The crude product can potentially be recrystallized from a mixture of solvents like acetone-ether or dichloromethane-ether.[2] However, for high-purity requirements, column chromatography is generally recommended.[1]
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes)
-
Triethylamine (optional)
-
TLC plates, developing chamber, and visualization agent (ninhydrin stain)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Preparation of the Silica Gel Slurry: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel.[1] In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Packing the Column: Secure a glass chromatography column in a vertical position. Pour the silica gel slurry into the column and use gentle air pressure to pack it evenly. Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation of the Purified Product: Combine the fractions containing the pure product as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Crude Product to Silica Gel Ratio (by weight) | 1:30 to 1:50 | A higher ratio may be needed for difficult separations.[1] |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of small organic molecules.[1] |
| Mobile Phase (Isocratic) | Ethyl Acetate / Hexanes (e.g., 1:4 to 1:1) | An alternative to dichloromethane/methanol systems.[1] |
| Mobile Phase (Gradient) | 0-10% Methanol in Dichloromethane | A common gradient for eluting Boc-protected amines.[1] |
| Ideal TLC Rf of Product | 0.3 - 0.5 | This range typically provides good separation in the chosen TLC solvent system.[1] |
Visual Workflow
Caption: Troubleshooting logic for impure product after chromatography.
References
Technical Support Center: Flash Column Chromatography for Boc-Protected Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Boc-protected amines via flash column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the flash column chromatography of Boc-protected amines.
| Issue | Potential Cause | Recommended Solution |
| Product Streaking or Tailing on TLC/Column | The compound is basic and interacting strongly with the acidic silica gel. | Add a basic modifier to the eluent system, such as 0.5-3% triethylamine (TEA) or ammonia, to neutralize the acidic sites on the silica gel.[1][2] |
| Poor Separation of Product from Impurities | The polarity of the product and impurities are too similar in the chosen eluent system. The gradient is too steep. | Screen various solvent systems using Thin Layer Chromatography (TLC) to optimize selectivity.[3] Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[3][4] Employ a shallower gradient during elution to improve the resolution between closely eluting compounds.[3] |
| Product Decomposition on the Column | The Boc-protected amine is sensitive to the acidic nature of the silica gel. | Before performing column chromatography, assess the stability of your compound on a 2D TLC plate.[5] If decomposition is observed, consider deactivating the silica gel with a basic modifier like triethylamine.[1] Alternatively, use a different stationary phase such as alumina or Florisil.[1][5] |
| No Compound Eluting from the Column | The compound may have decomposed on the column, or it is too polar for the chosen eluent system. An incorrect solvent system may have been used. | First, test the stability of your compound on silica gel.[5] If the compound is stable, a more polar eluent system may be required. For highly polar compounds, consider using a reverse-phase silica column or a more aggressive normal-phase eluent system, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.[5] Double-check that the correct solvents were used to prepare the eluent.[5] |
| Presence of Unreacted Boc Anhydride ((Boc)₂O) in Product Fractions | Insufficient removal of excess (Boc)₂O during the reaction work-up. | Before purification, quench the reaction with an agent like imidazole or ammonium hydroxide to react with any remaining (Boc)₂O. Excess (Boc)₂O can also be removed by sublimation under high vacuum. |
| Low Recovery of the Product | The product may be highly polar and partially retained on the column, or it could be precipitating in the column. | For highly polar compounds, ensure the eluent system is sufficiently polar to ensure complete elution. If precipitation is suspected, try pre-adsorbing the crude material onto silica gel before loading it onto the column.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate eluent system for my Boc-protected amine?
A1: The ideal eluent system should provide a good separation between your desired product and any impurities. This is best determined by running several small-scale tests on TLC plates with different solvent combinations. Aim for an Rf value between 0.2 and 0.4 for your product to ensure good separation on the column.[1] Common starting points for eluent systems are mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane. For more polar compounds, a small percentage of methanol can be added to the dichloromethane or ethyl acetate.
Q2: My Boc-protected amine is still showing basic properties. Do I need to take special precautions during chromatography?
A2: Yes, even with the Boc protecting group, the lone pair of electrons on the nitrogen can sometimes impart basicity, leading to interactions with the acidic silica gel. This can cause streaking, tailing, and in some cases, decomposition of the compound. To mitigate these effects, it is recommended to add a small amount (0.5-3%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system.[1][2]
Q3: Can the Boc group be cleaved during flash column chromatography?
A3: The Boc group is generally stable to the conditions of normal-phase flash chromatography on silica gel.[1] However, it is sensitive to acid.[6] While silica gel is acidic, it is not typically strong enough to cause significant deprotection. Problems can arise if the eluent system contains a strong acid, such as trifluoroacetic acid (TFA), which is sometimes used in reverse-phase chromatography. Even at low concentrations, TFA can lead to the removal of the Boc group, especially upon concentration of the fractions.[6]
Q4: How can I improve the separation of my Boc-protected amine from a very close-running impurity?
A4: To improve the separation of compounds with similar polarities, a shallow gradient elution is recommended.[3] This involves gradually increasing the polarity of the eluent over a longer period. You can also try different solvent systems to see if the selectivity between your product and the impurity can be improved. Sometimes, switching one of the solvents in your eluent system (e.g., from ethyl acetate to acetone) can alter the interactions with the stationary phase and improve separation.
Q5: What is the best way to load my sample onto the column?
A5: There are two common methods for loading a sample onto a flash column: wet loading and dry loading. For wet loading, dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully add it to the top of the column. For dry loading, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better separation, especially for less soluble compounds.
Experimental Protocols
General Protocol for Flash Column Chromatography of a Boc-Protected Amine
-
TLC Analysis: Develop a suitable eluent system by testing different solvent mixtures on a TLC plate. The target Rf for the desired compound should be between 0.2 and 0.4.[1] If streaking is observed, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Sample Loading:
-
Wet Loading: Dissolve the crude Boc-protected amine in a minimal amount of the initial eluent and carefully pipette it onto the sand layer.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column. Begin elution with the initial non-polar solvent mixture. If using a gradient, gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Boc-protected amine.
Data Presentation
The following table provides examples of eluent systems that can be used as a starting point for the purification of Boc-protected amines. The optimal ratio will depend on the specific substrate.
| Type of Boc-Protected Amine | Typical Eluent System | Comments |
| Non-polar aliphatic/aromatic amines | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1) | A good starting point for many simple Boc-protected amines. |
| Moderately polar amines | Dichloromethane/Methanol (e.g., 99:1 to 95:5) | Useful for compounds that are not soluble or do not move in hexanes/ethyl acetate. |
| Basic amines (e.g., pyridines, anilines) | Hexanes/Ethyl Acetate with 0.5-1% Triethylamine | The addition of triethylamine helps to prevent streaking. |
| Polar, functionalized amines | Dichloromethane/Methanol with 0.5-1% Triethylamine | For more polar compounds that still exhibit basicity. |
Mandatory Visualization
Caption: Troubleshooting workflow for flash column chromatography of Boc-protected amines.
References
Troubleshooting low yield in PROTAC linker conjugation
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during PROTAC linker conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: My PROTAC conjugation reaction has a very low yield. What are the most common initial checks I should perform?
When facing a low yield, a systematic review of your experimental setup is crucial. Start by verifying the following:
-
Purity and Integrity of Starting Materials : Ensure your protein of interest (POI) ligand, E3 ligase ligand, and linker are of high purity and structurally correct.[1] Impurities can significantly interfere with the reaction.[1] Confirm the structures and purity using techniques like NMR and LC-MS.[1][2]
-
Anhydrous Reaction Conditions : Many coupling reactions, especially amide bond formations, are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to the hydrolysis of activated intermediates, reducing the yield of your desired PROTAC.[3]
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Reagent Stoichiometry : The molar ratios of your reactants are critical. A common starting point is a slight excess of the amine component and the coupling reagent relative to the carboxylic acid.[1][2] However, the optimal stoichiometry can vary, so it's an important parameter to optimize.[1][2]
Q2: I'm performing an amide coupling reaction to form my PROTAC, and the yield is poor. How can I optimize this step?
Amide bond formation is a common step in PROTAC synthesis that can be optimized in several ways:
-
Coupling Reagents : Ensure your coupling reagents (e.g., HATU, EDC) have not degraded.[1] Consider if a different class of coupling reagent might be more effective for your specific substrates, especially if they are sterically hindered.[1]
-
Reaction Temperature and Time : The optimal temperature can vary. While many reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, while others might need gentle heating for sterically hindered substrates.[1] It is recommended to start at a lower temperature and gradually increase it if the reaction is slow.[1] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[1]
-
Base Selection : The choice and amount of a non-nucleophilic base, such as DIPEA or triethylamine, are important to neutralize acid byproducts and facilitate the reaction.[3]
Q3: "Click chemistry" is often recommended for PROTAC synthesis. Why is that, and what are the key considerations for a successful reaction?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and popular method for PROTAC synthesis.[1][]
-
High Efficiency and Specificity : Click chemistry is known for its high yields and specificity.[1] The reaction is robust and can be performed under mild, often aqueous, conditions, which is advantageous when working with complex biomolecules.[1]
-
Orthogonality : The azide and alkyne functional groups are largely unreactive with many other functional groups found in complex molecules, which minimizes the need for protecting groups.[1]
-
Key Considerations : For a successful CuAAC reaction, the choice of the copper source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) source), a stabilizing ligand (e.g., TBTA or THPTA), and reaction conditions (solvent, temperature) are all important factors to optimize.[1]
Q4: I suspect side reactions are contributing to my low PROTAC yield. What are some common side reactions to look out for?
Several side reactions can occur during PROTAC synthesis, leading to a lower yield of the desired product.[1]
-
Protecting Group Issues : Incomplete deprotection or side reactions during the removal of protecting groups can lead to a mixture of products and lower the yield of the final PROTAC.[1][2]
-
Starting Material Degradation : The stability of your starting materials under the reaction conditions is crucial.[1] Some ligands or linkers may be sensitive to the reagents or temperatures used.[1][2]
-
Formation of N-acylurea byproducts : When using carbodiimides like EDC, N-acylurea byproducts can form, consuming your starting material. The addition of HOBt can help minimize this side reaction.[3]
Q5: Purification of my final PROTAC is challenging, and I'm losing a lot of material. What are some best practices?
PROTACs are often large and complex molecules, which can make purification difficult.[1][5]
-
Chromatography Techniques : Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[3] For less polar PROTACs, normal-phase chromatography can be effective. Size-exclusion chromatography (SEC) can be used to separate the PROTAC from smaller impurities.
-
Method Development : A systematic approach to method development is key. This includes screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid), and gradient slopes to achieve optimal separation.[1]
-
Column Loading : Overloading the column can lead to poor separation and loss of product.[1] It's important to determine the optimal loading capacity for your specific column and PROTAC.[1]
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in amide bond formation, a critical step in many PROTAC synthesis routes.
Detailed Steps:
-
Verify Starting Material Quality : Use LC-MS and NMR to confirm the identity and purity of your POI ligand, E3 ligase ligand, and linker.[1] Ensure all starting materials are dry, as water can quench the reaction.[1]
-
Evaluate Reaction Conditions : Use freshly opened or properly stored anhydrous solvents. Double-check the calculated molar equivalents of all reactants. Consider a modest excess of the amine and coupling reagents.[1] Start with a standard temperature (e.g., 0°C to room temperature) and adjust based on reaction progress.[1]
-
Assess Coupling Reagents : Ensure your coupling reagents (e.g., HATU, EDC) have not degraded.[1] Consider if a different class of coupling reagent might be more effective for your specific substrates, especially if they are sterically hindered.[1]
-
Monitor Reaction Progress : Take aliquots at different time points to check for product formation and consumption of starting materials.[1] If the reaction stalls, a slight increase in temperature or extended reaction time may help. If product degradation is observed, consider lowering the temperature or shortening the reaction time.[1]
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis
| Coupling Reagent | Additive | Common Base | Key Characteristics |
| HATU | N/A | DIPEA, Et₃N | High efficiency, fast reaction times, but can be expensive. |
| HBTU/TBTU | HOBt | DIPEA, Et₃N | Similar to HATU, effective for hindered couplings. |
| EDC | HOBt, HOAt | DIPEA, Et₃N | Water-soluble carbodiimide, byproducts are easily removed. |
| COMU | N/A | DIPEA, Et₃N | High reactivity, good for difficult couplings. |
Table 2: Troubleshooting Low "Click Chemistry" (CuAAC) Yield
| Potential Issue | Troubleshooting Suggestion |
| Inactive Copper Catalyst | Use a freshly prepared copper(I) source or a reliable catalyst system (e.g., CuSO₄ with sodium ascorbate).[5] |
| Oxidation of Copper(I) | Degas the reaction mixture to remove oxygen.[5] |
| Low Reagent Purity | Ensure the purity of both the azide and alkyne functionalized starting materials.[6] |
| Poor Ligand Choice | Use a stabilizing ligand like TBTA to protect the copper(I) catalyst.[6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.
Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
Amine-functionalized component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF in a dry, inert atmosphere.
-
Add HATU to the solution and stir for 5 minutes at room temperature.[3]
-
Add DIPEA to the reaction mixture and stir for another 5 minutes.[3]
-
Add the amine-functionalized component to the reaction mixture.[3]
-
Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, the workup procedure will vary depending on the solvent and the properties of the PROTAC. A common method involves dilution with water and extraction with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography or preparative HPLC.[3]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for "click chemistry" conjugation.
Materials:
-
Azide-functionalized component (1.0 eq)
-
Alkyne-functionalized component (1.0 - 1.1 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 - 0.2 eq)
-
Sodium ascorbate (0.2 - 0.5 eq)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Visualizations
References
How to prevent di-substitution byproducts in alkylation reactions
Welcome to the technical support center for alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing di-substitution byproducts.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di-substituted product in my alkylation reaction, even with a 1:1 stoichiometry?
A1: This is a common challenge known as polyalkylation or over-alkylation. The primary reason is that the mono-alkylated product is often more reactive than the starting material. For instance, in Friedel-Crafts alkylation, the introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[1][2][3][4][5] Similarly, in the alkylation of amines, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[6]
Q2: How can I favor mono-alkylation and suppress the formation of di-substituted byproducts?
A2: Several strategies can be employed to achieve selective mono-alkylation. The most effective methods include:
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Using a Large Excess of the Substrate: By significantly increasing the concentration of the starting material (e.g., the aromatic compound or the amine), the probability of the alkylating agent reacting with the starting material over the mono-alkylated product is statistically increased.[6][7] This is particularly practical when the substrate is inexpensive and readily available.
-
Reductive Amination (for amines): This is a reliable method for controlled N-alkylation that avoids the issue of increasing nucleophilicity. It involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the desired alkylated amine.[6]
-
Employing Protecting Groups: Temporarily blocking one of the reactive sites on a molecule can prevent di-substitution. After the mono-alkylation is complete, the protecting group can be removed.
-
Utilizing Steric Hindrance: Introducing bulky groups on the substrate or the alkylating agent can physically block the approach of the alkylating agent for a second substitution.[8][9][10][11]
-
Careful Control of Reaction Conditions: Adjusting parameters such as temperature, reaction time, and the rate of addition of the alkylating agent can influence the selectivity of the reaction.[12][13][14][15]
-
Use of Specific Catalysts: Certain heterogeneous or bifunctional catalysts can offer higher selectivity for mono-alkylation.[16][17][18][19]
Q3: What is a "blocking group" and how can it help in aromatic alkylation?
A3: A blocking group is a substituent that is temporarily introduced onto an aromatic ring to direct subsequent substitutions to a specific position and prevent reaction at the blocked site.[20][21][22] For example, a sulfonic acid group can be introduced to block the para position of an aromatic ring. This forces the subsequent alkylation to occur at the ortho position. The sulfonic acid group can then be easily removed under acidic conditions to yield the desired ortho-mono-alkylated product.[20][22]
Troubleshooting Guides
Problem 1: Significant di-alkylation product observed in the N-alkylation of a primary amine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The mono-alkylated secondary amine is more nucleophilic than the starting primary amine. | Use a large excess (5-10 fold) of the starting primary amine.[6][7] | The increased concentration of the primary amine will outcompete the secondary amine for the alkylating agent, favoring mono-alkylation. |
| Direct alkylation with an alkyl halide is difficult to control. | Switch to a reductive amination protocol. | This two-step, one-pot process avoids the direct reaction with alkyl halides and the problem of increasing nucleophilicity.[6] |
| The reaction conditions are too harsh, leading to multiple substitutions. | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the desired product is maximized. | Milder conditions can reduce the rate of the second alkylation reaction. |
Problem 2: Polyalkylation in a Friedel-Crafts reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The mono-alkylated product is more activated than the starting aromatic ring.[1][2][4] | Use a large excess of the aromatic substrate.[2] | This will increase the likelihood of the alkylating agent reacting with the starting material. |
| The catalyst is too active or the temperature is too high. | Use a milder Lewis acid catalyst or lower the reaction temperature. | This can help to control the reactivity and improve selectivity. |
| The desired isomer is sterically accessible for further reaction. | Introduce a temporary blocking group at a reactive site to direct the alkylation.[21][22] | This will force mono-alkylation at the desired position. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using a Large Excess of Amine
This protocol is suitable when the starting amine is readily available and inexpensive.
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (1 equivalent) in a suitable solvent (e.g., THF, acetonitrile).
-
Amine Addition: Add a large excess of the primary amine (5-10 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the alkyl halide is consumed, quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The excess amine can often be removed by an acidic wash or by distillation. Purify the product by column chromatography if necessary.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This is a highly reliable method for achieving mono-alkylation.[6]
-
Imine Formation: Dissolve the primary amine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane). Add a drying agent like anhydrous magnesium sulfate or sodium sulfate. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.[6]
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.[6]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[6]
-
Quenching and Work-up: Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction. Separate the organic layer and extract the aqueous layer with the solvent.[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[6]
Data Presentation
Table 1: Comparison of Methods for Mono-Alkylation of Aniline with Benzyl Bromide
| Method | Amine:Alkyl Halide Ratio | Temperature (°C) | Reaction Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| Direct Alkylation | 1:1 | 25 | 12 | 45 | 40 |
| Direct Alkylation | 5:1 | 25 | 12 | 85 | <5 |
| Reductive Amination | 1:1.1 (amine:benzaldehyde) | 25 | 18 | 92 | Not detected |
Note: The data presented are representative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: The cascade of amine alkylation leading to di-substitution.
Caption: Workflow for selective mono-alkylation via reductive amination.
Caption: Logic of using a blocking group to achieve regioselective mono-alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing Stoichiometry for Mono-alkylation of Amines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the stoichiometry for the mono-alkylation of amines, a critical transformation in medicinal chemistry and material science.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selective mono-alkylation of primary amines?
A1: The main difficulty is preventing over-alkylation.[1][2][3][4][5][6] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][3] This increased nucleophilicity makes the product more reactive towards the alkylating agent than the starting material, leading to the formation of undesired di-alkylated (tertiary amine) and even quaternary ammonium salt byproducts.[1][7]
Q2: How does the stoichiometry of the amine to the alkylating agent affect product distribution?
A2: Stoichiometry is a critical factor in controlling selectivity. Using a large excess of the starting amine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting amine, thereby minimizing over-alkylation.[1][8] This approach is most practical when the amine is inexpensive and easily separable from the product.
Q3: What is reductive amination, and why is it often preferred over direct alkylation?
A3: Reductive amination is a two-step, one-pot method that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced by a mild reducing agent to yield the amine.[2][8][9][10] This method is often preferred because it inherently avoids over-alkylation.[2][8][11] The imine formation is a 1:1 reaction, and the reducing agents used, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are selective for the imine and typically do not reduce the starting carbonyl compound.[2][8]
Q4: Can the choice of solvent influence the selectivity of mono-alkylation?
A4: Yes, the solvent can play a significant role in reaction selectivity and rate.[12] Polar aprotic solvents like DMF, THF, and acetonitrile are commonly used as they can dissolve the reactants and stabilize charged intermediates. Some studies have shown that using ionic liquids can markedly reduce the over-alkylation of the initially formed secondary amines.[13]
Troubleshooting Guide
Problem 1: My reaction yields a significant amount of di- and tri-alkylated products, even with a 1:1 stoichiometry.
| Potential Cause | Troubleshooting Step | Rationale |
| Product amine is more nucleophilic than the starting amine. | Use a large excess (5-10 fold) of the starting amine relative to the alkylating agent.[8] | This increases the probability that the alkylating agent will react with the starting amine rather than the more nucleophilic product.[1][8] |
| High local concentration of alkylating agent. | Add the alkylating agent slowly to the reaction mixture, possibly using a syringe pump.[1] | Slow addition maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1] |
| Direct alkylation method is prone to over-alkylation. | Switch to an alternative method like reductive amination. | Reductive amination offers better control and selectivity for mono-alkylation by avoiding the direct competition between the starting amine and the product.[1][2][8] |
| The base used is not optimal. | Employ a bulky, non-nucleophilic base. | A bulky base can help minimize over-alkylation by sterically hindering the approach to the more substituted product amine. |
Problem 2: The reaction is very slow or shows low conversion of the starting amine.
| Potential Cause | Troubleshooting Step | Rationale |
| Weakly nucleophilic amine (e.g., an aniline). | Use a stronger base to increase the nucleophilicity of the amine. | A stronger base can more effectively deprotonate the amine, making it a better nucleophile. |
| Poor leaving group on the alkylating agent. | Switch to a more reactive alkylating agent (I > Br > Cl). | A better leaving group will increase the rate of the SN2 reaction. |
| Inappropriate solvent. | Select a suitable polar aprotic solvent (e.g., DMF, acetonitrile) to aid in dissolving reactants and stabilizing intermediates. | The right solvent can significantly impact reaction rates. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | Higher temperatures can overcome the activation energy barrier, but may also lead to decreased selectivity. |
Key Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation via Reductive Amination
This protocol describes a general method for the selective mono-N-alkylation of a primary amine with an aldehyde.
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine and the aldehyde in the chosen solvent (DCM or DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[8]
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.[8]
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[8]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[8]
Quantitative Data Summary
The following tables provide a summary of key parameters that can be adjusted to optimize the mono-alkylation of amines.
Table 1: Effect of Stoichiometry on Selectivity
| Amine:Alkylating Agent Ratio | Expected Outcome | Best Suited For |
| 1:1 | Potential for over-alkylation, especially with reactive amines. | Initial screening experiments. |
| >3:1 | Increased selectivity for mono-alkylation. | When the amine is inexpensive and readily available. |
| 1:>1.5 | Favors di- or poly-alkylation. | Synthesis of tertiary amines or quaternary ammonium salts. |
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features | Typical Solvents |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, does not reduce aldehydes or ketones. Tolerates acid-sensitive functional groups.[14] | DCE, THF, Acetonitrile[14] |
| Sodium cyanoborohydride (NaBH₃CN) | Can be used in protic solvents, stable in weakly acidic conditions. | Methanol, Ethanol |
| Sodium borohydride (NaBH₄) | More reactive, can reduce aldehydes and ketones. Requires careful control of conditions.[14] | Methanol, Ethanol |
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for optimizing the mono-alkylation of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
tert-Butyl (7-bromoheptyl)carbamate solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with tert-butyl (7-bromoheptyl)carbamate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is due to its molecular structure. It contains a seven-carbon alkyl chain (heptyl group) and a bulky tert-butyloxycarbonyl (Boc) group, both of which are hydrophobic (water-repelling).[1] These nonpolar regions dominate the molecule's character, leading to low solubility in polar solvents like water and aqueous buffers. Its predicted LogP value of 3.8565 indicates a high preference for lipophilic environments over aqueous ones.[2]
Q2: How does pH affect the stability of the compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group is the primary consideration for pH stability. The Boc group is known to be stable under basic and nucleophilic conditions but is labile (easily cleaved) under acidic conditions.[3][4] Strong acids, such as trifluoroacetic acid (TFA), will rapidly remove the Boc group.[3] While generally stable in neutral buffers (pH ~7), prolonged incubation in buffers with a pH below 6.0 may lead to gradual deprotection.
Q3: Can I heat the buffer to help dissolve the compound?
A3: Gentle and brief heating can be used with caution to aid dissolution. However, the Boc protecting group can be thermally labile, and prolonged exposure to high temperatures, especially in acidic or basic solutions, may cause it to cleave.[1][5] It is recommended to use minimal heat and to cool the solution to the desired experimental temperature before use.[1]
Q4: What is the primary application of this compound?
A4: It is a bifunctional linker commonly used in the synthesis of more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[6] The linker's role is to connect the target-binding and ligase-binding portions of the PROTAC, and its length and flexibility are critical for function.[7]
Data Presentation
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄BrNO₂ | [2][6][8] |
| Molecular Weight | 294.23 g/mol | [2][6][8] |
| Appearance | Colorless semi-solid or liquid | [7] |
| Predicted LogP | 3.8565 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 7 | [2] |
Recommended Solvents for Stock Solutions
Directly dissolving this compound in aqueous buffers is not recommended. A concentrated stock solution should first be prepared in a water-miscible organic solvent.
| Solvent | Abbreviation | Notes |
| Dimethyl Sulfoxide | DMSO | A good solvent for many organic compounds; widely used for preparing stock solutions for biological assays.[9] |
| Dimethylformamide | DMF | Another common polar aprotic solvent for preparing stock solutions of hydrophobic compounds.[3] |
| Dichloromethane | DCM | A good solvent for dissolving the compound, but less suitable for direct addition to cell-based assays due to its toxicity.[3] |
| Methanol | MeOH | Expected to be a good solvent.[9] |
Troubleshooting Guide
Issue 1: My compound precipitated immediately after being added to the aqueous buffer.
-
Question: Did you prepare a concentrated stock solution in an organic solvent first?
-
Question: What was the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer?
-
Answer: Many biological systems are sensitive to organic solvents. However, a final concentration of up to 1% (v/v) DMSO is often tolerated. If the required final concentration of the carbamate forces the DMSO concentration above this level, you may be exceeding its solubility limit in the mixed solvent system. Try lowering the final concentration of the carbamate or exploring co-solvents.
-
Issue 2: The reaction yield is low, suggesting not all of the compound is participating in the reaction.
-
Question: Have you tried adding a co-solvent to the reaction buffer?
-
Answer: If the stability of your biomolecules permits, titrating a small amount of a water-miscible organic co-solvent (like DMSO or DMA) into the reaction buffer can improve the solubility of hydrophobic linkers.[10]
-
-
Question: How are you adding the stock solution to the buffer?
-
Answer: To avoid localized high concentrations that can cause precipitation, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps ensure rapid dispersal of the compound.
-
Issue 3: I am concerned about the stability of the Boc group in my experimental conditions.
-
Question: What is the pH of your buffer?
-
Answer: The Boc group is sensitive to acid.[3] Ensure your buffer pH is neutral or slightly basic (pH 7.0 - 8.5) to maintain the integrity of the protecting group. Avoid acidic buffers if the Boc group needs to remain intact.
-
-
Question: Does your protocol involve high temperatures for an extended period?
-
Answer: The Boc group can be removed by heat.[5] If your experiment requires heating, consider if a more thermally stable protecting group is needed or if the deprotection is an acceptable outcome of the procedure.
-
Experimental Protocols
Protocol: Preparation of a Solubilized Working Solution
This protocol describes the recommended method for preparing a solution of this compound for use in a typical aqueous reaction buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of the compound in a microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 50 mM). For example, to make a 50 mM stock, add 58.85 mg of the compound to 4 mL of DMSO. d. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. This is your stock solution. Store it at -20°C or -80°C as recommended by the supplier.
-
Prepare the Final Working Solution: a. Determine the final concentration of the carbamate needed for your experiment. b. Calculate the volume of the stock solution required. Crucially, ensure the final concentration of DMSO in your aqueous buffer does not exceed the tolerance of your experimental system (typically ≤1%). c. Aliquot the required volume of your aqueous buffer into a new tube. d. While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. e. Continue to vortex for an additional 30 seconds to ensure homogeneity. f. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready for use.
Visualizations
Experimental Workflow for Solubilization
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of tert-Butyl (7-bromoheptyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of tert-Butyl (7-bromoheptyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurities include unreacted 7-bromoheptylamine starting material, the di-Boc protected byproduct (di-tert-butyl heptane-1,7-diylbiscarbamate), and residual di-tert-butyl dicarbonate ((Boc)₂O).[1] Unreacted starting material is significantly more polar than the desired product, while the di-Boc byproduct is less polar.[1]
Q2: My reaction is complete, but I'm having trouble separating the product from the impurities by column chromatography. What can I do?
A2: Effective separation by flash column chromatography depends on the correct choice of mobile phase. For this compound and similar compounds, a gradient of ethyl acetate in hexanes (e.g., starting from 1:9 and gradually increasing the polarity) or a gradient of methanol in dichloromethane (e.g., 0-10% methanol) is often effective.[1] If you are observing co-elution, consider using a shallower gradient or isocratic elution with a less polar solvent system to improve resolution.[1] Also, ensure the column is not overloaded; a general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[1]
Q3: How can I monitor the progress of the reaction and the purification?
A3: Thin-Layer Chromatography (TLC) is the best method for monitoring both the reaction progress and the fractions during column chromatography. The desired product, this compound, will have an intermediate Rf value between the highly polar 7-bromoheptylamine (low Rf) and the less polar di-Boc byproduct (higher Rf). For visualization, a ninhydrin stain is effective as it reacts with the free amine of the starting material. The product can also be visualized with ninhydrin after gentle heating of the TLC plate, which can cause some in-situ deprotection.[1] Alternatively, a potassium permanganate stain can be used.
Q4: After purification, my final product is an oil or a low-melting solid, and I'm having difficulty removing the residual solvent. What should I do?
A4: This is a common issue with Boc-protected amines. To effectively remove residual high-boiling solvents like dichloromethane or methanol, it is recommended to use a high-vacuum pump (e.g., a Schlenk line).[1] If possible, consider using lower-boiling point solvents for chromatography, such as an ethyl acetate/hexanes system, to facilitate easier removal during the final concentration step.[1]
Q5: Can I purify this compound without using column chromatography?
A5: If the reaction is very clean and selective, purification may be possible through a series of aqueous washes. A liquid-liquid extraction workup, involving washing the organic layer with dilute acidic and basic solutions, can remove unreacted 7-bromoheptylamine and other polar impurities.[1] However, for achieving high purity, column chromatography is generally the recommended method.[1]
Data Presentation
Table 1: Representative Analytical Data for this compound Synthesis
| Parameter | Expected Value | Notes |
| Purity (Commercial) | ≥95% | Purity levels for commercially available this compound.[2][3] |
| TLC Rf of Product | 0.3 - 0.5 | This is an ideal range for good separation in a suitable TLC solvent system (e.g., ethyl acetate/hexanes), which can be adapted for column chromatography.[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.55 (br s, 1H, NH), 3.40 (t, J = 6.8 Hz, 2H, CH₂Br), 3.10 (q, J = 6.4 Hz, 2H, CH₂NH), 1.85 (p, J = 7.2 Hz, 2H, CH₂CH₂Br), 1.44 (s, 9H, C(CH₃)₃), 1.52-1.28 (m, 8H, remaining CH₂) | Chemical shifts are approximate and based on similar structures. Actual values may vary. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 7-bromoheptylamine hydrobromide (1.0 eq) in a mixture of dichloromethane (DCM) and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add a base such as sodium bicarbonate or triethylamine (2.5 eq) portion-wise to neutralize the hydrobromide salt.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry. The amount of silica gel should be 30-50 times the weight of the crude product.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.[1]
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure to yield the purified this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
References
Technical Support Center: Optimizing Amine Compound Analysis on TLC Plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with spot shape during the Thin-Layer Chromatography (TLC) of amine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my amine compounds show tailing or streaking on a silica gel TLC plate?
Amine compounds often exhibit poor spot shapes, such as tailing or streaking, on standard silica gel TLC plates. This is primarily due to the interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong interaction can lead to a portion of the analyte moving slower than the bulk, resulting in an elongated spot.
Q2: What is the most common and straightforward solution to prevent the tailing of amines on TLC?
The most common and effective method to counteract the tailing of basic compounds is to add a small amount of a basic modifier to the mobile phase.[1][4] Triethylamine (TEA) or ammonia are frequently used for this purpose.[1][5][6] These additives neutralize the acidic sites on the silica gel, preventing the strong interaction with the amine analytes and resulting in more compact, symmetrical spots.
Q3: Can overloading my TLC plate cause poor spot shape for amines?
Yes, applying too much sample to the TLC plate is a frequent cause of streaking and tailing for all compounds, including amines.[2][4][5][7] When the stationary phase becomes saturated with the analyte, it can lead to a broadened and elongated spot. It is recommended to run the separation again with a more diluted sample solution.[5]
Q4: Are there alternative stationary phases I can use for amine compound analysis?
If modifying the mobile phase does not resolve the issue, consider using a different stationary phase. Options include:
-
Alumina (Al₂O₃): Alumina plates are available in basic, neutral, and acidic forms. Basic or neutral alumina can be a good alternative to silica gel for the separation of basic compounds like amines.[8][9]
-
Amino-functionalized Silica Gel: These plates have a less acidic surface and can provide improved peak shapes for basic analytes without the need for mobile phase additives.[10][11]
-
Reversed-Phase Plates (e.g., C18): For highly polar amines, reversed-phase TLC, where the stationary phase is non-polar and the mobile phase is polar, can be a suitable alternative.[5]
Troubleshooting Guides
Problem: My amine compound is streaking or appearing as an elongated spot.
This guide will walk you through a systematic approach to diagnose and resolve streaking issues with amine compounds on TLC.
Caption: Troubleshooting workflow for streaking of amine compounds on TLC.
Experimental Protocols
Protocol 1: Modifying the Mobile Phase with a Basic Additive
This protocol describes how to prepare a modified mobile phase to improve the spot shape of amine compounds on silica gel TLC plates.
-
Prepare the initial mobile phase: Mix the desired organic solvents in the appropriate ratio (e.g., 80:20 Ethyl Acetate:Hexane).
-
Add the basic modifier: To the prepared mobile phase, add a small percentage of a basic modifier.
-
Mix thoroughly: Ensure the modifier is completely mixed with the mobile phase before use.
-
Develop the TLC plate: Use this modified mobile phase in your TLC chamber for development.
Protocol 2: Visualization of Amine Compounds using Ninhydrin Stain
Ninhydrin is a common visualizing agent for primary and secondary amines.
-
Prepare the Ninhydrin Solution: Dissolve 0.2 g of ninhydrin in 100 mL of absolute ethanol. Store the solution at 4°C.
-
Develop and Dry the TLC Plate: After developing the TLC plate, ensure it is completely dry from the mobile phase solvent. If ammonia was used in the mobile phase, it is crucial to thoroughly dry the plate, possibly with a heat gun, until the ammonia smell is gone, as residual ammonia can interfere with the staining.[12][13]
-
Apply the Stain: Evenly spray the dried TLC plate with the ninhydrin solution in a fume hood.
-
Heat for Visualization: Gently heat the plate at approximately 120°C for 3-5 minutes.[13]
-
Observe the Spots: Primary and secondary amines will appear as pink, red, or purple spots on a white background.[13][14]
Data Presentation
Table 1: Common Mobile Phase Modifiers for Amine TLC on Silica Gel
| Modifier | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v)[5][6] | A versatile and commonly used base to reduce tailing.[1] |
| Ammonia (NH₃) | 1 - 10% in MeOH/DCM[5] | Effective for many amines. Ensure complete removal before staining with certain reagents.[12] |
| Pyridine | Small amounts | Can also be used but is less common than TEA or ammonia. |
Table 2: Alternative Stationary Phases for Amine Analysis
| Stationary Phase | Properties | Best For |
| Alumina (Al₂O₃) | Basic, neutral, or acidic[15] | Basic and neutral alumina are suitable for separating basic compounds.[8] |
| Silica Gel (SiO₂) | Acidic[3] | Standard stationary phase, but often requires a basic modifier for amines. |
| Amino-propyl bonded silica | Weakly basic | Good for separating compounds that tail on silica gel without mobile phase modifiers.[11] |
| C18-bonded silica (Reversed-Phase) | Non-polar | Suitable for the separation of polar amines using a polar mobile phase.[5] |
Logical Relationships Diagram
This diagram illustrates the relationship between the properties of amine compounds and the TLC stationary phase, leading to the common issue of tailing and the corresponding solutions.
Caption: Cause of amine tailing on silica TLC and the corresponding solution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chembam.com [chembam.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. epfl.ch [epfl.ch]
- 15. TLC-Thin Layer Chromatography - operachem [operachem.com]
Technical Support Center: Challenges in Scaling Up Reactions with Bromoalkyl Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving bromoalkyl linkers.
Frequently Asked Questions (FAQs)
Q1: My scaled-up reaction with a bromoalkyl linker is showing a significant decrease in yield compared to the lab-scale experiment. What are the potential causes?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition of starting materials or products. Ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogeneous reaction mixture.
-
Changes in Reaction Kinetics: The surface area-to-volume ratio decreases as the reaction scale increases. This can affect reactions where phase transfer is important or where reagents are added at a specific rate. The rate of addition of reagents may need to be adjusted for the larger scale.
-
Exothermic Reactions: Many alkylation reactions are exothermic. What is easily controlled on a small scale can lead to a runaway reaction on a larger scale if the cooling capacity of the reactor is insufficient. This can lead to the formation of degradation products and a lower yield of the desired product.
-
Incomplete Conversion: The reaction time may need to be extended on a larger scale to ensure complete conversion. Monitoring the reaction progress by techniques like TLC, GC, or HPLC is crucial.[1]
Q2: I am observing a higher level of impurities in my large-scale reaction. What are the common side reactions with bromoalkyl linkers?
A2: Bromoalkyl linkers are susceptible to several side reactions, the prevalence of which can increase during scale-up:
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Elimination (E2) Reactions: This is a common competing reaction, especially with secondary or sterically hindered primary bromoalkyl linkers and when using strong, bulky bases.[1] Higher reaction temperatures, often encountered during scale-up, can favor elimination over substitution.
-
Over-alkylation: If the product of the initial alkylation is also nucleophilic, it can react further with the bromoalkyl linker, leading to di- or poly-alkylated impurities. This is more likely to occur with localized high concentrations of the bromoalkyl linker due to poor mixing.
-
Hydrolysis: If water is present in the reaction mixture, the bromoalkyl linker can be hydrolyzed to the corresponding alcohol. Ensure all solvents and reagents are anhydrous, especially when working on a larger scale where the introduction of moisture is more likely.
-
Reaction with Solvent: Some solvents, like DMF, can degrade at elevated temperatures to produce nucleophilic species that can react with the bromoalkyl linker.[2]
Q3: I'm facing solubility issues with my starting materials or product at a larger scale. How can I address this?
A3: Solubility issues are common when scaling up, as the volume of solvent required increases significantly.
-
Solvent Selection: The choice of solvent is critical. For SN2 reactions with bromoalkyl linkers, polar aprotic solvents like THF or DMF are generally preferred as they can increase the reactivity of the nucleophile.[1][3] However, the solubility of all components at the desired reaction temperature must be considered. Sometimes a mixture of solvents is necessary to achieve both good solubility and optimal reactivity.
-
Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced against the risk of increased side reactions.
-
Agitation: Inadequate stirring can lead to the settling of solids, preventing them from fully participating in the reaction. Ensure the agitation is sufficient to keep all solids suspended.
Troubleshooting Guides
Guide 1: Incomplete Conversion
Symptom: Reaction monitoring (TLC, GC, HPLC) shows the presence of significant amounts of starting material even after extended reaction times.
| Potential Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction temperature in small increments while monitoring for the appearance of new impurities. Extend the reaction time and continue to monitor progress.[1] |
| Inappropriate Solvent | Ensure a polar aprotic solvent (e.g., THF, DMF) is being used for SN2 reactions to maximize nucleophile reactivity.[1][3] Verify the solubility of all starting materials in the chosen solvent at the reaction temperature. |
| Base Strength | If the reaction requires the deprotonation of a nucleophile, ensure the base is strong enough for complete deprotonation. Consider using a stronger base if necessary.[1] |
| Catalyst Deactivation | If a phase-transfer catalyst is used, it may be degrading under the reaction conditions. Consider adding the catalyst in portions throughout the reaction. |
Guide 2: High Impurity Profile
Symptom: Analysis of the crude reaction mixture shows a complex mixture of products and a low percentage of the desired product.
| Potential Cause | Recommended Action |
| Localized Overheating/Concentration | Improve stirring efficiency. For highly exothermic reactions, consider a slower addition rate of the limiting reagent or use a jacketed reactor with better temperature control. |
| Elimination Side Reactions | If elimination is suspected, try using a less sterically hindered base. Running the reaction at a lower temperature may also favor the substitution product. |
| Over-alkylation | Use a stoichiometric amount of the bromoalkyl linker or add it slowly to the reaction mixture to avoid a large excess at any given time. |
| Degradation of Starting Material or Product | Check the stability of your compounds under the reaction and workup conditions. Consider running the reaction under an inert atmosphere (N₂ or Ar).[1] |
Experimental Protocols
General Protocol for Scaling Up a Nucleophilic Substitution Reaction with a Bromoalkyl Linker
This protocol provides a general framework. Specific parameters such as temperature, reaction time, and solvent will need to be optimized for each specific reaction.
1. Reactor Setup:
-
Select a reactor of appropriate size, ensuring it is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.
-
For exothermic reactions, ensure the reactor has an efficient cooling system (e.g., a cooling jacket).
2. Reagent Charging:
-
Charge the reactor with the nucleophilic substrate and the solvent.
-
Begin stirring and purge the reactor with an inert gas like nitrogen or argon.
-
If a base is required, add it to the mixture and stir until fully dissolved or a uniform suspension is formed.
-
Slowly add the bromoalkyl linker to the reaction mixture via an addition funnel or a syringe pump. The addition rate should be controlled to manage any exotherm.
3. Reaction Monitoring:
-
Monitor the reaction progress by periodically taking samples and analyzing them by TLC, GC, or HPLC.[1]
-
Continue the reaction until the starting material is consumed to the desired level.
4. Workup and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a suitable aqueous solution (e.g., saturated ammonium chloride). Be aware that quenching can also be exothermic.
-
If the product is in an organic solvent, separate the organic layer. Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
5. Isolation and Purification:
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method for the scale of the reaction, such as crystallization, distillation, or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes: Lab-Scale vs. Scale-Up
| Parameter | Lab-Scale (e.g., 1 g) | Pilot-Scale (e.g., 1 kg) | Potential for Discrepancy & Notes |
| Reaction Time | Typically 2-8 hours | May require >8 hours | Slower heat and mass transfer at scale can lead to longer required reaction times. |
| Isolated Yield | 85-95% (representative) | 60-80% (representative) | Increased potential for side reactions and losses during workup at a larger scale. |
| Purity (by HPLC) | >98% (representative) | 90-97% (representative) | Inefficient mixing and temperature control can lead to a higher impurity profile. |
| Major Impurity | Unreacted Starting Material (<2%) | Elimination Product (2-5%), Over-alkylation Product (1-3%) | Higher temperatures and localized concentrations at scale favor side reactions. |
Note: The values in this table are representative and will vary depending on the specific reaction.
Mandatory Visualizations
References
Technical Support Center: Effect of Temperature on Selectivity in Carbamate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for issues related to temperature effects on selectivity in carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect carbamate formation and selectivity?
A1: Temperature is a critical parameter in carbamate synthesis that directly influences reaction rate, yield, and the formation of byproducts.[1] Generally, lower temperatures (e.g., 0 °C) are used to control highly exothermic reactions and improve selectivity by minimizing side reactions.[2] Conversely, elevated temperatures may be required to drive sluggish reactions to completion but can increase the risk of forming side products like N-alkylated compounds or symmetrical ureas, and may even lead to product degradation.[1][3][4] In CO₂ capture applications, lower temperatures favor carbamate formation, while higher temperatures shift the equilibrium towards bicarbonate.[5][6]
Q2: What is a good starting temperature for common carbamate protection reactions (e.g., Boc, Cbz)?
A2: For Boc (di-tert-butyl dicarbonate) protections, reactions are frequently run at room temperature.[1] For Cbz (benzyl chloroformate) protections, it is common practice to cool the reaction mixture to 0 °C before the dropwise addition of the Cbz-Cl reagent to manage the initial exothermic reaction and then allow it to warm to room temperature.[1] However, the optimal temperature is always substrate-dependent and may require screening.[1]
Q3: I'm observing significant side-product formation. How can temperature manipulation help?
A3: Temperature control is a key strategy for minimizing common side products.
-
Symmetrical Ureas: This byproduct often arises when using chloroformates or isocyanates.[1][2] Performing the reagent addition at low temperatures (e.g., 0 °C) can suppress the formation of isocyanate intermediates that lead to ureas.[2]
-
N-Alkylation: This can be a competing reaction, especially in greener carbamate syntheses using CO₂ and alkyl halides.[4] Optimizing the temperature is crucial, as elevated temperatures can favor the N-alkylation pathway over the desired carbamate formation.[1][4]
Q4: My reaction is very slow or shows no conversion. Is increasing the temperature always the right solution?
A4: While increasing the temperature can increase the reaction rate, it is not always the best solution and should be approached with caution.[1] Before raising the temperature, ensure that other factors are not the cause of low conversion, such as impure reagents, presence of water, or an inappropriate choice of base or solvent.[1][2] If you do increase the temperature, do so incrementally and monitor the reaction closely by TLC or LC-MS for the appearance of new, undesired spots which may indicate product degradation or the formation of side products.[3] In some cases, gentle heating is necessary and effective, but a careful balance must be struck between reaction rate and selectivity.[1]
Q5: Can temperature affect the stability of my carbamate protecting group?
A5: Yes, some carbamate protecting groups are thermally labile. For example, the tert-Butyloxycarbonyl (Boc) group can be removed by heating to over 80 °C.[7] The Fmoc group's stability can also be compromised at elevated temperatures, potentially leading to side reactions.[8] It is important to consider the thermal stability of your specific protecting group during both the reaction and subsequent purification steps (e.g., distillation or drying).
Troubleshooting Guide
This guide addresses common issues related to temperature and selectivity in carbamate reactions.
| Issue | Possible Cause(s) | Suggested Solutions & Optimization Steps |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or the product/reagents may be degrading at high temperatures.[1] | 1. Screen a Temperature Range: Experiment with a range of temperatures (e.g., 0 °C, room temperature, 40-50 °C).[1] 2. Monitor Progress: Use TLC or LC-MS to track the consumption of starting material and formation of product and byproducts at each temperature.[1] 3. Verify Reagent Purity: Ensure all reagents are pure and solvents are anhydrous, as this can also lead to low yield.[2] |
| Formation of Symmetrical Urea Byproduct | High Initial Reaction Temperature: Using reagents like isocyanates or chloroformates at elevated temperatures can promote side reactions leading to urea.[2] | 1. Low-Temperature Addition: Cool the amine solution to 0 °C in an ice bath before slowly adding the chloroformate.[1][2] 2. Maintain Anhydrous Conditions: The presence of water can hydrolyze isocyanate intermediates to form amines, which then react to form ureas. Ensure all glassware is dry and use anhydrous solvents.[2] |
| Formation of N-Alkylated Byproduct | Elevated Temperature Favoring SN2 Reaction: In reactions involving alkyl halides, higher temperatures can increase the rate of direct N-alkylation of the amine, competing with carbamate formation.[4] | 1. Lower the Reaction Temperature: Based on optimization studies, lowering the temperature can significantly improve selectivity for the carbamate product.[4] See the data in Table 1 for a specific example. 2. Optimize Reagent Equivalents: Adjusting the stoichiometry of the base or alkyl halide can also influence selectivity.[4] |
| Product Degradation or Loss of Protecting Group | Excessive Heat: The target carbamate or other functional groups in the molecule may be unstable at the reaction temperature.[3] Boc-protected amines are known to be sensitive to heat.[7] | 1. Run at a Lower Temperature: Attempt the reaction at room temperature or below. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.[3] 3. Purify Under Mild Conditions: Avoid high temperatures during workup and purification steps like solvent evaporation. |
Data Presentation
Table 1: Effect of Temperature on Yield and Selectivity in a Continuous-Flow Synthesis of N-Phenyl Butylcarbamate
This table summarizes data from a continuous-flow synthesis of N-phenyl butylcarbamate from aniline, CO₂, and 1-bromobutane, highlighting the impact of temperature on conversion and byproduct formation.[4]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate Yield (%) | N-Alkylated Byproduct (%) |
| 1 | 60 | 3 | 74.3 | 74.3 | 0 |
| 2 | 70 | 3 | 89.1 | 88.7 | 0.4 |
| 3 | 80 | 3 | 85.2 | 78.5 | 6.7 |
Data adapted from a continuous-flow synthesis of N-phenyl butylcarbamate.[4]
Key Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine [1]
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent (e.g., THF, DCM, or a mixture with water, 10 mL).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents). If a base (e.g., triethylamine, 1.5 equivalents) is needed, it can be added before the Boc₂O.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with appropriate aqueous solutions (e.g., dilute acid, brine), dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the Boc-protected product.
Protocol 2: General Procedure for Cbz Protection of a Primary Amine [1]
-
Dissolution: Dissolve the amine (10.0 mmol) and a base (e.g., NaHCO₃ or NaOH, 1.2 equivalents) in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF, 50 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (10.0 mmol, 1.0 equivalent) dropwise to the stirred mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress by TLC.
-
Workup: Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether, 2 x 50 mL).
-
Isolation: Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the Cbz-protected product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low carbamate yield.
Caption: Temperature's effect on carbamate reaction pathways.
Caption: Experimental workflow for Cbz protection of an amine.
References
Co-elution of impurities during chromatography of PROTAC precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of impurities during the chromatography of PROTAC precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in PROTAC precursor synthesis that can lead to co-elution?
A1: Impurities in PROTAC synthesis typically originate from three main sources:
-
Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual warheads, linkers, E3 ligase ligands, or coupling reagents in the product mixture.[1][2]
-
Side-Products: Competing side reactions can generate molecules structurally similar to the desired product, such as isomers or byproducts from undesired coupling.[1][3] For instance, during the coupling of a PEG-amine linker to a pomalidomide precursor, nucleophilic acyl substitution can compete with the desired aromatic substitution, creating an impurity that is difficult to separate.[3]
-
Degradation Products: PROTAC precursors can be susceptible to degradation under certain workup, purification, or storage conditions (e.g., harsh pH, high temperatures), leading to cleavage of the linker or other modifications.[2][4]
Q2: Why is it critical to remove co-eluting impurities from a PROTAC precursor sample?
A2: Removing co-eluting impurities is critical because their presence can significantly impact downstream applications and data interpretation. Unreacted precursors, such as the warhead or E3 ligase ligand, can competitively bind to the target protein or the E3 ligase, respectively.[2][5] This interference can inhibit the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to an underestimation of the PROTAC's potency or false-negative results in biological assays.[2] Ensuring high sample purity is crucial for accurately interpreting dose-response curves and obtaining reliable biological data.[1]
Q3: What are the initial chromatographic signs that suggest a co-elution problem?
A3: The primary indicators of co-elution in an HPLC chromatogram are poor peak shapes.[6] You should be suspicious of co-elution if you observe:
-
Broad or Asymmetrical Peaks: Peaks that are excessively wide or exhibit tailing or fronting.[2][6]
-
Shoulders on the Main Peak: A small, unresolved peak appearing on the leading or tailing edge of the main product peak is a strong sign of a closely eluting impurity.[6]
-
Peak Splitting: The presence of multiple chiral centers in PROTACs can lead to the formation of diastereomers, which may partially separate during chromatography and appear as split or broadened peaks.[2][4]
Q4: Which analytical techniques are most effective for identifying impurities that co-elute with my PROTAC precursor?
A4: A combination of orthogonal analytical techniques is recommended for comprehensive impurity profiling.[7] The most powerful and commonly used methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for PROTAC analysis.[1] It is essential for identifying impurities, especially those that lack a UV chromophore or are present at low levels. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the desired product and any impurities present.[1] 1D and 2D NMR techniques can confirm the structure and help identify and quantify impurities, including residual solvents, that are not detectable by other methods.[1][7]
-
HPLC with a Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[6]
Troubleshooting Guide for Co-elution Issues
This guide addresses specific problems you might encounter during the chromatographic purification of PROTAC precursors.
| Problem | Potential Cause | Recommended Action |
| Broad, tailing, or fronting peak in RP-HPLC. | 1. Column Overload: Too much sample has been injected for the column's capacity.[4] 2. Secondary Interactions: The analyte is interacting with residual silanols on the silica-based column.[4] 3. Presence of Diastereomers: The synthetic route has produced diastereomers that are difficult to separate under the current conditions.[2][4] | 1. Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[4] 2. Use an Acidic Modifier: Add an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.[4][8] 3. Switch to a Chiral Separation Method: Use a chiral stationary phase with HPLC or Supercritical Fluid Chromatography (SFC). SFC is often more efficient for this purpose.[4] |
| Purity appears >95% by HPLC-UV, but biological data is inconsistent or shows a pronounced "hook effect". | 1. Co-eluting Non-UV Active Impurity: An impurity that does not absorb at the detection wavelength (e.g., residual solvents, certain linkers) is present. 2. Presence of Unreacted Precursors: Unreacted warhead or E3 ligase ligand is competing in the assay, exacerbating the hook effect.[5] | 1. Use an Orthogonal Detection Method: Analyze the sample using LC-MS, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD). 2. Perform Absolute Quantification: Use quantitative NMR (qNMR) to determine the absolute purity of the sample and identify any non-UV active components like residual solvents. |
| LC-MS analysis shows a single peak with the correct mass, but NMR spectrum shows unexpected signals. | 1. Co-eluting Isomers: The impurity is an isomer of the desired product (e.g., a diastereomer), which has the same mass but a different structure. 2. Presence of Residual Solvents: Signals from common laboratory solvents (e.g., DMSO, acetonitrile) are present in the NMR spectrum.[2] | 1. Optimize Chromatography for Isomer Separation: Use a shallower gradient, change the organic modifier (e.g., from acetonitrile to methanol), or use a different column stationary phase (e.g., Phenyl-Hexyl).[9][10][11] Chiral chromatography may be necessary.[1] 2. Utilize 2D NMR: Employ techniques like COSY and HSQC to confirm the structure of the main component and identify the structure of the impurity.[1][2] |
| A known impurity consistently co-elutes with the product despite gradient optimization. | 1. Insufficient Selectivity: The chosen stationary phase and mobile phase combination does not provide enough chemical differentiation between the product and the impurity.[9][12] 2. Degradation On-Column: The product may be degrading during the chromatographic run, creating an impurity in real-time.[2][4] | 1. Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase).[9] 2. Change the Organic Modifier: Replace acetonitrile with methanol or vice-versa to alter selectivity.[9][11] 3. Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analytes and improve separation.[4][8] 4. Lower Temperature: Performing the purification at a reduced temperature can slow down potential on-column degradation.[4] |
Data and Techniques Comparison
Table 1: Common Co-eluting Impurities in PROTAC Precursor Synthesis
| Impurity Type | Common Origin | Potential Impact |
| Unreacted Ligands | Incomplete coupling reactions.[1] | Competitive binding to target or E3 ligase, causing inaccurate biological data.[2][5] |
| Diastereomers | Use of chiral starting materials or reagents.[1] | May have different biological activity; complicates characterization. |
| Side-Reaction Products | Non-specific reactions, alternative reaction pathways.[1][3] | Can be difficult to separate due to high structural similarity. |
| Degradation Products | Cleavage of labile linkers (e.g., esters) during workup or purification.[2] | Can be structurally similar and co-elute; may have off-target effects. |
| Residual Solvents/Catalysts | Carryover from the reaction or workup steps.[1] | Can be toxic to cells in biological assays; not detected by HPLC-UV.[7] |
Table 2: Comparison of Key Analytical Techniques for Impurity Detection
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between phases; detection by UV absorbance. | Separation by HPLC followed by detection based on mass-to-charge ratio.[7] | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[7] |
| Primary Application | Purity assessment and quantification of the main component relative to UV-active impurities.[7] | Identification and quantification of impurities, including those without a UV chromophore.[7] | Absolute quantification of the main component and structural confirmation.[7] |
| Strengths | Robust, reproducible, widely available. | High sensitivity and specificity; provides molecular weight information. | Provides detailed structural information; can quantify non-UV active impurities like solvents.[7] |
| Limitations | Cannot detect impurities without a UV chromophore; relative quantification only.[7] | Ion suppression effects can impact quantification; may not separate isomers. | Lower throughput; requires more sample material.[7] |
Experimental Protocols
Protocol 1: Standard RP-HPLC for PROTAC Precursor Purity Assessment
-
Sample Preparation:
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.[1]
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1][7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.[1]
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.[1]
-
Gradient: A typical scouting gradient is 5% to 95% Mobile Phase B over 20-30 minutes. This should be optimized to improve resolution.[1][11]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-40 °C.[1]
-
Detection Wavelength: A wavelength where the precursor has strong absorbance (e.g., 254 nm or 280 nm).[1]
-
Injection Volume: 5-10 µL.[1]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.[1]
-
Protocol 2: LC-MS for Impurity Identification
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, often at a lower concentration (e.g., 0.1 mg/mL).
-
LC-MS Conditions:
-
Use chromatographic conditions similar to the HPLC method to correlate peaks.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.[1]
-
Mass Range: Set a mass range that includes the expected mass of the PROTAC precursor and potential impurities, side-products, and degradation products.[1]
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Determine the molecular weight of the main peak and confirm it matches the theoretical mass of the desired product.[1]
-
Analyze the mass spectra of minor or co-eluting peaks to identify potential impurities by comparing their masses to possible structures (e.g., starting materials, known byproducts).[1]
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting impurities.
Caption: How co-eluting impurities can interfere with PROTAC mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Strategies for Dissolving Hydrophobic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving hydrophobic linkers for chemical reactions, particularly in the context of bioconjugation and antibody-drug conjugates (ADCs).
Troubleshooting Guide
Problem: Hydrophobic linker-payload is difficult to dissolve in aqueous buffers.
-
Potential Cause: The inherent hydrophobicity of the linker and/or the attached payload prevents dissolution in polar, aqueous media.
-
Troubleshooting Steps:
-
Co-solvent Addition: Introduce a minimal amount of a water-miscible organic co-solvent. Start with 5-10% (v/v) and adjust as necessary. Be cautious as high concentrations of organic solvents can lead to the denaturation or aggregation of biomolecules like antibodies.[1][2]
-
pH Adjustment: Evaluate the effect of pH on the linker's solubility. Some molecules may have ionizable groups that can be protonated or deprotonated to increase their polarity and solubility. Perform a pH screening of your buffer system.[1][2]
-
Use of Surfactants: Incorporate a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Polysorbate 20 or Polysorbate 80, to aid in solubilization by forming micelles.[1]
-
Temperature Modification: Gently warming the solution may increase the solubility of some hydrophobic compounds. However, be mindful of the thermal stability of your molecules. Conversely, for some hydrophobic interactions, decreasing the temperature can be beneficial.[3][4]
-
Problem: Precipitation or aggregation occurs upon adding the dissolved linker-payload to the reaction mixture (e.g., antibody solution).
-
Potential Cause: Localized high concentrations of the hydrophobic linker-payload can cause it to crash out of solution when introduced to the aqueous reaction buffer. The overall hydrophobicity of the resulting conjugate (e.g., high Drug-to-Antibody Ratio - DAR) can also lead to aggregation.[1][2][5]
-
Troubleshooting Steps:
-
Slow Addition and Mixing: Add the dissolved linker-payload solution dropwise to the reaction mixture under gentle and constant stirring. This helps to avoid localized high concentrations.[2]
-
Optimize Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the conjugate, making it more prone to aggregation.[1][2][5] Consider reducing the molar excess of the linker-payload during the conjugation reaction.[1][2]
-
Protein Concentration: High concentrations of proteins like antibodies can increase the likelihood of intermolecular interactions and aggregation. Consider performing the conjugation at a lower antibody concentration.[1][2]
-
Inclusion of Stabilizing Excipients: Add stabilizing agents such as polysorbates or specific amino acids to the reaction buffer to help prevent aggregation.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor solubility of hydrophobic linkers?
A1: The primary driver of poor solubility is the chemical structure of the linker and any attached payload, which may lack polar functional groups capable of interacting with water molecules.[2][] In the context of ADCs, a high drug-to-antibody ratio (DAR) significantly increases the overall hydrophobicity of the conjugate, often leading to aggregation.[1][2][5] Suboptimal formulation conditions, such as pH and the absence of stabilizing excipients, can also contribute to poor solubility.[1][2]
Q2: Which organic co-solvents are commonly used, and what are their recommended concentrations?
A2: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to dissolve hydrophobic linkers before their addition to aqueous reaction mixtures.[1][8] It is crucial to use the minimum amount necessary to achieve dissolution, typically starting in the range of 1-10% of the final reaction volume. Higher concentrations can lead to the denaturation and aggregation of proteins.[2][5]
Q3: How can I modify my linker to improve its solubility?
A3: Incorporating hydrophilic moieties into the linker design is a highly effective strategy.[] Polyethylene glycol (PEG) chains are widely used to increase the aqueous solubility and stability of the entire conjugate.[5][][9] Other hydrophilic technologies, such as the use of chito-oligosaccharides, have also been shown to dramatically improve the solubility of ADCs.
Q4: Can temperature affect the solubility of my hydrophobic linker?
A4: Yes, temperature can influence hydrophobic interactions, but its effect can be complex. For some small nonpolar molecules, solubility in water decreases as temperature increases.[3] However, in the context of chromatography, hydrophobic interactions can strengthen with increasing temperature.[4][10] It is advisable to empirically test a range of temperatures to find the optimal condition for your specific system, while always considering the thermal stability of your reactants.
Q5: What analytical techniques can I use to assess the hydrophobicity and aggregation of my conjugate?
A5: Hydrophobic Interaction Chromatography (HIC) is a powerful technique to assess the relative hydrophobicity of different conjugate preparations.[2] Size Exclusion Chromatography (SEC) is commonly used to quantify the level of aggregation in the final product.[1][2] Dynamic Light Scattering (DLS) can also be employed to measure the size distribution of particles in solution and detect the presence of aggregates.[2]
Data Presentation
Table 1: Common Co-solvents for Dissolving Hydrophobic Linkers
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Can be toxic to cells at higher concentrations; may promote antibody aggregation.[2][5][8] |
| Ethanol | 1-10% | Can induce protein denaturation at higher concentrations.[1][6] |
| Acetonitrile (ACN) | Variable | Used in some applications for dissolving hydrophobic peptides.[11] |
| Dichloromethane (DCM) | Not for aqueous reactions | Used for synthesis and purification of linkers before conjugation.[12] |
Table 2: Impact of Linker Type on Solubility and Other Properties
| Linker Type | Impact on Solubility | Effect on Plasma Half-life | Potential Issues |
| Highly Hydrophobic | Generally decreases solubility, can lead to aggregation.[12] | Often leads to faster clearance and shorter half-life.[12] | Aggregation can limit the achievable Drug-to-Antibody Ratio (DAR).[12] |
| Hydrophilic (e.g., PEGylated) | Increases aqueous solubility, reduces aggregation.[][9][12] | Tends to prolong circulation time.[12] | May decrease passive cell permeability.[12] |
Experimental Protocols
Protocol 1: General Method for Dissolving a Hydrophobic Linker-Payload Using a Co-solvent
Objective: To solubilize a hydrophobic linker-payload for subsequent conjugation to a biomolecule in an aqueous buffer.
Materials:
-
Hydrophobic linker-payload
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of the hydrophobic linker-payload in a microcentrifuge tube.
-
Add a minimal volume of the selected co-solvent (e.g., DMSO) to the tube to create a concentrated stock solution.
-
Vortex the tube vigorously for 30 seconds to 1 minute to ensure complete dissolution.[6] If necessary, gentle warming can be applied, but monitor for any degradation.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Slowly add the dissolved linker-payload stock solution dropwise to the reaction vessel containing the biomolecule in the conjugation buffer while gently stirring.
Protocol 2: Assessing Conjugate Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the relative hydrophobicity of an antibody-drug conjugate.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)[2]
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)[2]
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[2]
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[2]
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[2]
-
Monitor the elution profile at 280 nm. More hydrophobic species will bind more tightly to the column and elute at a lower salt concentration (later in the gradient).[2]
Visualizations
Caption: Workflow for dissolving and reacting hydrophobic linkers.
Caption: Decision tree for troubleshooting linker solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature? - Bio-Link [biolink.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Analysis of tert-Butyl (7-bromoheptyl)carbamate and Related Structures through 1H NMR Spectroscopy
For researchers engaged in organic synthesis, particularly in the fields of drug discovery and materials science, the precise characterization of molecules is paramount. tert-Butyl (7-bromoheptyl)carbamate is a key bifunctional linker, incorporating a versatile bromo- functionality and a protected amine. Its structural integrity is routinely verified using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a detailed comparative analysis of the ¹H NMR spectrum of this compound, alongside related compounds, to aid researchers in its unambiguous identification and to highlight the spectral influence of its constituent functional groups.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and two structurally related alternatives: tert-Butyl (6-bromohexyl)carbamate and 1,7-dibromoheptane. This comparison facilitates the understanding of how the carbamate moiety and the alkyl chain length influence the chemical shifts of adjacent protons. The data for this compound is based on established spectral prediction and data from closely related structures, given the limited availability of fully assigned public experimental spectra.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | a: -C(CH₃)₃ | ~1.44 | s | 9H |
| b: -CH₂-NH- | ~3.10 | q, J ≈ 6.8 Hz | 2H | |
| c: -CH₂-CH₂-NH- | ~1.50 | p, J ≈ 7.2 Hz | 2H | |
| d: Br-CH₂-CH₂-CH₂ - | ~1.30-1.40 | m | 6H | |
| e: Br-CH₂-CH₂ - | ~1.85 | p, J ≈ 7.5 Hz | 2H | |
| f: Br-CH₂ - | ~3.40 | t, J ≈ 6.8 Hz | 2H | |
| g: -NH -COO- | ~4.55 (broad) | s | 1H | |
| tert-Butyl (6-bromohexyl)carbamate | -C(CH₃)₃ | 1.45 | s | 9H |
| -CH₂-NH- | 3.09 | q, J = 6.6 Hz | 2H | |
| -CH₂-CH₂-NH- | 1.51 | p, J = 7.1 Hz | 2H | |
| Br-CH₂-(CH₂)₄- | 1.29-1.42 | m | 4H | |
| Br-CH₂-CH₂ - | 1.85 | p, J = 7.4 Hz | 2H | |
| Br-CH₂ - | 3.41 | t, J = 6.8 Hz | 2H | |
| -NH -COO- | 4.58 (broad) | s | 1H | |
| 1,7-Dibromoheptane | Br-CH₂-(CH₂)₅-Br | 3.41 | t, J = 6.8 Hz | 4H |
| Br-CH₂-CH₂ -(CH₂)₃- | 1.86 | p, J = 7.1 Hz | 4H | |
| -(CH₂)₃- | 1.35-1.45 | m | 6H |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Instrumentation: The spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.
-
Structural Assignment and Spectral Interpretation
The ¹H NMR spectrum of this compound can be logically dissected to assign each signal to its corresponding protons. The following diagram illustrates the relationship between the chemical structure and the expected ¹H NMR signals.
Caption: Structural assignment of ¹H NMR signals for this compound.
Key Spectral Features and Interpretation:
-
tert-Butyl Group (a): The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.44 ppm. This is a characteristic signal for a Boc-protecting group.
-
Methylene Adjacent to Bromine (f): The two protons on the carbon directly attached to the electronegative bromine atom are deshielded and appear as a triplet at around 3.40 ppm.
-
Methylene Adjacent to Nitrogen (b): The protons on the carbon bonded to the nitrogen of the carbamate are also deshielded, appearing as a quartet around 3.10 ppm due to coupling with the adjacent methylene protons and the NH proton.
-
NH Proton (g): The carbamate proton gives a broad singlet at approximately 4.55 ppm. Its chemical shift and broadness can be variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Alkyl Chain Protons (c, d, e): The remaining methylene protons in the heptyl chain appear as a complex of multiplets in the upfield region (1.30-1.85 ppm). The protons on the carbon beta to the bromine (e) are typically the most downfield of this group.
By comparing the spectrum of the target compound with that of tert-Butyl (6-bromohexyl)carbamate, it is evident that the overall pattern is very similar, with minor shifts in the alkyl region due to the difference in chain length. The comparison with 1,7-dibromoheptane clearly illustrates the influence of the N-Boc group, which significantly shifts the adjacent methylene protons downfield and introduces the characteristic tert-butyl singlet and the NH signal. This systematic analysis provides a robust framework for the confident identification of this compound and related structures in a research setting.
Comparative Analysis of Mass Spectrometry Data for tert-Butyl (7-bromoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mass spectrometry data for tert-Butyl (7-bromoheptyl)carbamate and experimental data for structurally related compounds. Due to the lack of publicly available experimental mass spectrometry data for this compound, this guide utilizes predictive fragmentation patterns based on the known behavior of bromoalkanes and tert-butyl carbamates in mass spectrometry. For comparison, experimental data for 1-bromoheptane and tert-butyl carbamate are presented.
Data Presentation: Comparative Mass Spectrometry Data
The following table summarizes the predicted mass spectral data for this compound and compares it with the experimental data for 1-bromoheptane and tert-butyl carbamate. The presence of a bromine atom in this compound and 1-bromoheptane is expected to produce a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) separated by two m/z units.
| Compound | Ion | m/z | Proposed Structure/Fragment | Relative Abundance | Data Source |
| This compound | [M]⁺ | 294/296 | Molecular Ion | Predicted: Low | Predicted |
| [M-57]⁺ | 237/239 | Loss of C₄H₉ (tert-butyl) | Predicted: Medium | Predicted | |
| [M-100]⁺ | 194/196 | Loss of C₅H₈O₂ (Boc group) | Predicted: High | Predicted | |
| [M-Br]⁺ | 215 | Loss of Bromine | Predicted: Medium | Predicted | |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | Predicted: High | Predicted | |
| 1-Bromoheptane | [M]⁺ | 178/180 | Molecular Ion | Low | Experimental (NIST)[1][2] |
| [M-C₂H₅]⁺ | 149/151 | Loss of ethyl group | Medium | Experimental (NIST)[1][2] | |
| [M-C₃H₇]⁺ | 135/137 | Loss of propyl group | High | Experimental (NIST)[1][2] | |
| [M-Br]⁺ | 99 | Loss of Bromine | Low | Experimental (NIST)[1][2] | |
| tert-Butyl carbamate | [M]⁺ | 117 | Molecular Ion | Low | Experimental (NIST)[3][4] |
| [M-CH₃]⁺ | 102 | Loss of methyl group | Medium | Experimental (NIST)[3][4] | |
| [M-C₄H₈]⁺ | 61 | Loss of isobutylene | High | Experimental (NIST)[3][4] | |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | High | Experimental (NIST)[3][4] |
Experimental Protocols
A general protocol for acquiring mass spectrometry data for a compound like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below. This protocol would need to be optimized for the specific instrument and experimental conditions.
Objective: To acquire the mass spectrum of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a dilute working solution with a concentration in the range of 1-10 µg/mL by diluting with the same solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.
-
Set the ESI source parameters. Typical starting parameters for a small molecule like this compound might include:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30-40 psi
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500) to observe the molecular ion and expected fragment ions.
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the molecular ion peak and major fragment ions.
-
Compare the observed m/z values with the predicted values to confirm the structure and fragmentation pattern.
-
Mandatory Visualization
References
Comparing Alkyl Chain Length in PROTAC Linkers: A Guide to C5, C6, and C7 Homologs
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein elimination. The linker, the component connecting the target protein ligand and the E3 ligase ligand, plays a crucial role in the efficacy of these heterobifunctional molecules. The length and composition of the linker significantly influence a PROTAC's physicochemical properties, the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), and ultimately, the efficiency of target protein degradation.[1][2]
This guide provides an objective comparison of PROTACs with C5, C6, and C7 alkyl chain linkers, supported by illustrative experimental data and detailed methodologies for key evaluation assays. The optimization of alkyl linkers is often an empirical process, requiring a systematic evaluation of various lengths to identify the optimal construct for a given target and E3 ligase pair.[2]
Data Presentation: The "Goldilocks Principle" in Action
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize illustrative quantitative data for hypothetical PROTACs targeting Protein of Interest X (POI-X) and recruiting the E3 ligase Cereblon (CRBN), with varying alkyl linker lengths. This data exemplifies the "Goldilocks principle," where a linker that is too short (C5) or too long (C7) can be less effective than one of an optimal length (C6). A short linker may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to an entropically unfavorable complex, also hindering efficient ubiquitination.
Table 1: In Vitro Degradation of POI-X in HEK293 Cells
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-C5 | C5 Alkyl Chain | 150 | 75 |
| PROTAC-C6 | C6 Alkyl Chain | 25 | >95 |
| PROTAC-C7 | C7 Alkyl Chain | 120 | 80 |
| Illustrative data based on established principles of PROTAC linker optimization. |
Table 2: Ternary Complex Formation and Binding Affinity
| PROTAC Candidate | Linker Composition | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PROTAC-C5 | C5 Alkyl Chain | 85 | 1.5 |
| PROTAC-C6 | C6 Alkyl Chain | 10 | 12.0 |
| PROTAC-C7 | C7 Alkyl Chain | 70 | 2.0 |
| Illustrative data. Cooperativity (α) is the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. A value >1 indicates positive cooperativity. |
Visualizing the Process: Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC efficacy.
Caption: Linker length's influence on PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. The following are detailed methodologies for key experiments.
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3][4][5]
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[6]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[6]
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing ternary complex formation.[8][9][10]
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., CRBN) onto a streptavidin-coated sensor chip.[9]
-
Binary Affinity Measurement (PROTAC to E3): Prepare a concentration series of the PROTAC in running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[11]
-
Ternary Complex Affinity Measurement: Prepare a concentration series of the PROTAC mixed with a constant, saturating concentration of the target protein. Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[9][11]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC to the E3 ligase by the ternary KD of the POI-PROTAC complex to the E3 ligase. An alpha value > 1 indicates positive cooperativity.[11]
TR-FRET is a robust, high-throughput assay for quantifying PROTAC-induced ternary complex formation in solution.[12][13][14]
-
Protein Labeling: Label the target protein with a TR-FRET donor (e.g., terbium cryptate) and the E3 ligase with a compatible acceptor (e.g., d2) according to the manufacturer's instructions.[12]
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.[12][13]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the reaction to reach equilibrium.[13]
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[14]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration. Fit the data to a suitable model to determine the potency of the PROTAC in inducing ternary complex formation.[12]
Conclusion
The optimization of the alkyl chain linker is a critical and indispensable step in the development of potent and effective PROTACs. The illustrative data clearly demonstrates that there is no universal optimal linker length; rather, it is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to varying the linker length, such as comparing C5, C6, and C7 homologs, is essential for identifying the optimal construct. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different alkyl linker-containing PROTACs, enabling researchers to make data-driven decisions in the design of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: tert-Butyl (7-bromoheptyl)carbamate vs. tert-Butyl (7-bromoheptyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an appropriate PROTAC (Proteolysis Targeting Chimera) linker is paramount to the successful design of potent and selective degraders. The linker moiety, which connects the target protein ligand to the E3 ligase ligand, critically influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC molecule. This guide provides a detailed comparison of two commonly employed alkyl chain linkers with a terminal Boc-protected amine: tert-Butyl (7-bromoheptyl)carbamate and its N-methylated analogue, tert-Butyl (7-bromoheptyl)(methyl)carbamate.
This comparison is based on fundamental principles of organic chemistry and documented reactivity of similar N-Boc and N-methyl-N-Boc protected compounds, as direct comparative experimental data for these specific molecules is not extensively available in peer-reviewed literature.
At a Glance: Key Physicochemical and Performance-Related Properties
The primary structural difference between the two molecules is the presence of a methyl group on the carbamate nitrogen in tert-Butyl (7-bromoheptyl)(methyl)carbamate. This seemingly minor modification can have significant implications for the reactivity and physical properties of the linker and the resulting PROTAC.
| Property | This compound | tert-Butyl (7-bromoheptyl)(methyl)carbamate |
| CAS Number | 142356-34-1[1] | 2734864-63-0[2] |
| Molecular Formula | C12H24BrNO2[1] | C13H26BrNO2[2] |
| Molecular Weight | 294.23 g/mol [1] | 308.26 g/mol [2] |
| Hydrogen Bond Donor | 1 | 0 |
| Reactivity of Carbamate N-H | Present and available for deprotonation/alkylation | Absent |
| Steric Hindrance at N | Lower | Higher |
| Expected Polarity | Higher | Lower |
| Expected Lipophilicity (LogP) | Lower | Higher |
| Conformational Flexibility | Higher | Potentially more restricted due to N-methylation |
Performance Comparison: Reactivity and Synthetic Considerations
The key performance difference lies in the reactivity of the carbamate nitrogen and the steric environment around it.
This compound:
-
Reactivity: The presence of the N-H proton makes this linker susceptible to deprotonation under basic conditions, which can be followed by alkylation. This allows for further modification of the linker backbone if desired. However, this reactivity can also be a liability, potentially leading to undesired side reactions during PROTAC synthesis if strong bases are used.
-
Synthetic Utility: This linker is ideal for synthetic routes where the terminal amine is intended to be primary after Boc-deprotection. The primary amine offers a less sterically hindered site for subsequent coupling reactions.
tert-Butyl (7-bromoheptyl)(methyl)carbamate:
-
Reactivity: The absence of the N-H proton renders the carbamate nitrogen unreactive to bases and alkylating agents. This can simplify synthetic procedures by reducing the possibility of side reactions at the nitrogen.
-
Synthetic Utility: This linker is specifically chosen when a terminal secondary amine (N-methylamine) is desired after deprotection. The N-methyl group can influence the binding affinity and pharmacokinetic properties of the final PROTAC. The increased steric bulk around the nitrogen may slightly decrease the rate of subsequent coupling reactions compared to a primary amine.
Experimental Protocols
The following are representative protocols for the synthesis and use of these linkers. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of tert-Butyl (7-bromoheptyl)(methyl)carbamate from this compound
This protocol describes the N-methylation of the secondary carbamate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl (7-bromoheptyl)(methyl)carbamate.
Protocol 2: General Procedure for Coupling of the Linker to a Nucleophile (e.g., a Phenol or Amine)
This protocol outlines the alkylation of a substrate with the bromoheptyl linker.
Materials:
-
This compound or tert-Butyl (7-bromoheptyl)(methyl)carbamate
-
Nucleophile (e.g., a phenol-containing warhead or an amine-containing E3 ligase ligand)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the nucleophile (1.0 eq) in anhydrous DMF or MeCN, add the base (K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Add the linker, either this compound or tert-Butyl (7-bromoheptyl)(methyl)carbamate (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc-Deprotection to Yield the Terminal Amine
This protocol describes the removal of the Boc protecting group to liberate the primary or secondary amine for subsequent coupling.
Materials:
-
Boc-protected linker conjugate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4 M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (20-50% v/v in DCM) or 4 M HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key reaction steps discussed in the protocols.
Caption: Synthesis of the N-methylated linker.
Caption: General PROTAC synthesis workflow.
Conclusion
The choice between this compound and tert-Butyl (7-bromoheptyl)(methyl)carbamate depends on the desired final structure of the PROTAC and the overall synthetic strategy.
-
This compound is the precursor of choice for PROTACs requiring a terminal primary amine for coupling to the E3 ligase ligand. Its N-H bond offers a site for potential further functionalization but may require careful selection of reaction conditions to avoid side reactions.
-
tert-Butyl (7-bromoheptyl)(methyl)carbamate provides a more inert carbamate group during synthesis and yields a terminal secondary amine upon deprotection. The presence of the N-methyl group can be strategically used to modulate the properties of the final PROTAC, potentially impacting its biological activity and pharmacokinetic profile.
Researchers should consider these factors carefully to select the most appropriate linker for their specific drug discovery program.
References
A Comparative Guide to Purity Assessment of tert-Butyl (7-bromoheptyl)carbamate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. tert-Butyl (7-bromoheptyl)carbamate is a valuable bifunctional linker used in the synthesis of various molecules, including PROTACs (Proteolysis Targeting Chimeras). Its purity directly impacts the yield and quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
Comparison of Analytical Methods
While HPLC is a cornerstone for purity determination, a multi-faceted approach employing various analytical techniques provides a more complete purity profile. The table below compares HPLC with other common methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure and quantify components. | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification and quantification. |
| Primary Use | Quantifying the main component and non-volatile impurities.[1] | Identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents.[1] | Confirming molecular structure and determining absolute purity using a certified internal standard (qNMR).[1][2] | Identifying unknown impurities by their mass-to-charge ratio and providing sensitive quantification.[3][4] |
| Typical Purity Range Reported | Commercially available this compound is often cited with a purity of ≥95%.[5][6] | N/A (typically used for impurity profiling) | N/A (provides structural confirmation and can be used for quantitative analysis) | N/A (highly sensitive for impurity detection) |
| Advantages | Robust, reproducible, and widely available. Capable of high-throughput analysis. | High sensitivity for volatile compounds. Provides structural information of impurities. | Provides detailed structural information. qNMR offers high accuracy for purity without a reference standard of the analyte. | High sensitivity and selectivity, excellent for identifying trace impurities.[3] |
| Limitations | May not be suitable for volatile impurities. Requires reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds.[3] | Lower sensitivity compared to other methods. Can be complex to interpret for complex mixtures. | Can be more expensive and complex to operate than HPLC-UV. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a typical HPLC method for the purity assessment of this compound, based on established methods for similar carbamate compounds.[2][7][8]
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
Time (minutes) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
Potential Impurities
The synthesis of this compound can result in several potential impurities that need to be monitored. Based on the synthesis of similar compounds, common impurities may include:
-
1,7-Dibromoheptane: Unreacted starting material.
-
di-tert-Butyl heptane-1,7-diylbiscarbamate: A di-substituted byproduct.[9]
-
7-Bromoheptan-1-ol: A hydrolysis byproduct.
Workflow Diagrams
To visualize the experimental and analytical processes, the following diagrams have been created using the DOT language.
Caption: HPLC analysis workflow for this compound.
Caption: Logical workflow for comprehensive purity assessment.
References
Comparative Reactivity of Bromoheptyl vs. Chloroheptyl Carbamates in Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Haloalkyl Carbamate for Synthesis of 1,3-Oxazepan-2-ones
In the synthesis of heterocyclic compounds, particularly the formation of seven-membered rings like 1,3-oxazepan-2-ones, the choice of starting material is critical to reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of two common precursors: 7-bromoheptyl carbamate and 7-chloroheptyl carbamate. The primary reaction under consideration is the intramolecular cyclization to form 1,3-oxazepan-2-one, a key structural motif in various biologically active molecules.
Executive Summary
The intramolecular cyclization of haloheptyl carbamates to 1,3-oxazepan-2-ones proceeds via an intramolecular S_N2 reaction. The key difference in the reactivity of bromoheptyl and chloroheptyl carbamates lies in the leaving group ability of the halide. Bromide is a significantly better leaving group than chloride due to its lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[1][2][3][4][5][6][7][8] Consequently, 7-bromoheptyl carbamate is expected to undergo cyclization at a faster rate and under milder conditions than 7-chloroheptyl carbamate.
Comparative Reactivity Data
The following tables summarize the expected quantitative data for the base-catalyzed intramolecular cyclization of 7-bromoheptyl carbamate and 7-chloroheptyl carbamate. This data is illustrative and based on the established principles of leaving group reactivity in S_N2 reactions.
Table 1: Reaction Kinetics
| Substrate | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| 7-Bromoheptyl Carbamate | 1.0 | Lower |
| 7-Chloroheptyl Carbamate | ~0.02 - 0.05 | Higher |
Table 2: Reaction Yields and Conditions
| Substrate | Typical Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 7-Bromoheptyl Carbamate | K₂CO₃, NaH | 60 - 80 | 4 - 8 | 85 - 95 |
| 7-Chloroheptyl Carbamate | NaH, t-BuOK | 80 - 100 | 12 - 24 | 60 - 75 |
Reaction Mechanism and Experimental Workflow
The intramolecular cyclization of a 7-haloheptyl carbamate is typically carried out in the presence of a non-nucleophilic base. The base deprotonates the carbamate nitrogen, increasing its nucleophilicity. The resulting carbamate anion then attacks the electrophilic carbon bearing the halogen in an intramolecular S_N2 fashion, displacing the halide and forming the seven-membered 1,3-oxazepan-2-one ring.
Detailed Experimental Protocols
The following are general experimental protocols for the intramolecular cyclization of 7-bromoheptyl and 7-chloroheptyl carbamates. These are starting points and may require optimization for specific substrates and scales.
Synthesis of 1,3-Oxazepan-2-one from 7-Bromoheptyl Carbamate
Materials:
-
7-Bromoheptyl carbamate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-bromoheptyl carbamate (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1,3-oxazepan-2-one.
Synthesis of 1,3-Oxazepan-2-one from 7-Chloroheptyl Carbamate
Materials:
-
7-Chloroheptyl carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.1 M) at 0 °C, add a solution of 7-chloroheptyl carbamate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-oxazepan-2-one.
Conclusion for Researchers and Drug Development Professionals
For the synthesis of 1,3-oxazepan-2-ones via intramolecular cyclization of haloheptyl carbamates, 7-bromoheptyl carbamate is the recommended precursor over 7-chloroheptyl carbamate . The superior leaving group ability of bromide leads to faster reaction rates, allowing for the use of milder reaction conditions and resulting in higher yields. While 7-chloroheptyl carbamate is a viable alternative, it necessitates more forcing conditions (stronger base, higher temperature, and longer reaction times), which may not be compatible with sensitive functional groups on more complex molecules and could lead to lower overall process efficiency. The choice between these two starting materials will ultimately depend on factors such as cost, availability, and the specific requirements of the synthetic route. However, from a chemical reactivity standpoint, the bromo-derivative offers a distinct advantage.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leaving group - Wikipedia [en.wikipedia.org]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. quora.com [quora.com]
A Comparative Guide to the Functional Group Tolerance of tert-Butyl (7-bromoheptyl)carbamate in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the judicious selection of linker molecules is paramount. The linker, a critical component connecting a target protein ligand to an E3 ligase ligand, significantly influences the efficacy, pharmacokinetics, and synthetic accessibility of the final therapeutic agent. tert-Butyl (7-bromoheptyl)carbamate has emerged as a versatile and widely utilized bifunctional linker, offering a flexible aliphatic chain and orthogonal protecting groups. This guide provides an objective comparison of the functional group tolerance of this compound in common bioconjugation reactions, supported by experimental principles and representative data. We further compare its performance with alternative linker technologies to inform rational drug design.
Executive Summary
This compound exhibits broad functional group tolerance in nucleophilic substitution reactions owing to the stable nature of the tert-butyloxycarbonyl (Boc) protecting group under typical alkylation conditions. The primary alkyl bromide readily participates in S(_N)2 reactions with a variety of nucleophiles, while the Boc group remains intact, ensuring orthogonality in multi-step syntheses. This linker is particularly well-suited for coupling with phenols, amines, and thiols. However, its reactivity with acidic protons and the potential for side reactions under strongly basic conditions necessitate careful optimization of reaction parameters. Alternative linkers, such as those based on Polyethylene Glycol (PEG), piperazine scaffolds, or "click chemistry," offer distinct advantages in terms of solubility, rigidity, and synthetic strategy, providing a valuable toolkit for PROTAC development.
Data Presentation: Functional Group Tolerance in N-Alkylation Reactions
The following table summarizes the expected reactivity and compatibility of this compound with various functional groups under standard N-alkylation conditions (e.g., a weak base like K(_2)CO(_3) or Cs(_2)CO(_3) in an aprotic polar solvent like DMF or acetonitrile at room temperature to moderate heat).
| Functional Group | Nucleophile Example | Expected Yield | Compatibility Notes |
| Phenol | p-Cresol | High | Generally well-tolerated. The mild basic conditions for phenoxide formation are compatible with the Boc group. |
| Aromatic Amine | Aniline | Moderate to High | Good compatibility. The nucleophilicity of the aniline is sufficient for alkylation without affecting the Boc group. |
| Aliphatic Amine | Benzylamine | High | Excellent reactivity. Potential for over-alkylation should be controlled by stoichiometry. |
| Carboxylic Acid | Benzoic Acid | Incompatible | The carboxylate anion is generally not nucleophilic enough to displace the bromide. The acidic proton can lead to side reactions if a strong base is used. |
| Thiol | Thiophenol | High | Thiols are excellent nucleophiles and react readily. The Boc group is stable under these conditions. |
| Imidazole | Imidazole | High | Heterocyclic amines are good nucleophiles for this reaction. |
| Ester | Methyl paraben | Compatible | The ester functionality is stable under the typically mild basic conditions used for alkylation. |
| Amide | Benzamide | Compatible | Amide functionalities are generally unreactive under these conditions. |
| Ketone | Acetophenone | Compatible | The ketone group is stable. |
| Aldehyde | Benzaldehyde | Compatible | The aldehyde group is generally stable, although strong bases should be avoided to prevent side reactions like aldol condensation. |
| Alcohol (Primary) | Benzyl alcohol | Low to Moderate | Alkoxide formation requires a stronger base, which may pose a risk to the Boc group's stability. |
Note: The expected yields are based on general principles of organic reactivity and may vary depending on the specific substrate and reaction conditions.
Comparison with Alternative Linkers
| Linker Type | Key Advantages | Key Disadvantages |
| This compound | - Synthetically accessible- Good functional group tolerance- Flexible aliphatic chain | - Hydrophobic, may decrease solubility- Potential for side reactions with strong bases |
| PEG Linkers | - Increased hydrophilicity and solubility- Biocompatible | - Can be synthetically more complex- May have less defined conformations |
| Piperazine/Piperidine Linkers | - Introduce rigidity- Can improve metabolic stability and cell permeability | - Synthesis can be more complex- May alter the overall geometry of the PROTAC |
| "Click Chemistry" Linkers (e.g., Alkynes/Azides) | - High reaction efficiency and selectivity- Orthogonal to many other functional groups | - Requires pre-functionalization of binding ligands |
Experimental Protocols
General Protocol for N-Alkylation using this compound
-
Materials:
-
Nucleophile (e.g., phenol, amine, thiol) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K(_2)CO(_3) or Cs(_2)CO(_3)) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (e.g., Nitrogen, Argon)
-
-
Procedure: a. To a solution of the nucleophile in the anhydrous solvent, add the base. b. Stir the mixture at room temperature for 30 minutes. c. Add this compound to the reaction mixture. d. Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.
Protocol for Boc-Deprotection
-
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the Boc-protected compound in DCM. b. Add TFA (typically 20-50% v/v) to the solution at 0 °C. c. Stir the reaction at room temperature and monitor by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. e. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Visualizations
C7-Linked PROTACs: A Comparative Guide to Optimizing Protein Degradation
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs synthesized with linkers attached at the C7 position of a ligand, with a focus on experimental data that underscores the impact of linker length on degradation performance.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC consists of two ligands—one that binds the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is not merely a spacer but a crucial determinant of the PROTAC's ability to induce the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3]
Early studies in PROTAC design for the estrogen receptor alpha (ERα), a key target in breast cancer, identified the C7 position of estradiol as an optimal attachment point for the linker. This configuration was found to generate PROTACs with high affinity and significant degradation potential.[4] The selection of the linker attachment site is a critical parameter in PROTAC design, as it influences the spatial orientation of the recruited E3 ligase relative to the target protein.
Comparative Performance of C7-Linked ERα PROTACs
To illustrate the impact of linker length on the efficacy of C7-linked PROTACs, we present a summary of experimental data from a seminal study by Cyrus et al. on ERα-targeting PROTACs in MCF-7 breast cancer cells.[5] These PROTACs utilize an estradiol core with linkers of varying lengths attached at the C7α position, connected to a pentapeptide that recruits the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation at 10 µM (%) | IC50 (µM) in MCF-7 cells | ER Binding Affinity (Relative) |
| PROTAC 11 | 9 | ~50 | >10 | Similar to others |
| PROTAC 12 | 12 | ~75 | ~5 | Similar to others |
| PROTAC 13 | 16 | >90 | ~1 | Similar to others |
| PROTAC 14 | 19 | ~60 | ~7 | Similar to others |
| PROTAC 15 | 21 | ~50 | >10 | Similar to others |
Data is estimated from graphical representations in Cyrus et al., Mol Biosyst, 2011.[2][5][6]
The data clearly demonstrates that linker length has a profound effect on the degradation efficiency and cytotoxic activity of these C7-linked PROTACs.[5] While all the tested PROTACs exhibited similar binding affinity for the estrogen receptor, their ability to degrade the receptor and inhibit cell proliferation varied significantly.[2] A 16-atom linker (PROTAC 13) was identified as optimal, leading to the most potent ERα degradation and the lowest IC50 value.[5][6] Shorter or longer linkers resulted in a marked decrease in efficacy, a phenomenon that highlights the necessity of a specific spatial arrangement for productive ternary complex formation.[5][7]
Experimental Protocols
The characterization of PROTACs involves a series of key experiments to determine their efficacy and mechanism of action. Below are the detailed methodologies for the experiments cited in this guide.
Protocol 1: Western Blot for ERα Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of the PROTACs (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are denatured and loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ERα) and a loading control (e.g., anti-β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the loading control for each sample.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
Protocol 2: Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
MCF-7 cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the PROTACs for a specified period (e.g., 48 hours).
2. MTS Reagent Incubation:
-
The MTS reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.
3. Absorbance Measurement:
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
4. Data Analysis:
-
The cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value, the concentration of the PROTAC that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and the experimental workflow for characterization.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bioconjugation Linkers: Tert-Butyl (7-bromoheptyl)carbamate vs. Aldehyde and Alcohol Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone in the design of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final construct. This guide provides an objective comparison of three distinct linker technologies: the alkyl halide-based tert-Butyl (7-bromoheptyl)carbamate, and linkers bearing aldehyde or alcohol functionalities.
At a Glance: A Comparative Overview
| Feature | This compound | Aldehyde Functionalized Linkers | Alcohol Functionalized Linkers |
| Reactive Moiety | Alkyl Bromide, Boc-protected Amine | Aldehyde | Primary/Secondary Alcohol |
| Primary Conjugation Chemistry | Nucleophilic substitution (alkylation) | Oxime/hydrazone ligation, reductive amination, Pictet-Spengler | Esterification, etherification (requires activation) |
| Resulting Linkage | C-N, C-O, C-S bonds; Carbamate | Oxime, Hydrazone, C-C bond | Ester, Ether, Carbonate |
| Key Advantages | - Versatile for PROTAC synthesis- Boc-protection allows sequential conjugation | - Bioorthogonal reactivity- Site-specific conjugation possible- Highly stable oxime bond formation | - Common functionality in biomolecules- Can be used for cleavable and non-cleavable linkers |
| Key Considerations | - Potential for non-specific reactivity of alkyl halide- Slower reaction kinetics compared to some bioorthogonal reactions | - Requires introduction of aldehyde functionality onto the biomolecule- Hydrazone stability can be pH-dependent | - Alcohol group requires activation for efficient conjugation- Ester linkages can be susceptible to hydrolysis |
| Primary Applications | PROTACs, synthesis of complex molecules | Antibody-Drug Conjugates (ADCs), protein labeling, surface immobilization | Antibody-Drug Conjugates (ADCs), prodrugs, surface functionalization |
Introduction to the Linker Technologies
This compound is a heterobifunctional linker featuring a terminal alkyl bromide and a Boc-protected amine separated by a seven-carbon alkyl chain. The alkyl bromide serves as an electrophile for reaction with nucleophiles such as amines, thiols, or phenols. The Boc-protected amine allows for orthogonal deprotection and subsequent conjugation, making this linker particularly useful in the multi-step synthesis of complex molecules like PROTACs, where precise assembly of components is required.
Aldehyde functionalized linkers offer a bioorthogonal reactive handle for bioconjugation. The aldehyde group is typically absent in native proteins, providing a unique target for specific chemical ligation.[1] Aldehydes can be introduced into biomolecules through methods such as the oxidation of N-terminal serine or threonine residues, or through genetic encoding of an "aldehyde tag" that is enzymatically converted.[1] These linkers react with aminooxy or hydrazide-functionalized molecules to form highly stable oxime or hydrazone bonds, respectively.[1]
Alcohol functionalized linkers possess a terminal hydroxyl group, a common functionality that can be leveraged for bioconjugation. While the alcohol group itself is not highly reactive, it can be activated to facilitate conjugation. For instance, it can be converted to a more reactive species like an NHS-ester for reaction with amines, or a maleimide for reaction with thiols.[2] Alcohol-containing payloads are prevalent in many biologically active molecules, and strategies have been developed for their release from ADCs through cleavable linker systems.[3][4]
Quantitative Data Comparison
Direct head-to-head comparative data on the performance of these three linker types under identical conditions is limited in the literature. However, we can compile and compare stability data for the characteristic linkages formed by each.
Table 1: Comparative Stability of Resulting Covalent Linkages
| Linkage Type | Formed From | pH 5.0 Stability | pH 7.4 Stability | General Stability & Key Features |
| Carbamate | Amine + Activated Carbonate | Generally stable | Stable | The carbamate bond is known for its good chemical and proteolytic stability, often used as a stable linkage in prodrugs and PROTACs.[5] |
| Oxime | Aldehyde + Aminooxy | Half-life: ~25 days[6] | Half-life: ~25 days[6] | Highly stable across a broad pH range, significantly more stable than hydrazones, making it ideal for applications requiring long-term stability in circulation.[6][7][8] |
| Hydrazone | Aldehyde + Hydrazide | Half-life: ~2 hours (acetylhydrazone)[6] | Half-life: ~2 hours (acetylhydrazone)[6] | Labile to hydrolysis, particularly under acidic conditions, which can be exploited for drug release in the acidic environment of endosomes and lysosomes.[1][6] |
| Ether | Activated Alcohol + Nucleophile | Highly stable | Highly stable | Generally considered one of the most stable linkages, resistant to hydrolysis and enzymatic cleavage. |
| Ester | Alcohol + Carboxylic Acid | Susceptible to hydrolysis | Susceptible to hydrolysis and enzymatic cleavage by esterases | Often used in prodrugs and cleavable linkers where controlled release is desired. |
Table 2: Reaction Kinetics of Aldehyde-Reactive Ligation Chemistries
| Ligation Chemistry | Linker Functional Group | Resulting Bond | Typical pH | Second-Order Rate Constant (k₂) |
| Hydrazone Ligation | Hydrazide (-CONHNH₂) | Hydrazone (C=N-NH) | 5.0 - 7.0[1] | 0.01 - 208 M⁻¹s⁻¹[1] |
| Oxime Ligation | Aminooxy (-ONH₂) | Oxime (C=N-O) | 4.0 - 7.0[1] | 3.0 - 8.2 M⁻¹s⁻¹ (catalyzed)[1] |
| HIPS Ligation | Hydrazino-indole | C-C bond | ~7.0[1] | Fast at neutral pH[1] |
Experimental Protocols
The following are representative protocols for the conjugation of a payload to a protein using each of the three linker types. These are intended as a general guide, and specific conditions will need to be optimized for each application.
Protocol 1: Conjugation via this compound (Two-Step)
Part A: Conjugation of Payload to Linker
-
Reaction Setup: Dissolve the payload containing a nucleophilic group (e.g., an amine) and a 1.2-fold molar excess of this compound in an appropriate aprotic solvent (e.g., DMF, DMSO). Add a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to scavenge the HBr generated.
-
Reaction: Stir the reaction mixture at room temperature to 50°C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Purification: Purify the Boc-protected payload-linker conjugate by flash column chromatography.
Part B: Deprotection and Protein Conjugation
-
Boc Deprotection: Dissolve the purified conjugate in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours.[9] Remove the solvent and TFA under reduced pressure.
-
Protein Conjugation: Dissolve the deprotected payload-linker (now with a free amine) and an activated protein (e.g., containing an NHS ester) in a suitable buffer (e.g., PBS, pH 7.4). A 10- to 20-fold molar excess of the linker-payload is typically used.[9]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Purification: Remove excess, unreacted small molecules by size-exclusion chromatography (SEC) or dialysis.[9]
Protocol 2: Conjugation via Aldehyde-Functionalized Linker (Oxime Ligation)
-
Generation of Aldehyde on Protein:
-
Aldehyde Tag Method: Express the protein with a genetically encoded aldehyde tag in a system co-expressing the formylglycine-generating enzyme (FGE).[1][10] Conversion efficiencies can exceed 90%.[1]
-
Oxidation of N-terminal Serine/Threonine: Dissolve the protein in a suitable buffer (e.g., PBS, pH 6.5-7.0) and treat with sodium periodate (NaIO₄) at a final concentration of 1-10 mM on ice for 15-30 minutes. Quench the reaction with glycerol.
-
-
Ligation Reaction:
-
Prepare a stock solution of the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO).
-
Add a 5- to 20-fold molar excess of the payload to the aldehyde-containing protein solution.[1] The reaction is typically performed at a pH between 4.5 and 7.0. Aniline can be used as a catalyst to increase the reaction rate at neutral pH.[1]
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-12 hours.[1]
-
Purification: Purify the resulting conjugate using SEC to remove unreacted payload and other small molecules.
Protocol 3: Conjugation via Alcohol-Functionalized Linker
-
Activation of Alcohol Linker:
-
This protocol assumes the payload is first attached to the alcohol-functionalized linker.
-
Dissolve the alcohol-functionalized linker-payload in an anhydrous solvent (e.g., DCM).
-
To create a thiol-reactive linker, react the terminal alcohol with a maleimide-containing reagent (e.g., maleimide-PEG-NHS ester) using a coupling agent like DCC.[2]
-
-
Antibody Reduction (for Cysteine Conjugation):
-
Prepare a solution of the antibody at 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of a reducing agent like TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[2]
-
-
Conjugation Reaction:
-
Add the activated maleimide-linker-payload to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.[2]
-
-
Quenching and Purification:
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted delivery of alcohol-containing payloads with antibody-drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validating the Structure of Synthesized Carbamate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. The functional and biological properties of a carbamate derivative are intrinsically linked to its precise chemical structure. Therefore, rigorous structural validation using a combination of analytical techniques is not just a matter of good practice but a foundational requirement for reliable and reproducible results.
This guide provides an objective comparison of the most common and powerful analytical techniques used to validate the structure of newly synthesized carbamate derivatives. It includes a summary of the data each method provides, detailed experimental protocols, and workflows to guide the validation process.
Performance Comparison of Key Analytical Methods
The structural elucidation of a carbamate derivative is rarely accomplished with a single technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle. The selection of techniques depends on the complexity of the molecule and the information required.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry.[1][2] | Provides the most comprehensive structural information; non-destructive. | Requires relatively pure sample; can be insensitive for very small quantities. |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (HRMS), fragmentation patterns for substructure identification.[3][4] | Extremely sensitive (detects trace amounts); HRMS provides exact mass.[1] | Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).[4] |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O).[5] | Fast, simple, and non-destructive; excellent for confirming the presence of the carbamate moiety.[6] | Provides limited information on the overall molecular skeleton; complex spectra can be hard to interpret fully.[6] |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.), confirmation of empirical formula.[7][8] | Confirms the elemental ratios in the final product. | Requires a highly pure sample; does not provide information on connectivity or isomerism. |
Detailed Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For carbamate derivatives, ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the carbon framework.[1][9]
Data Presentation: Characteristic NMR Chemical Shifts for Carbamates
| Nucleus | Group | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H | Carbamate N-H | 6.5 - 8.5 | Broad signal; position is solvent and concentration-dependent.[9] |
| ¹³C | Carbamate C =O | 150 - 160 | Characteristic downfield shift for the carbonyl carbon.[9] |
| ¹H | Protons on carbon α to Oxygen (R-O-CH-) | 3.5 - 4.5 | |
| ¹H | Protons on carbon α to Nitrogen (R-NH-CH-) | 3.0 - 4.0 |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified carbamate derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition of ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 16-32 scans.
-
Acquisition of ¹³C Spectrum: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer delay time are typically required for good signal-to-noise.[10]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. Two-dimensional NMR techniques like COSY and HSQC can be used for more complex structures.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound, which is a critical validation parameter. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass, often confirming the molecular formula.[1][9]
Data Presentation: Characteristic Mass Spectrometry Data for Carbamates
| Analysis Type | Information | Example |
| Low-Resolution MS (LRMS) | Nominal molecular weight | [M+H]⁺, [M+Na]⁺ |
| High-Resolution MS (HRMS) | Exact mass and molecular formula | Calculated for C₈H₈O₂NClBr⁺ [M+H]⁺: 263.9422, Found: 263.9418.[9] |
| Tandem MS (MS/MS) | Structural fragments | A characteristic neutral loss of CO₂ (-44 Da) is often observed.[12] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the carbamate derivative (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Separation (LC):
-
Column: Use a C18 reversed-phase column.[13]
-
Mobile Phase: A gradient elution is typically used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile).[13]
-
Injection: Inject a small volume (1-5 µL) of the sample solution into the LC system.
-
-
Mass Spectrometric Detection (MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as carbamates readily form [M+H]⁺ ions.[13]
-
Analysis: Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu). For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Fragmentation (for MS/MS): Select the precursor ion (the molecular ion) and subject it to Collision-Induced Dissociation (CID) to generate product ions for structural confirmation.[4][12]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For carbamates, the key is to identify the characteristic vibrations of the N-H bond and the C=O (carbonyl) bond.[14]
Data Presentation: Characteristic IR Absorption Frequencies for Carbamates
| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) |
| N-H | Stretch (non-hydrogen bonded) | 3400 - 3500 |
| C-H | Stretch (sp³ hybridized) | 2850 - 3000 |
| C=O | Stretch (carbamate carbonyl) | 1680 - 1730 |
| C-O | Stretch | 1200 - 1300 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid carbamate derivative directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR arm to press the sample against the crystal and initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Analysis: Identify the key absorption bands in the spectrum and correlate them with the functional groups expected for the carbamate structure. The region from 4000 to 1500 cm⁻¹ is known as the functional group region and is most useful for this purpose.[6]
Visualizing the Validation Process
The following diagrams illustrate the general workflow for validating a synthesized carbamate and compare the information obtained from each key analytical technique.
Caption: General workflow for validating synthesized carbamates.
Caption: Information derived from different analytical techniques.
References
- 1. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. copbela.org [copbela.org]
- 6. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 7. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl (7-bromoheptyl)carbamate
For Immediate Use by Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for tert-Butyl (7-bromoheptyl)carbamate (CAS No. 142356-34-1). Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as tert-Butyl carbamate, and general guidelines for the disposal of halogenated organic compounds.
Core Safety and Handling Principles
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for Disposal
Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of key disposal parameters based on guidelines for halogenated organic compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Contains a halogen (bromine) and is an organic carbamate. |
| Aqueous Solubility | Expected to be low | Halogenated organic compounds generally have low water solubility. |
| Chemical Incompatibility | Strong oxidizing agents, strong bases | To prevent vigorous or hazardous reactions during storage and disposal. |
| Container Type | Tightly sealed, chemically resistant | Prevents leakage and release of vapors. |
| Disposal Method | Licensed Professional Waste Disposal Service | Ensures compliance with local, state, and federal regulations.[1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound and associated materials.
1. Waste Segregation:
-
Solid Waste: Collect any unused or waste solid this compound in a designated, clearly labeled, and sealed container.[1] Do not mix with other non-halogenated waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container for halogenated organic liquids.[1]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must be treated as hazardous waste and placed in the solid waste container.[1]
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard class (e.g., "Halogenated Organic Waste")
-
The date of waste accumulation
-
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure containers are tightly sealed to prevent the escape of vapors.
-
Store away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1]
-
Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for waste pickup.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Handling Tert-Butyl (7-bromoheptyl)carbamate with Confidence
Essential guidance for the safe handling, storage, and disposal of tert-butyl (7-bromoheptyl)carbamate is critical for protecting researchers and ensuring laboratory integrity. This document provides immediate, actionable safety and logistical information tailored for professionals in research, drug development, and scientific fields. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar chemicals, such as tert-butyl (5-bromopentyl)carbamate and tert-butyl N-(2-bromoethyl)carbamate, to ensure the highest safety standards. A thorough, site-specific risk assessment should always be conducted before handling this chemical.[1]
Hazard Identification and Personal Protective Equipment
This compound is anticipated to share hazards with similar bromoalkyl carbamates. These compounds are often harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile rubber gloves | Inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat | Should have long sleeves and be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential to minimize risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[4] Read and understand this safety guide thoroughly.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Weighing and Transfer: Avoid the formation of dust and aerosols during weighing and transfer.
-
Personal Hygiene: Wash hands thoroughly after handling the material.[4] Do not eat, drink, or smoke in the laboratory.
-
Emergency Preparedness: Have an appropriate spill kit readily available.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek medical attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2] If skin irritation persists, call a physician.[5] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting. Seek medical attention.[2] |
| Spill | For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5] Ensure adequate ventilation. |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.
-
Disposal Route: All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H24BrNO2[6][7] |
| Molecular Weight | 294.23 g/mol [6][7] |
| Appearance | Likely a solid (based on similar compounds) |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
